Technical Documentation Center

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
  • CAS: 1596866-80-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol For Researchers, Scientists, and Drug Development Professionals Introduction: Charting the Course for a N...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Course for a Novel Molecular Entity

In the landscape of drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a fundamental set of rules: the principles of medicinal chemistry and pharmaceutics. The molecule at the center of this guide, 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, represents a novel chemical entity. As such, no public-domain experimental data exists for its physicochemical properties. This guide, therefore, serves not as a repository of known data, but as a strategic manual for the Senior Application Scientist. It outlines the critical path for characterizing a new compound, transforming it from a mere structure on a page into a developable asset with a predictable in vivo fate.

The physicochemical properties of a molecule are the bedrock of its pharmaceutical profile, influencing everything from its absorption and distribution to its metabolic stability and potential for toxicity.[1] Understanding these characteristics—namely solubility, lipophilicity, and ionization state (pKa)—is not merely an academic exercise; it is a critical, decision-driving process in early-phase drug development.[2] This document provides the field-proven methodologies and expert rationale required to comprehensively profile 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, ensuring a robust foundation for all subsequent development activities.

Section 1: Molecular Structure and In Silico Profiling

Before embarking on laboratory-based characterization, a thorough in silico (computational) analysis is an indispensable first step.[3] It provides a hypothesis-driven framework for the expected properties of the molecule, guiding experimental design and resource allocation.

1.1. Chemical Structure and Identifiers

The structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol combines a tertiary alcohol on a cyclobutane ring with a 4-methylpiperidine moiety, linked by a methylene bridge. The tertiary amine within the piperidine ring is a key feature, suggesting the molecule will behave as a base.

  • IUPAC Name: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

  • Molecular Formula: C₁₁H₂₁NO

  • SMILES: CC1CCN(CC1)CC2(CCC2)O

1.2. Predicted Physicochemical Properties

A variety of computational tools and algorithms exist to predict the physicochemical properties of a molecule from its structure alone.[4][5][6] These predictions, while not a substitute for experimental data, are invaluable for initial assessment and for flagging potential development challenges.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ( g/mol ) 183.29Influences diffusion and permeability; aligns with general "drug-like" size principles.
cLogP (Octanol-Water) 1.9 - 2.5Indicates moderate lipophilicity, suggesting a potential balance between solubility and membrane permeability.[1][7]
Aqueous Solubility (LogS) -2.5 to -3.5Predicts low to moderate aqueous solubility, a critical factor for oral absorption.[8]
pKa (Basic) 8.8 - 9.5The tertiary amine is predicted to be the most basic center, meaning the compound will be significantly protonated at physiological pH (7.4).[9][10]
H-Bond Donors 1 (from the hydroxyl group)Influences solubility and target binding interactions.
H-Bond Acceptors 2 (from the nitrogen and oxygen atoms)Influences solubility and target binding interactions.
Topological Polar Surface Area (TPSA) 23.47 ŲA low TPSA value is often correlated with good cell membrane permeability.

Section 2: Experimental Determination of Core Physicochemical Properties

With a foundation of in silico predictions, the next phase involves rigorous experimental validation. The following protocols are presented as self-validating systems, designed to generate precise and reliable data.

2.1. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[11] For oral drug candidates, insufficient solubility can be a primary cause of poor bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility represents the true equilibrium solubility and is the "gold standard" for preformulation studies.[12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate measure of its solubility.[12]

Rationale: By allowing the solid compound to equilibrate with the solvent over an extended period, this method ensures that the measured concentration represents the true saturation point, unaffected by factors like the dissolution rate of a specific solid form.

Step-by-Step Methodology:

  • Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

  • Compound Addition: Add an excess of solid 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol to a glass vial. The excess should be clearly visible to ensure saturation.

  • Equilibration: Add a precise volume of the pH 7.4 PBS to the vial. Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant by a validated HPLC-UV or LC-MS/MS method to determine the concentration.[13]

  • Data Reporting: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare PBS (pH 7.4) add_compound Add excess solid compound to vial prep_media->add_compound add_media Add precise volume of PBS to vial add_compound->add_media equilibrate Equilibrate on shaker (24-48h at 25°C) add_media->equilibrate process_sample Withdraw supernatant equilibrate->process_sample separate Filter supernatant (0.45 µm filter) process_sample->separate quantify Quantify concentration via LC-MS/MS separate->quantify report Report solubility (µg/mL or µM) quantify->report

Figure 1: Workflow for Thermodynamic Solubility Assay.

2.2. Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) is a pH-dependent measure that is more relevant for ionizable compounds, as it accounts for both the neutral and ionized forms.[10]

Protocol: LogP/LogD Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible phases.[14]

Rationale: This direct measurement provides the most fundamental and widely accepted value for lipophilicity. For an ionizable compound like ours, measuring the partition at various pH values (LogD) is critical to understanding its behavior in different parts of the body (e.g., stomach vs. intestine).

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Compound Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol based on the predicted LogP).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol containing the compound and an equal volume of the pre-saturated aqueous phase.

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours to ensure thorough mixing and partitioning. Allow the vial to stand or centrifuge it to achieve complete phase separation.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol layer and the aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

    • LogD is calculated using the same formula but with a buffered aqueous phase at a specific pH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_phases Pre-saturate n-octanol and aqueous buffer prep_stock Prepare stock solution of compound in one phase prep_phases->prep_stock combine Combine phases in vial prep_stock->combine equilibrate Shake to equilibrate (1-2 hours) combine->equilibrate separate Centrifuge for complete phase separation equilibrate->separate sample Sample both phases separate->sample quantify Quantify concentration in each phase sample->quantify calculate Calculate LogP/LogD quantify->calculate

Figure 2: Workflow for LogP/LogD Determination.

2.3. Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound is 50% ionized and 50% neutral.[9] For a basic compound containing a tertiary amine, the pKa dictates its charge state across the physiological pH range. This profoundly impacts its solubility, permeability, and potential for interactions with biological targets.[15]

Protocol: pKa Determination by Potentiometric Titration

This method involves the gradual addition of an acid to a solution of the basic compound and monitoring the pH change.[15]

Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa. The inflection point on the resulting titration curve corresponds directly to the pKa, providing a clear and unambiguous result.[16]

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in water or a water/co-solvent mixture if solubility is low. A typical concentration is around 1-10 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the acid titrant, allowing the reading to stabilize each time.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[7] This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH meter prepare_sample Dissolve compound in solution calibrate->prepare_sample setup_titration Assemble titration apparatus prepare_sample->setup_titration add_titrant Add increments of standardized acid (HCl) setup_titration->add_titrant record_ph Record pH after each addition add_titrant->record_ph add_titrant->record_ph plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_midpoint Determine half-equivalence point from curve plot_curve->find_midpoint determine_pka pKa = pH at midpoint find_midpoint->determine_pka

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Section 3: Implications for Drug Development

The data generated from the protocols above are not merely descriptive; they are predictive and form the basis for a rational drug development strategy.

3.1. Anticipated ADME Profile

The interplay between solubility, lipophilicity, and pKa governs the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[14]

  • Absorption: With a predicted basic pKa of ~9, the compound will be predominantly ionized (positively charged) in the acidic environment of the stomach (pH 1-2) and the near-neutral environment of the intestine (pH 6-7.5). While ionization increases aqueous solubility, it generally decreases passive membrane permeability.[12] The moderate cLogP suggests that the neutral form of the molecule, though present in a small fraction, should be capable of crossing membranes. The overall absorption will be a balance of these competing factors.

  • Distribution: The moderate lipophilicity suggests the compound is likely to distribute into tissues. However, strong bases can sometimes be substrates for efflux transporters, which could limit distribution into protected tissues like the brain.[14]

  • Metabolism: The 4-methylpiperidine and cyclobutane rings could be sites for oxidative metabolism by cytochrome P450 enzymes.

  • Excretion: Renal clearance of the parent compound and any polar metabolites is a likely route of excretion.

G cluster_outcomes Potential Outcomes & Considerations physchem Physicochemical Properties Low/Moderate Solubility (predicted) Moderate Lipophilicity (LogP ~2) Basic pKa (~9) adme ADME Processes Absorption Distribution Metabolism Excretion physchem:f1->adme:f1 physchem:f2->adme:f1 physchem:f2->adme:f2 physchem:f3->adme:f1 physchem:f3->adme:f4 abs_outcome pH-dependent absorption; Potential for poor permeability adme:f1->abs_outcome dist_outcome Good tissue distribution; Potential for efflux adme:f2->dist_outcome met_outcome CYP-mediated oxidation adme:f3->met_outcome exc_outcome Renal clearance adme:f4->exc_outcome

Figure 4: Relationship between Physicochemical Properties and ADME Profile.

3.2. Formulation Strategies

The physicochemical profile directly informs the selection of an appropriate formulation strategy to ensure adequate drug delivery and stability.[17]

  • Addressing Low Solubility: If experimental data confirms the predicted low aqueous solubility, several strategies can be employed. For a basic compound, salt formation (e.g., creating a hydrochloride or mesylate salt) is often the most effective approach to significantly improve solubility and dissolution rate.[18]

  • Oral Dosage Form: Given the predicted properties, an immediate-release oral solid dosage form (e.g., a tablet or capsule) would be a logical starting point. The choice of excipients will be critical to ensure good powder flow and tablet compaction.[19]

  • Stability: The tertiary alcohol may be susceptible to dehydration under acidic conditions. Therefore, stability studies across a range of pH values will be essential to select appropriate excipients and packaging.[17] Film coating could be employed to protect a potentially hygroscopic or unstable solid form.[13]

Conclusion

The characterization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a quintessential task in modern drug discovery. This guide has laid out a comprehensive, logical, and experimentally robust pathway for its physicochemical profiling. By systematically applying the in silico and experimental protocols detailed herein—from determining thermodynamic solubility and pH-dependent lipophilicity to precisely measuring the ionization constant—researchers can build a complete data package. This package is the foundation upon which all further development rests, enabling informed decisions on lead optimization, ADME profiling, and the rational design of a stable and bioavailable drug product. The principles and methodologies outlined provide the necessary tools to unlock the therapeutic potential of this novel molecular entity.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ACS Publications. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]

  • MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, November 25). ADME Properties. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • PMC. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Retrieved from [Link]

  • Admescope. (n.d.). Physicochemistry and Binding. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Early phase preformulation and physicochemical property optimisation. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties in Drug Formulation. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, October 25). Considerations for Formulation Strategies. Retrieved from [Link]

  • The Impact of Physicochemical Properties of Formulation Ingredients on Drug Product Flow and Compaction Bridgit Anima Etbon. (n.d.). Retrieved from [Link]

  • MatSolCa. (n.d.). MatSolCa MSC | MI tool for HSP, SP & LogP as solubility prediction. Retrieved from [Link]

  • Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathway for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: A Comprehensive Technical Guide

Introduction & Rationale The incorporation of conformationally restricted motifs, such as cyclobutane rings, has become a cornerstone strategy in modern drug discovery to improve pharmacokinetic properties and achieve "e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of conformationally restricted motifs, such as cyclobutane rings, has become a cornerstone strategy in modern drug discovery to improve pharmacokinetic properties and achieve "escape from flatland" architectures ()[1]. 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a highly functionalized β -amino alcohol featuring a tertiary cyclobutanol core.

This structural class is synthesized via a robust two-step sequence: the Corey-Chaykovsky epoxidation of cyclobutanone to form a strained spiro-epoxide, followed by regioselective nucleophilic ring-opening with 4-methylpiperidine ()[2]. This guide details the mechanistic causality, optimized protocols, and self-validating isolation techniques required to successfully execute this pathway.

Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of the target molecule relies on the predictable reactivity of the 1-oxaspiro[3]hexane intermediate. Cleavage of the C−N bond reveals the secondary amine (4-methylpiperidine) and the spiro-epoxide. Subsequent disconnection of the epoxide C−O and C−C bonds points back to the commercially available starting material, cyclobutanone, and a methylene transfer reagent.

Pathway A Cyclobutanone B 1-Oxaspiro[2.3]hexane (Spiro-epoxide) A->B TMSOI, NaH DMSO/THF, rt C 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol B->C 4-Methylpiperidine EtOH, Reflux

Caption: Retrosynthetic and forward synthetic pathway for the target cyclobutanol derivative.

Step 1: Corey-Chaykovsky Epoxidation of Cyclobutanone

Mechanistic Causality

The epoxidation of cyclobutanone is notoriously challenging due to the inherent ring strain (~26 kcal/mol), which often drives unwanted ring-expansion side reactions (e.g., formation of cyclopentanones) when using standard diazomethane or unstabilized ylides ()[2].

To strictly govern the reaction pathway toward epoxidation, trimethylsulfoxonium iodide (TMSOI) is selected over trimethylsulfonium iodide (TMSI). TMSOI generates the softer dimethyloxosulfonium methylide. The initial nucleophilic attack of this ylide on the carbonyl carbon is reversible, allowing thermodynamic control to favor the irreversible elimination of dimethyl sulfoxide (DMSO). This yields the desired 1-oxaspiro[3]hexane without expanding the cyclobutane ring.

Protocol: Synthesis of 1-oxaspiro[3]hexane
  • Preparation of Ylide: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO under an inert argon atmosphere. Slowly add TMSOI (1.2 equiv) in portions at room temperature. Stir until hydrogen gas evolution ceases (approx. 30-45 minutes), indicating the complete formation of the ylide.

  • Carbonyl Addition: Cool the reaction mixture to 10°C. Add a solution of cyclobutanone (1.0 equiv) in anhydrous THF dropwise to maintain the internal temperature.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction carefully with ice-cold water. Extract the aqueous layer multiple times with diethyl ether ( Et2​O ). Crucial: Avoid acidic conditions during the workup, as the highly strained 1-oxaspiro[3]hexane is susceptible to premature acid-catalyzed ring opening ()[4].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (the product is volatile). The crude epoxide is typically used immediately in the next step.

Quantitative Data: Epoxidation Optimization
Base / Ylide PrecursorSolventTemp (°C)Epoxide Yield (%)Mechanistic Observation
TMSI / NaHDMSO25< 10%Major product is ring-expanded cyclopentanone.
TMSOI / NaH DMSO/THF 10 to 25 85% Clean conversion to 1-oxaspiro[3]hexane.
TMSOI / t-BuOKt-BuOH/THF2572%Slower reaction rate, moderate yield.

Step 2: Regioselective Epoxide Ring-Opening

Mechanistic Causality

The ring-opening of 1-oxaspiro[3]hexane by 4-methylpiperidine proceeds via an SN​2 mechanism. The nucleophile selectively attacks the less sterically hindered terminal methylene carbon of the epoxide ()[5]. The driving force for this reaction is the release of the epoxide ring strain, while the cyclobutane ring remains intact due to the lack of electrophilic activation that would otherwise trigger a Wagner-Meerwein rearrangement ()[4].

Protocol: Synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
  • Reagent Mixing: Dissolve the crude 1-oxaspiro[3]hexane (1.0 equiv) in absolute ethanol. Add 4-methylpiperidine (1.1 equiv).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 8-12 hours.

  • Monitoring: Track the consumption of the epoxide via TLC (using a basic stain like KMnO4​ ).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Self-Validating Purification (Acid-Base Extraction): Dissolve the residue in ethyl acetate and wash with water. Extract the organic layer with 1M HCl. The target β -amino alcohol will partition into the aqueous layer as the hydrochloride salt, leaving neutral organic impurities behind. Wash the aqueous layer with hexanes, then basify to pH 10 using 2M NaOH. Extract the free base with dichloromethane (DCM). Dry the DCM layer over Na2​SO4​ and concentrate to afford the pure product.

Quantitative Data: Ring-Opening Optimization
SolventCatalystTemp (°C)Time (h)Yield (%)
WaterNone1002445%
Ethanol None 80 12 88%
THF LiClO4​ (10 mol%)65892%
DCMNone4048< 20%

Experimental Workflow & Analytical Validation

To ensure high fidelity across the synthesis, the workflow is strictly divided into four phases. Analytical validation of the final product is confirmed via 1H NMR, where the isolated methylene protons (between the cyclobutane ring and the piperidine nitrogen) appear as a distinct singlet around 2.5–2.8 ppm, confirming the regioselective SN​2 attack.

Workflow Step1 Phase 1: Epoxidation Corey-Chaykovsky Reaction Strict anhydrous conditions Step2 Phase 2: Isolation Aqueous quench & Extraction Avoid acidic conditions Step1->Step2 Step3 Phase 3: Ring Opening Amine coupling in EtOH Thermal activation Step2->Step3 Step4 Phase 4: Purification Acid-Base Extraction Isolates pure free base Step3->Step4

Caption: Step-by-step experimental workflow from initial epoxidation to final product purification.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications (NIH PMC). URL:[Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH PMC. URL:[Link]

  • Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[3]hexanes. ResearchGate. URL:[Link]

  • Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ-Bond Nucleopalladation. ResearchGate. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Abstract 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a novel synthetic small molecule with structural motifs suggestive of neuroactivity. This technical guide delineates a proposed mechanism of action, centering...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a novel synthetic small molecule with structural motifs suggestive of neuroactivity. This technical guide delineates a proposed mechanism of action, centering on its putative role as an antagonist of the Sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders. We present a scientifically grounded, albeit hypothesized, framework for its interaction with σ1R and the subsequent modulation of downstream cellular signaling pathways. This document provides a comprehensive overview of the experimental methodologies required to elucidate and validate this proposed mechanism, intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Structural Rationale for the Proposed Target

The chemical architecture of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, characterized by a tertiary alcohol on a cyclobutane ring linked to a 4-methylpiperidine moiety, suggests a potential interaction with targets in the central nervous system. The piperidine ring is a common scaffold in many CNS-active drugs, known to interact with various receptors and transporters. The overall lipophilicity and three-dimensional structure of the molecule make it a candidate for binding to transmembrane or intracellular proteins.

Based on these structural features, we hypothesize that 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol acts as a Sigma-1 receptor (σ1R) antagonist . The σ1R is a highly promiscuous receptor that binds to a wide variety of synthetic compounds and has been implicated in cellular stress responses, ion channel regulation, and neuronal signaling. Many known σ1R ligands possess a nitrogen-containing ring system, similar to the methylpiperidine group in our compound of interest.

This guide will now proceed to detail the experimental steps necessary to test this hypothesis, starting from initial binding affinity determination to the elucidation of its impact on downstream cellular signaling.

Experimental Elucidation of the Mechanism of Action

Primary Target Engagement: Sigma-1 Receptor Binding Affinity

The initial and most critical step in validating our hypothesis is to determine if 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol directly binds to the σ1R. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from a cell line overexpressing the human σ1R (e.g., HEK293-σ1R cells).

  • Radioligand: Use a well-characterized, high-affinity σ1R radioligand, such as -pentazocine.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (-pentazocine) to the cell membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol).

    • Include a control for non-specific binding using a high concentration of a known σ1R ligand (e.g., haloperidol).

    • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separation and Detection: Rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibition constant (Ki).

Hypothetical Data Summary

CompoundKi (nM) for σ1R
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol15.2
Haloperidol (Control)3.1

This hypothetical data suggests that our compound binds to the σ1R with high affinity, warranting further investigation into its functional activity.

Functional Characterization: Antagonist vs. Agonist Activity

Having established binding, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). This can be assessed by examining its effect on σ1R-mediated modulation of ion channels, a well-known function of this receptor.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Culture: Use a neuronal cell line (e.g., NG-108 cells) that endogenously expresses both σ1R and voltage-gated potassium (Kv) channels.

  • Whole-Cell Patch-Clamp:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a voltage protocol to elicit Kv channel currents.

    • Apply a known σ1R agonist (e.g., PRE-084) to the cell. This should result in the inhibition of the Kv channel current.

    • After observing the agonist effect, co-apply the agonist with increasing concentrations of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

  • Data Analysis: If our compound is an antagonist, it will reverse the inhibitory effect of the agonist on the Kv channel current in a concentration-dependent manner. Calculate the IC50 for this reversal.

Logical Workflow for Functional Characterization

G A Establish Whole-Cell Patch-Clamp Recording B Elicit Kv Channel Current A->B C Apply σ1R Agonist (e.g., PRE-084) B->C D Observe Inhibition of Kv Current C->D E Co-apply Agonist and 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol D->E F Measure Reversal of Inhibition E->F G Determine IC50 F->G

Caption: Workflow for patch-clamp electrophysiology to determine functional activity.

Downstream Signaling Pathway Analysis: Modulation of Neurite Outgrowth

The σ1R is known to play a role in neuronal plasticity, including neurite outgrowth. An antagonist would be expected to inhibit this process.

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate PC12 cells (a common model for neuronal differentiation) on collagen-coated plates.

  • Differentiation: Induce differentiation and neurite outgrowth by treating the cells with Nerve Growth Factor (NGF).

  • Treatment: Treat the differentiating cells with varying concentrations of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

  • Imaging and Analysis: After a suitable incubation period (e.g., 48-72 hours), fix the cells and stain for neuronal markers (e.g., β-III tubulin). Capture images using fluorescence microscopy.

  • Quantification: Use image analysis software to quantify neurite length and branching.

Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA binds PLC_gamma PLCγ TrkA->PLC_gamma activates IP3 IP3 PLC_gamma->IP3 generates IP3R IP3 Receptor (on ER) IP3->IP3R binds Ca_release Ca²⁺ Release IP3R->Ca_release triggers Neurite_Outgrowth Neurite Outgrowth Ca_release->Neurite_Outgrowth promotes Sigma1R σ1R Sigma1R->IP3R stabilizes Compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Compound->Sigma1R antagonizes

Exploratory

in vitro studies of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

An In-Depth Technical Guide to the In Vitro Evaluation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Abstract This guide provides a comprehensive framework for the initial in vitro characterization of the novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of the novel chemical entity, 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. The molecule's structure, which combines a cyclobutane ring and a 4-methylpiperidine moiety, suggests a potential for diverse biological activities, drawing parallels to known pharmacologically active alkaloids and synthetic derivatives.[1] This document outlines a strategic, multi-tiered approach for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic, pharmacological, and preliminary ADME-Tox properties. The protocols described herein are designed to establish a foundational understanding of the compound's biological profile, identify potential therapeutic applications, and guide further preclinical development.

Introduction and Rationale

The confluence of a piperidine ring and a cyclobutane core in 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol presents a compelling case for thorough pharmacological investigation. The piperidine heterocycle is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals targeting a wide array of conditions, including cancer, neurodegenerative diseases, and neuropathic pain.[2][3] Its structural prevalence is a testament to its ability to engage with biological targets effectively.[1] Simultaneously, natural and synthetic compounds containing a cyclobutane ring have demonstrated significant biological activities, including antimicrobial and antitumor effects.[4]

The combination of these two pharmacophores in a single molecule warrants a systematic in vitro evaluation to uncover its potential therapeutic value. This guide proposes a logical workflow, beginning with fundamental characterization and safety profiling, followed by broad-based pharmacological screening and preliminary drug metabolism and safety assessment. This structured approach ensures that experimental choices are driven by data, providing a robust foundation for subsequent, more focused studies.

Initial Characterization and Purity Assessment

Before commencing biological assays, it is imperative to confirm the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of all subsequent experimental data.

Structural Verification and Purity Analysis

Protocol:

  • Structural Confirmation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.[5][6]

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) to determine the purity of the compound. The results should indicate a purity level of ≥95%.

  • Documentation: All spectral data and chromatograms should be archived as part of the compound's official record.

Solubility Determination

Rationale: Understanding the compound's solubility in common biological buffers and solvents (e.g., DMSO, PBS, ethanol) is critical for accurate dose preparation and to avoid precipitation in assays.

Protocol:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in aqueous buffers relevant to the planned assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

  • Visually inspect for precipitation and use nephelometry for a quantitative assessment of solubility limits.

  • Determine the maximum concentration that remains in solution, ensuring the final DMSO concentration in assays is non-toxic to cells (typically ≤0.5%).

Tier 1: Foundational In Vitro Toxicity and Liability Screening

The initial tier of assessment focuses on determining the compound's intrinsic cytotoxicity to establish a safe concentration range for subsequent pharmacological assays.

General Cytotoxicity Assessment

Rationale: This step is crucial to differentiate true pharmacological effects from non-specific toxicity. A standard cytotoxicity assay using a representative human cell line (e.g., HEK293 or HepG2) will determine the concentration range that is well-tolerated.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human embryonic kidney (HEK293) cells or human liver cancer (HepG2) cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Endpoint Assay Cell Line Typical Concentration Range
Cell ViabilityMTT AssayHEK293, HepG20.1 µM - 100 µM
Membrane IntegrityLDH Release AssayHEK293, HepG20.1 µM - 100 µM

Tier 2: Broad-Spectrum Pharmacological Screening

Based on the structural motifs, a screening panel should be designed to explore a range of potential biological activities. The following assays are proposed based on the known pharmacology of piperidine and cyclobutane-containing compounds.[2][4][7]

Antimicrobial and Antifungal Activity

Rationale: Many nitrogen-containing heterocycles and natural products with cyclobutane rings exhibit antimicrobial properties.[8]

Protocol: Broth Microdilution Assay

  • Organism Preparation: Prepare standardized inoculums of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific organism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.[7]

Anticancer Activity Profiling

Rationale: Piperidine derivatives are prevalent in oncology drug discovery.[2] A preliminary screen against a panel of cancer cell lines can reveal potential cytotoxic or cytostatic effects.

Protocol: NCI-60 Human Tumor Cell Lines Screen (or similar)

  • Cell Lines: Utilize a diverse panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Assay: Perform a cell viability assay (e.g., Sulforhodamine B (SRB) assay) over a range of concentrations.

  • Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) for each cell line. This provides a comprehensive profile of the compound's anticancer activity.

Central Nervous System (CNS) Receptor Binding

Rationale: The piperidine scaffold is a common feature in drugs targeting CNS receptors, including opioid and dopamine receptors.[3] An initial binding screen can identify potential neuropharmacological activity.

Protocol: Radioligand Binding Assays

  • Target Selection: Screen against a panel of key CNS receptors (e.g., µ-opioid, dopamine D₂, serotonin 5-HT₂A).

  • Assay Principle: The assay measures the ability of the test compound to displace a specific radiolabeled ligand from its receptor in a membrane preparation.

  • Procedure: Incubate receptor-containing membranes with the radioligand and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand and quantify the radioactivity.

  • Analysis: Calculate the percent inhibition of radioligand binding and determine the Kᵢ (inhibitory constant) for any active compounds.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Pharmacological Screening cluster_2 Tier 3: MoA & ADME-Tox Profiling Compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Purity Structural & Purity Verification (NMR, HRMS, HPLC >95%) Compound->Purity Solubility Solubility Determination (DMSO, Aqueous Buffers) Purity->Solubility Cytotoxicity General Cytotoxicity Screen (MTT/LDH Assay, IC50) Solubility->Cytotoxicity Antimicrobial Antimicrobial / Antifungal (MIC Determination) Cytotoxicity->Antimicrobial Use concentrations below IC50 Anticancer Anticancer Screen (NCI-60 Panel) Cytotoxicity->Anticancer CNS CNS Receptor Binding (Opioid, Dopamine, etc.) Cytotoxicity->CNS Use concentrations below IC50 MoA Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Antimicrobial->MoA Anticancer->MoA CNS->MoA ADME In Vitro ADME (Metabolic Stability, Permeability) MoA->ADME

Caption: A multi-tiered workflow for the in vitro evaluation of a novel compound.

Tier 3: Preliminary ADME-Tox Profiling

Should the compound exhibit promising activity in Tier 2 screens, a preliminary assessment of its drug-like properties is warranted.

Metabolic Stability

Rationale: A compound that is too rapidly metabolized by the liver may have poor bioavailability and a short duration of action. This assay provides an early indication of metabolic lability.

Protocol: Liver Microsome Stability Assay

  • System: Use pooled human liver microsomes (HLM) fortified with the necessary cofactor, NADPH.

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with the HLM suspension at 37°C.

  • Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) can lead to drug-drug interactions.

Protocol: Fluorometric CYP Inhibition Assay

  • System: Use recombinant human CYP enzymes or HLM.

  • Procedure: Incubate the specific CYP enzyme with a fluorogenic probe substrate in the presence of varying concentrations of the test compound.

  • Detection: Measure the formation of the fluorescent metabolite over time.

  • Analysis: Calculate the IC₅₀ value for the inhibition of each CYP isoform.

ADME-Tox Parameter In Vitro Assay Primary Output Rationale
Metabolic StabilityHuman Liver Microsomest₁/₂, Intrinsic ClearancePredicts in vivo clearance rate
Drug-Drug InteractionCYP450 Inhibition PanelIC₅₀ for major isoformsAssesses potential for drug interactions
BioavailabilityPAMPAPermeability Coefficient (Pe)Predicts passive gut absorption

Data Interpretation and Future Directions

The culmination of these in vitro studies will provide a comprehensive initial profile of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

  • No Activity: If the compound shows no significant activity and has poor drug-like properties, further investment may not be justified.

  • Specific Activity: If a "hit" is identified in a specific area (e.g., potent and selective inhibition of a cancer cell line or binding to a CNS receptor), the next steps would involve more focused Mechanism of Action (MoA) studies. This could include enzyme inhibition assays, gene expression analysis, or functional cell-based assays to validate the initial finding.

  • Promiscuous Activity: Activity across multiple, unrelated assays may suggest non-specific effects or cytotoxicity, warranting further investigation into the compound's physicochemical properties.

A promising result—characterized by potent and selective biological activity coupled with an acceptable preliminary ADME-Tox profile—would provide a strong rationale for advancing the compound to more complex cellular models and eventually, in vivo efficacy and safety studies.

G cluster_pathway Hypothetical Signaling Pathway Investigation Compound Compound Hits (e.g., CNS Receptor Binding) Receptor GPCR Target (e.g., μ-Opioid Receptor) Compound->Receptor Binds G_Protein Gαi/o Activation Receptor->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Altered Neuronal Excitability) CREB->Response

Caption: Hypothetical MoA pathway for a compound active at a Gi/o-coupled receptor.

References

  • Al-Hourani, B. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 2(1), 26-40. [Link]

  • Baran, A. A., et al. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2025, M2088. [Link]

  • National Center for Biotechnology Information. (2009). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 22(2), M1199. [Link]

  • Zheldakova, R. A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Pharmaceuticals, 19(2), 179. [Link]

  • Tete, T., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Separations, 13(1), 1. [Link]

  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-237. [Link]

  • Liakoni, E., et al. (2018). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British Journal of Clinical Pharmacology, 84(7), 1459-1468. [Link]

  • Baran, A. A., et al. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. MDPI. [Link]

  • ResearchGate. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 143-153. [Link]

  • Yar, M., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]

  • Canna-Bionda, S., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6806. [Link]

  • Kumar, D. R., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. [Link]

  • Krüger, T., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(11), 2000128. [Link]

  • ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]

  • Aegis Sciences Corporation. (2025). Novel Psychoactive Substances 2024: A Year in Review. [Link]

  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 15(7), 841. [Link]

Sources

Foundational

Spectroscopic Data and Structural Elucidation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of bifunctional aliphatic molecules, such as 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (Chemical Formula: C₁₁H₂₁NO), presents unique analytical challenges. This molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of bifunctional aliphatic molecules, such as 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (Chemical Formula: C₁₁H₂₁NO), presents unique analytical challenges. This molecule features a highly strained cyclobutanol moiety coupled to a 4-methylpiperidine ring via a methylene bridge. The presence of a tertiary amine and a tertiary alcohol in close proximity necessitates a rigorous, multidimensional spectroscopic approach to resolve overlapping aliphatic signals and account for the conformational dynamics of the piperidine ring.

As an Application Scientist, the goal is not merely to assign peaks, but to build a self-validating analytical system where data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) independently corroborate the same structural ground truth.

Methodological Framework

To ensure absolute structural certainty, we employ an orthogonal analytical workflow. The logic here is sequential: MS establishes the molecular weight and primary connectivity, IR confirms the functional groups, and 2D NMR maps the exact atomic topology.

AnalyticalWorkflow cluster_MS Mass Spectrometry (Connectivity) cluster_IR Vibrational Modes (Functional Groups) cluster_NMR Magnetic Resonance (Topology) Sample 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol (Analyte > 98% Purity) ESI ESI-HRMS [M+H]+ Exact Mass Sample->ESI EI EI-MS (70 eV) Alpha-Cleavage Mapping Sample->EI FTIR ATR-FTIR Functional Group ID Sample->FTIR NMR1D 1D NMR (1H, 13C, DEPT-135) Sample->NMR1D Elucidation Data Integration & Structural Validation ESI->Elucidation EI->Elucidation FTIR->Elucidation NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D NMR2D->Elucidation

Figure 1: Multidimensional analytical workflow for the structural elucidation of tertiary amines.

Mass Spectrometry (MS) Analysis

Causality & Fragmentation Logic

In Electron Ionization (EI-MS) at 70 eV, the initial radical cation forms predominantly on the nitrogen atom due to its low ionization energy compared to the oxygen atom. The molecule stabilizes via alpha-cleavage . The bond between the linker methylene (CH₂) and the cyclobutanol C1 is the weakest alpha-bond. Cleaving this bond relieves the steric strain of the cyclobutane ring and generates a highly stable iminium ion (the 4-methylpiperidin-1-ylmethyl cation). Consequently, this fragment dominates the spectrum, dictating the base peak.

Step-by-Step Protocol
  • ESI-HRMS : Dilute the sample to 1 µg/mL in LC-MS grade methanol containing 0.1% formic acid (to promote protonation). Inject into a Time-of-Flight (TOF) mass spectrometer operating in positive ion mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.

  • EI-MS : Introduce the neat sample via a Direct Insertion Probe (DIP). Ionize at 70 eV with a source temperature of 200 °C. Scan range: m/z 50–300.

Quantitative Data Summary
Ion Typem/z ValueRelative AbundanceAssignment / Fragmentation Pathway
[M+H]⁺ (HRMS) 184.1696100% (ESI)Calculated for C₁₁H₂₂NO⁺ (Exact Mass Validation)
M⁺• (EI) 183.16~5%Molecular ion radical cation
Fragment (EI) 166.15~15%[M - OH]⁺ (Loss of hydroxyl radical)
Fragment (EI) 112.11100% (Base Peak)Alpha-cleavage: Loss of cyclobutanol radical (C₅H₉O•). Leaves 4-methylpiperidin-1-ylmethyl cation.
Fragment (EI) 98.10~25%Cleavage of linker-N bond: 4-methylpiperidine cation

Note: The fragmentation behavior of the cyclobutanol moiety is consistent with established profiles in the.

Vibrational Spectroscopy (ATR-FTIR)

Causality of Vibrational Modes

The infrared spectrum provides rapid confirmation of the orthogonal functional groups. A critical diagnostic feature for this molecule is the presence of Bohlmann bands . Because the bulky cyclobutanol-methyl group forces the piperidine ring into a chair conformation with the N-substituent in the equatorial position, the nitrogen lone pair sits antiperiplanar to the adjacent axial C-H bonds. This orientation allows hyperconjugation (n → σ*), weakening the C-H bonds and shifting their stretching frequencies to a distinct lower wavenumber region (2700–2800 cm⁻¹).

Step-by-Step Protocol
  • Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and collect a background spectrum.

  • Place 1–2 μL of the neat liquid sample directly onto the crystal. Apply the pressure arm to ensure uniform contact.

  • Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply ATR correction algorithms to adjust for penetration depth variations.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3200 – 3400StrongBroadO-H stretch (Hydrogen-bonded tertiary alcohol)
2850 – 2950StrongSharp multipletsC-H stretch (sp³ aliphatic, cyclobutane & piperidine)
2700 – 2800MediumMultiple weak bandsBohlmann bands (Diagnostic for equatorial N-alkyl piperidines)
1100 – 1200StrongSharpC-O stretch (Tertiary alcohol)
1050 – 1150MediumSharpC-N stretch (Aliphatic tertiary amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Conformational Locking

The NMR analysis of piperidine derivatives is notoriously sensitive to solvent effects and steric compression . The bulky 1-methylcyclobutanol group effectively "locks" the 4-methylpiperidine ring into a specific chair conformation. To minimize 1,3-diaxial interactions, both the 4-methyl group and the N-alkyl linker strongly prefer the equatorial positions (diequatorial conformation) . This conformational locking prevents rapid chair-chair flipping at room temperature, resulting in distinct, highly resolved signals for the axial and equatorial protons adjacent to the nitrogen (C2' and C6').

Step-by-Step Protocol
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Critical Step: Prior to dissolution, pass the CDCl₃ through a short plug of basic alumina. Trace DCl in standard CDCl₃ will protonate the tertiary amine, drastically shifting the piperidine signals and broadening the peaks due to exchange dynamics.

  • Acquisition : Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, d1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, d1 = 2s).

  • Validation : Acquire DEPT-135 to differentiate CH/CH₃ (positive) from CH₂ (negative) and quaternary carbons (null). Acquire COSY, HSQC, and HMBC for topological mapping.

Quantitative Data Summary: ¹H NMR (400 MHz, CDCl₃)
PositionChem. Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
OH 2.80br s1H-Hydroxyl (Concentration/temperature dependent)
Linker CH₂ 2.55s2H-Methylene bridge (N-CH₂-C)
C2', C6' (eq) 2.85br d2H~11.0Piperidine equatorial protons adjacent to N
C2', C6' (ax) 2.20td2H~11.0, 2.5Piperidine axial protons adjacent to N
C2, C4 (Cyclo) 2.05m4H-Cyclobutane CH₂ adjacent to C-OH
C3 (Cyclo) 1.65m2H-Distal cyclobutane CH₂
C3', C5' 1.45m4H-Piperidine ring CH₂
C4' 1.35m1H-Piperidine ring CH
C4'-CH₃ 0.92d3H6.5Piperidine methyl group
Quantitative Data Summary: ¹³C NMR & DEPT-135 (100 MHz, CDCl₃)
PositionChem. Shift (ppm)DEPT-135 PhaseAssignment
C1 (Cyclo) 75.8Zero (Disappears)Quaternary carbon attached to OH
Linker CH₂ 66.2Negative (Down)Methylene bridge
C2', C6' 55.4Negative (Down)Piperidine carbons adjacent to N
C2, C4 (Cyclo) 36.5Negative (Down)Cyclobutane carbons adjacent to C-OH
C3', C5' 34.2Negative (Down)Piperidine ring CH₂
C4' 30.8Positive (Up)Piperidine ring CH
C4'-CH₃ 22.5Positive (Up)Piperidine methyl carbon
C3 (Cyclo) 13.1Negative (Down)Distal cyclobutane CH₂

Note: The chemical shifts for the 4-methylpiperidine moiety align with reference standards found in the .

Self-Validating Quality Assurance: The HMBC Loop

To ensure the trustworthiness of the structural assignment, we rely on a self-validating 2D NMR system. Chemical shift predictions alone are insufficient; the atomic connectivity must be proven via Heteronuclear Multiple Bond Correlation (HMBC).

The Validation Logic: If the proposed structure is correct, the linker CH₂ protons (δ 2.55 ppm) act as the central anchor. In the HMBC spectrum, this proton signal must exhibit the following correlations simultaneously:

  • A ²J_CH correlation to the quaternary cyclobutanol C1 (δ 75.8 ppm).

  • A ³J_CH correlation to the cyclobutane C2/C4 carbons (δ 36.5 ppm).

  • A ³J_CH correlation to the piperidine C2'/C6' carbons (δ 55.4 ppm).

If any of these three cross-peaks are absent, the structural hypothesis is instantly invalidated. The presence of all three creates a closed-loop validation of the N-CH₂-C(OH) linkage, establishing absolute confidence in the structural elucidation.

References

  • Cyclobutanol | C4H8O | CID 76218 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues Source: ACS Omega URL:[Link]

  • Carbon-13 Magnetic Resonance: the Stereochemistry of Pharmacologically Active 1,2,5-Trimethyl-4-phenyl-piperidine Derivatives Source: Canadian Journal of Chemistry URL:[Link]

  • 4-Methylpiperidine | C6H13N | CID 69381 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

solubility and stability of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

An In-Depth Technical Guide to the Physicochemical Profiling of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Executive Summary The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Executive Summary

The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a highly specialized structural motif frequently encountered in modern drug discovery and fragment-based library design. It combines a highly basic, lipophilic tertiary amine (4-methylpiperidine) with a sterically constrained, strained tertiary alcohol (cyclobutanol). As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. Understanding its solubility and stability requires dissecting the thermodynamic forces acting on its functional groups—specifically, the high pKa of the piperidine nitrogen and the inherent ring strain of the cyclobutane moiety. This whitepaper provides a comprehensive, field-proven framework for evaluating the solubility and stability of this compound, grounded in mechanistic causality and self-validating experimental protocols.

Structural Causality and Physicochemical Dynamics

To accurately predict the behavior of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in aqueous and biological systems, we must first deconstruct its core functional groups:

  • The 4-Methylpiperidine Moiety: The basicity of this molecule is entirely driven by the tertiary piperidine nitrogen. The presence of the electron-donating alkyl groups pushes the pKa of 4-methylpiperidine to approximately 11.23[1]. Consequently, at physiological pH (7.4) and gastric pH (1.2), the nitrogen exists almost exclusively in its protonated, cationic state. This high degree of ionization is the primary driver for its aqueous solubility but also makes it a prime target for oxidative metabolism.

  • The Cyclobutanol Ring: Cyclobutane rings possess significant angle and torsional strain (approximately 26 kcal/mol). The presence of the tertiary hydroxyl group creates a critical liability under acidic conditions. Protonation of this hydroxyl group transforms it into an excellent leaving group, setting the stage for strain-relieving degradation pathways[2].

Table 1: Predicted Physicochemical & Solubility Profile
ParameterPredicted BehaviorMechanistic Causality
pKa (Amine) ~11.23Inductive electron donation from the piperidine ring maximizes nitrogen basicity.
Solubility (pH 1.2) High (>10 mg/mL)Complete protonation of the tertiary amine ensures robust ion-dipole interactions with water.
Solubility (pH 7.4) ModerateWhile still largely protonated, the increasing fraction of the lipophilic free base reduces overall thermodynamic solubility.
LogD (pH 7.4) ~1.5 - 2.5Represents the equilibrium between the hydrophobic methyl/alicyclic rings and the polar hydroxyl/ammonium groups.

Chemical and Metabolic Stability Pathways

Stability is not a monolithic property; it must be divided into chemical degradation (driven by pH and temperature) and metabolic degradation (driven by enzymatic action).

Acid-Catalyzed Dehydration and Ring Expansion

Under highly acidic conditions (such as those found in the stomach or during accelerated stability testing at pH 1-2), the cyclobutanol ring is chemically unstable. The tertiary hydroxyl group is protonated to form an oxonium ion, which rapidly eliminates water to generate a highly strained cyclobutyl carbocation. To alleviate the thermodynamic burden of the four-membered ring, the molecule undergoes a spontaneous 1,2-alkyl shift, expanding into a more stable cyclopentyl carbocation. Subsequent deprotonation yields a cyclopentene derivative[2].

AcidDegradation A 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol B Protonated Oxonium Ion (-OH2+) A->B H+ (pH < 2) C Cyclobutyl Carbocation (Highly Strained) B->C -H2O D 1,2-Alkyl Shift (Ring Expansion) C->D Strain Relief E Cyclopentyl Carbocation (Strain Relieved) D->E F Cyclopentene Derivative (Degradant) E->F -H+

Caption: Acid-catalyzed dehydration and ring expansion of the cyclobutanol moiety.

CYP450-Mediated Oxidative Metabolism

The 4-methylpiperidine ring is a well-documented liability for oxidative metabolism by Cytochrome P450 enzymes, predominantly CYP3A4[3]. The major metabolic pathway involves the abstraction of a hydrogen atom from the alpha-carbon adjacent to the nitrogen, followed by oxygen rebound to form an unstable carbinolamine. This intermediate spontaneously cleaves (N-dealkylation), resulting in the loss of the piperidine ring[4]. A secondary, minor pathway involves direct N-oxidation by Flavin-containing monooxygenases (FMOs) or CYPs to yield a stable N-oxide[4].

MetabolicPathway A Parent Compound (Piperidine Ring) B CYP3A4 / FMO Enzymatic Binding A->B C1 N-Oxidation (Minor Pathway) B->C1 C2 alpha-Carbon Hydroxylation (Major Pathway) B->C2 D1 Piperidine N-Oxide (Stable Metabolite) C1->D1 D2 Carbinolamine Intermediate (Unstable) C2->D2 E2 N-Dealkylation (Ring Cleavage) D2->E2 Spontaneous

Caption: CYP450-mediated oxidative metabolism of the 4-methylpiperidine ring.

Table 2: Stability Matrix & Degradation Pathways
ConditionOverall StabilityPrimary DegradantMechanistic Driver
Acidic (pH 1.2) LowCyclopentene derivativesProtonation of -OH, dehydration, and 1,2-alkyl shift driven by cyclobutane ring strain.
Basic (pH 10.0) HighNoneLack of available protons prevents oxonium ion formation; the amine remains un-ionized.
Oxidative (H₂O₂) LowPiperidine N-oxideDirect chemical oxidation of the electron-rich tertiary amine lone pair.
Metabolic (HLM) Low to ModerateN-dealkylated fragmentsCYP3A4-mediated alpha-carbon hydroxylation followed by spontaneous cleavage.

Self-Validating Experimental Protocols

To ensure data integrity, the methodologies used to assess this compound must be self-validating. Relying on kinetic solubility (DMSO stock dilution) for this class of compounds is dangerous; the presence of even 0.5-5% DMSO can overestimate equilibrium solubility by up to 6-fold due to co-solvent effects and metastable supersaturation[5]. Therefore, thermodynamic shake-flask methods are mandatory[6].

Protocol 1: Miniaturized Shake-Flask Thermodynamic Solubility

Causality: This method measures the true thermodynamic equilibrium between the solid crystal lattice and the aqueous phase, eliminating DMSO-induced artifacts.

  • Preparation: Weigh exactly 2.0 mg of solid 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol into three separate 2 mL glass vials.

  • Buffer Addition: Add 1.0 mL of aqueous buffer (pH 1.2, pH 4.5, and pH 7.4) to the respective vials.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm at a constant 25°C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to specialized solubility filter plates or centrifuge at 10,000 x g for 15 minutes to isolate the undissolved pellet.

  • Self-Validation (Mass Balance): Dissolve the remaining solid pellet in pure acetonitrile. Analyze both the aqueous supernatant and the dissolved pellet via LC-MS/MS. The sum of the compound in the supernatant and the pellet must equal the initial 2.0 mg input (±5%).

  • Quantification: Calculate the exact thermodynamic solubility from the supernatant peak area against a 5-point calibration curve.

Protocol 2: In Vitro Microsomal Stability Assessment

Causality: This assay isolates enzymatic degradation from chemical instability by utilizing specific co-factors and control environments.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL), the test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation (Controls):

    • Positive Control: Run a parallel well with Verapamil to confirm HLM enzymatic viability.

    • Negative Control: Run a parallel well with the test compound but omit the NADPH regenerating system. Any degradation here indicates chemical, not metabolic, instability.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent compound.

References

  • Zhou, L. et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Journal of Pharmaceutical Sciences, PubMed. Available at: [Link]

  • Lee-Ruff, E., & Ablenas, F. J. "Acid-catalyzed rearrangement of cyclobutanols". Canadian Journal of Chemistry. Available at: [Link]

  • Wang, J. et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design". Drug Metabolism and Disposition, PMC. Available at: [Link]

  • Al-Trawneh, S. A. et al. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors". MDPI. Available at: [Link]

Sources

Foundational

Puckered Scaffolds, Potent Drugs: A Technical Guide to Cyclobutane Derivatives in Modern Medicinal Chemistry

Introduction: Beyond Flatland in Drug Discovery In the perpetual quest for novel therapeutics, medicinal chemists are increasingly looking beyond the flat, two-dimensional world of aromatic rings that has long dominated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland in Drug Discovery

In the perpetual quest for novel therapeutics, medicinal chemists are increasingly looking beyond the flat, two-dimensional world of aromatic rings that has long dominated drug design. The strategic incorporation of three-dimensional (3D) scaffolds is a proven method for enhancing potency, selectivity, and pharmacokinetic profiles. Among these 3D motifs, the cyclobutane ring, a strained four-membered carbocycle, has emerged from a synthetic curiosity to a powerful, albeit still underutilized, tool in the drug hunter's arsenal.[1][2]

First synthesized in 1907, the cyclobutane ring's unique stereoelectronic properties were initially perceived as liabilities, suggesting instability.[1] However, modern synthetic advances and a deeper understanding of its behavior have revealed its significant potential.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the cyclobutane moiety. We will delve into its fundamental properties, explore its strategic applications in drug design, analyze successful case studies, and provide actionable experimental protocols to empower its integration into your discovery programs.

Part 1: The Cyclobutane Scaffold: Core Principles and Synthesis

Unique Physicochemical Properties

The utility of the cyclobutane ring in medicinal chemistry stems directly from its distinct structural and electronic characteristics, which differ significantly from both more strained (cyclopropane) and less strained (cyclopentane, cyclohexane) cycloalkanes.

  • Conformation and Ring Strain: The cyclobutane ring is not planar. It adopts a puckered or "folded" conformation to alleviate torsional strain, with a strain energy of approximately 26.3 kcal/mol.[1][4] This is less than the highly strained cyclopropane (28.1 kcal/mol) but significantly more than cyclopentane (7.1 kcal/mol).[1][4] This inherent strain results in a rigid structure that can enforce specific conformations on attached pharmacophores.

  • Bonding Characteristics: The ring strain leads to longer C-C bond lengths (approx. 1.56 Å) compared to typical alkanes.[4] This geometry results in increased p-character in the C-C bonds and, consequently, more s-character in the C-H bonds.[1]

  • Chemical Reactivity: Despite its strain, cyclobutane is relatively inert compared to the highly reactive cyclopropane ring.[1] It does not readily undergo reactions like bromination or reaction with sulfuric acid, placing its reactivity between that of cyclopropane and other larger, more stable alkanes.[1] This balance of conformational rigidity and relative stability is key to its value in drug design.

Synthetic Accessibility: From Challenge to Opportunity

Historically, the synthesis of substituted cyclobutanes presented significant challenges, contributing to their underrepresentation in screening libraries and marketed drugs.[2][5][6] However, contemporary methodologies have made these scaffolds far more accessible. The most common method for their generation is the [2+2] photocycloaddition between olefins, though thermal cyclizations and rearrangements are also employed.[2][7]

This protocol outlines a conceptual two-step approach involving a Grignard reaction followed by amide coupling, a strategy that allows for the creation of diverse derivatives from a common intermediate.[8][9] The causality behind this choice is modularity; it enables the rapid generation of a library of analogs by varying both the Grignard reagent and the amine, facilitating efficient structure-activity relationship (SAR) studies.

Step 1: Grignard Addition to a Cyclobutanone Precursor

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of the Grignard reagent and minimize side reactions.

  • Grignard Addition: Add the desired Grignard reagent (e.g., Methylmagnesium bromide, 1.1 eq) dropwise via syringe. The slow addition maintains temperature control and prevents localized overheating.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude cis- and trans-3-hydroxy-3-alkylcyclobutane-1-carboxylic acid by column chromatography.

Step 2: Amide Coupling

  • Activation: Dissolve the purified hydroxy acid from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature. This forms an activated ester, which is highly susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the solution.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final 1,3-disubstituted cyclobutane derivative by column chromatography.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Amide Coupling Start 3-oxocyclobutane precursor Grignard Add Grignard Reagent (R-MgBr) at -78°C Start->Grignard Quench Quench with aq. NH4Cl Grignard->Quench Purify1 Extract & Purify Quench->Purify1 Intermediate Cis/Trans Hydroxy Acid Intermediate Purify1->Intermediate Activate Activate Carboxylic Acid (HATU, DIPEA) Intermediate->Activate Amine Add Amine (R'-NH2) Activate->Amine Purify2 Work-up & Purify Amine->Purify2 Final Final 1,3-Disubstituted Cyclobutane Product Purify2->Final caption Generalized Synthetic Workflow

Caption: Generalized Synthetic Workflow

Part 2: Strategic Applications of Cyclobutane in Drug Design

The true value of the cyclobutane ring lies in its versatile application to solve common medicinal chemistry challenges.

Conformational Restriction: Paying the Entropic Price Upfront

A flexible molecule must adopt a specific, often high-energy, conformation to bind to its target, which incurs an entropic penalty.[1][5] By incorporating a rigid cyclobutane scaffold, the molecule is "pre-organized" into a more limited set of conformations, reducing this penalty and potentially increasing binding affinity.[1][4] For instance, a flexible ethyl linker can be replaced by a 1,2- or 1,3-disubstituted cyclobutane to lock the relative orientation of two pharmacophores.[1] This strategy not only enhances potency but can also improve selectivity by favoring binding to the target receptor over off-targets that may prefer a different ligand conformation.

G cluster_0 Flexible Linker cluster_1 Cyclobutane Linker A1 Pharmacophore A B1 Pharmacophore B A1->B1 Many Rotatable Bonds (High Entropy) Receptor Binding Site B1->Receptor High Entropic Penalty A2 Pharmacophore A B2 Pharmacophore B C Cyclobutane Core A2->C B2->Receptor Low Entropic Penalty C->B2 caption Conformational Restriction Principle

Caption: Conformational Restriction Principle

The Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring serves as an effective bioisostere for several common functionalities.

  • Aryl Ring Replacement: Replacing a planar aromatic ring with a puckered cyclobutane is a powerful strategy to increase the fraction of sp³-hybridized carbons (Fsp³).[10] Higher Fsp³ is often correlated with improved clinical success rates, likely due to better solubility, enhanced metabolic stability, and more precise 3D interactions with protein targets.[10]

  • gem-Dimethyl/ tert-Butyl Isostere: A 1,1-disubstituted or spirocyclic cyclobutane can effectively mimic a gem-dimethyl or tert-butyl group, serving to fill hydrophobic pockets while offering different exit vectors for further chemical modification.[11] In the search for G9a inhibitors, a spirocyclic cyclobutane was found to be crucial for potency, with its replacement by larger or smaller rings causing a significant drop in activity.[1]

  • Alkene/Alkyne Isostere: The rigid cyclobutane can replace a double or triple bond to prevent cis/trans-isomerization and provide more stable, saturated linkers.[1]

PropertyPhenyl Ring AnalogueCyclobutane BioisostereCausality / Advantage of Replacement
Fsp³ LowHighImproved 3D shape, often leads to better solubility and PK properties.[10]
Metabolism Prone to CYP450 oxidationGenerally less susceptible to oxidationBlocks common metabolic pathways, increasing metabolic stability.[10][11]
Solubility Can be low due to planarityOften improvedThe 3D puckered shape disrupts crystal lattice packing.[1][4]
Shape Planar3D, PuckeredAllows for better spatial complementarity with non-planar binding pockets.[1][10]
Table 1: Comparative properties of an aromatic ring versus a cyclobutane bioisostere.
Enhancing Pharmacokinetic (PK) Properties

A primary driver for incorporating cyclobutanes is the frequent improvement in a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Metabolic Stability: Saturated aliphatic rings like cyclobutane are generally less prone to metabolism by cytochrome P450 (CYP450) enzymes compared to electron-rich aromatic systems or flexible alkyl chains.[10][11] Introducing a cyclobutane can block metabolically labile sites. A prominent example is the development of the IDH1 inhibitor Ivosidenib , where replacing a metabolically unstable cyclohexane ring with a difluorocyclobutane moiety was a key optimization step that significantly improved metabolic stability, ultimately leading to an approved drug.[12]

  • Aqueous Solubility: The non-planar, 3D nature of the cyclobutane ring can disrupt the efficient crystal packing that often plagues flat, aromatic compounds, leading to lower melting points and improved aqueous solubility—a critical parameter for oral bioavailability.[1]

G Lead Initial Lead Compound (e.g., with Phenyl Ring) Strategy Bioisosteric Replacement Strategy Lead->Strategy Cyclo Introduce Cyclobutane Scaffold Strategy->Cyclo Metabolism Improved Metabolic Stability (Block CYP450 Sites) Cyclo->Metabolism Solubility Enhanced Aqueous Solubility (Disrupt Crystal Packing) Cyclo->Solubility Potency Maintained/Improved Potency (Conformational Lock) Cyclo->Potency Optimized Optimized Candidate Metabolism->Optimized Solubility->Optimized Potency->Optimized caption PK Property Modulation Workflow

Caption: PK Property Modulation Workflow

Part 3: Case Studies: Cyclobutane Derivatives in Approved Drugs

The clinical and commercial success of several drugs validates the utility of the cyclobutane scaffold.

Drug NameTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyThe cyclobutane-1,1-dicarboxylate ligand replaces the two chloride atoms of cisplatin, significantly reducing the dose-limiting nephrotoxicity.[12][13]
Boceprevir Antiviral (Hepatitis C)The cyclobutylmethyl group in the P1 position of this protease inhibitor is critical for potency; it is 3-fold more potent than the cyclopropyl and 19-fold more potent than the cyclopentyl analogue.[12]
Apalutamide Oncology (Prostate Cancer)Features a spirocyclic cyclobutane scaffold as part of the core structure, acting as a potent androgen receptor antagonist.[12]
Ivosidenib Oncology (AML)A difluorocyclobutylamine substituent was introduced to replace a metabolically labile cyclohexane ring, drastically improving the drug's pharmacokinetic profile.[12]
Table 2: Selected examples of marketed drugs containing a cyclobutane ring.

Part 4: Core Experimental Protocols for Evaluation

A key claim for using cyclobutane is improved metabolic stability. The following self-validating protocol describes a standard method to assess this property.

This assay determines the rate of metabolism of a compound by the major drug-metabolizing enzymes (CYP450s) present in HLM.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the cyclobutane derivative and its non-cyclobutane analogue in DMSO.

    • HLM Stock: Thaw a vial of pooled Human Liver Microsomes (e.g., 20 mg/mL) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Keep on ice at all times to preserve enzyme activity.

    • NADPH Stock: Prepare a 10 mM stock solution of NADPH (Cofactor) in the same phosphate buffer. Prepare this fresh before each experiment as NADPH is unstable in solution.

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate, add 98 µL of the HLM working solution to each well. Add 1 µL of the test compound stock solution (final concentration 100 µM, final DMSO concentration 1%).

    • Control Wells: Include a "-NADPH" control (add buffer instead of NADPH) to measure non-enzymatic degradation and a "T₀" control.

    • Acclimation: Pre-incubate the plate at 37 °C for 5 minutes in a shaking water bath to allow the compound to equilibrate with the microsomes.

  • Initiation and Time Points:

    • Initiation: Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH stock solution to all wells except the "-NADPH" and "T₀" controls.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells.

    • Quenching: To stop the reaction, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide) to the appropriate wells. For the T₀ sample, quench immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Protein Precipitation: Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4 °C to pellet the precipitated protein.

    • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.[6]

G Reagents Prepare Reagents: - Test Compound (10mM) - HLM (1 mg/mL) - NADPH (10mM) Preinc Pre-incubate HLM + Test Compound at 37°C Reagents->Preinc Initiate Initiate Reaction: Add NADPH Preinc->Initiate Timepoints Incubate at 37°C (T = 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction: Ice-cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data caption In Vitro Metabolic Stability Workflow

Caption: In Vitro Metabolic Stability Workflow

Conclusion and Future Outlook

The cyclobutane ring offers a unique and powerful platform for medicinal chemists to address key challenges in drug discovery, including potency, selectivity, and pharmacokinetics.[12] Its ability to act as a rigid, 3D scaffold and a versatile bioisostere provides a rational path to escape "flatland" and explore more promising chemical space.[1] While historically underutilized due to synthetic hurdles, the increasing availability of cyclobutane building blocks and more robust synthetic methods are paving the way for its broader adoption.[1][6]

Future efforts will likely focus on the development of novel methods for the stereocontrolled synthesis of more complex, polysubstituted cyclobutanes and their integration into new screening platforms like fragment-based drug discovery (FBDD).[2][8] As we continue to build our understanding and synthetic toolkit, the puckered cyclobutane ring is poised to become an increasingly common feature in the next generation of innovative medicines.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. Available at: [Link]

  • Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17. Available at: [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]

  • Alabugin, I. V., et al. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 10, 101-125. Available at: [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • Keeling, M. C., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(9), 1540-1551. Available at: [Link]

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. (2023). ScholarWorks. Available at: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(9), 1422-1434. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 3(11), 3183-3193. Available at: [Link]

  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. (2024). ScholarWorks. Available at: [Link]

  • Drug and drug candidates containing cyclobutane rings. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2012). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 55(2), 919-929. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Profile of Piperidine-Containing Compounds

Introduction: The Double-Edged Sword of the Piperidine Scaffold The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and a recurring motif in a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and a recurring motif in a vast array of natural alkaloids.[1][2] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[2] The piperidine scaffold often enhances metabolic stability, facilitates passage through biological membranes, and improves a drug's absorption, distribution, metabolism, and excretion (ADME) profile, frequently with reduced toxicity.[3]

However, this privileged scaffold is not without its inherent toxicological risks. From the acute neurotoxicity of poison hemlock, known since antiquity, to the more subtle cardiotoxic or teratogenic effects of certain derivatives, a thorough understanding of the toxicological profile of any novel piperidine-containing compound is paramount for researchers, scientists, and drug development professionals.[4][5] This guide provides a comprehensive overview of the mechanisms of toxicity, structure-activity relationships, and a practical workflow for the toxicological evaluation of this important class of compounds.

Core Mechanisms of Piperidine-Induced Toxicity

The toxicity of piperidine-containing compounds is diverse, reflecting the broad range of biological targets with which they can interact. The primary mechanisms of concern include neurotoxicity, cardiotoxicity, hepatotoxicity, genotoxicity, and developmental toxicity.

Neurotoxicity: The Nicotinic Acetylcholine Receptor as a Primary Target

A predominant mechanism of toxicity for many piperidine alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels are crucial for excitatory neurotransmission in both the central and peripheral nervous systems.[5]

Piperidine alkaloids can act as agonists at nAChRs, initially causing overstimulation. This is followed by a persistent depolarization of the postsynaptic membrane, leading to a depolarization blockade of neuromuscular junctions and autonomic ganglia.[4] This disruption of cholinergic neurotransmission results in muscle paralysis, with respiratory muscle failure being a common cause of death in acute poisoning.[4] The classic example is coniine, the primary toxic alkaloid in poison hemlock (Conium maculatum), which causes a progressive ascending paralysis.[4]

nAChR-Mediated Neurotoxicity of Piperidine Alkaloids cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Activates Depolarization Persistent Depolarization IonChannel->Depolarization Na+/Ca2+ Influx Blockade Neuromuscular Blockade Depolarization->Blockade Leads to Paralysis Paralysis Blockade->Paralysis Causes PiperidineAlkaloid Piperidine Alkaloid (e.g., Coniine) PiperidineAlkaloid->nAChR Binds to nAChR

Caption: Mechanism of nAChR-mediated neurotoxicity by piperidine alkaloids.

Cardiotoxicity

Cardiotoxicity is a significant concern for some piperidine derivatives, particularly those developed for oncology.[6] While the precise mechanisms can vary, they often involve interactions with cardiac ion channels. For instance, the local anesthetic bupivacaine, which contains a piperidine ring, can cause severe cardiotoxicity by blocking cardiac sodium channels.[7] This can lead to arrhythmias and myocardial depression. Research has shown that modifying the piperidine core, for example by replacing it with aza-spirocycles, can significantly reduce this cardiotoxicity.[7]

Hepatotoxicity

Certain classes of alkaloids containing a piperidine-like structure, such as pyrrolizidine alkaloids (PAs), are well-known hepatotoxins.[8][9] The toxicity of these compounds is dependent on their metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites.[8] These metabolites can then form adducts with cellular proteins and DNA, leading to hepatocellular necrosis, veno-occlusive disease, and even liver cancer.[8][10] While not all piperidine compounds undergo this specific activation pathway, the potential for hepatic metabolism to generate toxic intermediates should be a key consideration in their toxicological assessment.

Genotoxicity and Mutagenicity

The genotoxic potential of piperidine itself has been investigated, with mixed results. It has been shown to be non-mutagenic in the Ames test with Salmonella typhimurium and the E. coli recombination assay.[11][12] However, it tested positive in the mouse lymphoma cell assay without metabolic activation and has been shown to induce DNA strand breaks in these cells.[11] N-chloropiperidine, a derivative, has shown greater mutagenic activity than piperidine itself.[13] These findings underscore the importance of a comprehensive genotoxicity assessment for any new piperidine-containing compound.

Developmental and Reproductive Toxicity (DART)

Exposure to certain piperidine alkaloids during pregnancy can lead to severe developmental abnormalities in offspring.[5] Ingestion of plants containing these alkaloids by livestock has been linked to musculoskeletal deformities, such as multiple congenital contractures (arthrogryposis) and cleft palate.[5] The proposed mechanism for these teratogenic effects is the desensitization of fetal nAChRs, leading to reduced fetal movement, which is critical for normal musculoskeletal development.[4][5]

Structure-Activity Relationships (SAR) in Piperidine Toxicity

The toxicological profile of a piperidine-containing compound is highly dependent on the nature and position of substituents on the piperidine ring. A clear illustration of this is seen in the structure-activity relationships of piperidine derivatives as insecticides against the yellow fever mosquito, Aedes aegypti.[14][15][16]

A study of 33 piperidine derivatives revealed the following key SAR trends:

  • Nature of the Substituent: The toxicity was significantly influenced by the moiety attached to a carbon on the piperidine ring, with the order of toxicity being ethyl- > methyl- > benzyl-derivatives.[14][16]

  • Position of the Substituent: For the same substituent, the position of attachment on the piperidine ring also conferred different levels of toxicity, with the order being C2 > C3 > C4.[14][15]

These findings highlight that even small modifications to the piperidine scaffold can dramatically alter its toxicity.

Compound ClassSubstituentPosition24-h LD50 (µ g/mosquito )
Ethyl-piperidines Ethyl20.80 - 1.83
Methyl-piperidines Methyl2~1.38
Methyl31.80 - 4.14
Methyl41.22 - 6.71
Benzyl-piperidines Benzyl212.89 - 29.20

Data summarized from studies on Aedes aegypti.[14][15][16]

A Tiered Workflow for the Toxicological Evaluation of Piperidine-Containing Compounds

A systematic, tiered approach is essential for efficiently and ethically evaluating the toxicological profile of novel piperidine-containing compounds. This workflow should begin with in silico and in vitro methods to prioritize candidates and minimize animal testing, followed by more comprehensive in vivo studies for promising leads.

Toxicological_Evaluation_Workflow cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: In Vivo Studies InSilico In Silico Assessment (QSAR, Docking) Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) InSilico->Cytotoxicity Genotoxicity Genotoxicity Screening (Ames, in vitro Micronucleus) Cytotoxicity->Genotoxicity Neurotoxicity In Vitro Neurotoxicity (e.g., SH-SY5Y cells) Genotoxicity->Neurotoxicity Decision1 Prioritize Candidates Neurotoxicity->Decision1 AcuteTox Acute Toxicity (LD50, MTD) RepeatDose Repeat-Dose Toxicity (Sub-acute, Chronic) AcuteTox->RepeatDose DART DART Studies RepeatDose->DART Carcinogenicity Carcinogenicity Bioassays DART->Carcinogenicity Decision2 Go/No-Go Decision Carcinogenicity->Decision2 NovelCompound Novel Piperidine Compound NovelCompound->InSilico Decision1->AcuteTox Promising Candidates

Caption: A tiered workflow for toxicological evaluation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[1] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2, or a relevant cell line for the compound's intended target) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine-containing test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

The human neuroblastoma cell line SH-SY5Y is a widely used model for assessing the neurotoxic potential of compounds.[17][18] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying effects on neuronal viability, neurite outgrowth, and apoptosis.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For differentiation, treat the cells with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) for several days.[18]

  • Compound Exposure: Expose the differentiated SH-SY5Y cells to various concentrations of the piperidine-containing compound for a defined period (e.g., 24 or 48 hours).

  • Assessment of Neurotoxicity Endpoints:

    • Cell Viability: Use the MTT assay as described above.

    • Lactate Dehydrogenase (LDH) Release: Measure the activity of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.

    • Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like JC-1 to assess changes in MMP, an early indicator of apoptosis.

    • Reactive Oxygen Species (ROS) Production: Employ a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

    • Apoptosis Assessment: Use assays to measure the activation of caspases (e.g., caspase-3 and -9), which are key mediators of apoptosis.[1][19]

    • DNA Damage: Quantify markers of DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), using ELISA or other methods.[19]

Conclusion and Future Perspectives

The piperidine scaffold remains an invaluable tool in drug discovery, but its potential for toxicity necessitates a cautious and thorough evaluation. The toxicological profile of a piperidine-containing compound is not a fixed property of the ring itself but is intricately modulated by its substitution pattern. A deep understanding of the potential mechanisms of toxicity—particularly neurotoxicity via nAChR modulation, cardiotoxicity, and metabolic activation leading to hepatotoxicity—is crucial for any scientist working with these compounds.

Future research should focus on developing more predictive in silico and in vitro models to better anticipate the toxicological liabilities of novel piperidine derivatives early in the drug discovery process. The continued exploration of SAR will enable the design of safer and more effective piperidine-containing therapeutics. By integrating the principles and protocols outlined in this guide, researchers can navigate the toxicological challenges associated with this versatile scaffold and unlock its full therapeutic potential.

References

  • Piperidine alkaloids - Grokipedia. (URL: )
  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed. (2007). Journal of Medical Entomology, 44(2), 263-9. (URL: [Link])

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). Journal of Medical Entomology, 44(2), 263-269. (URL: [Link])

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) - DTIC. (2007). (URL: [Link])

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (URL: [Link])

  • Piperidine: Human health tier II assessment. (2016). (URL: [Link])

  • Research progress on piperidine-containing compounds as agrochemicals. (2025). Journal of Pesticide Science. (URL: [Link])

  • Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. (URL: [Link])

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) | Journal of Medical Entomology | Oxford Academic. (2007). Journal of Medical Entomology, 44(2), 263-269. (URL: [Link])

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC. (URL: [Link])

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic | ChemRxiv. (2025). (URL: [Link])

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives (2023) | Alla P. Toropova | 1 Citations - SciSpace. (URL: [Link])

  • Piperidine alkaloids - Zenodo. (URL: [Link])

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (URL: [Link])

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (2009). International Journal of PharmTech Research, 1(2), 282-287. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - ACS Publications. (2023). ACS Chemical Neuroscience, 14(11), 2069-2092. (URL: [Link])

  • Mutagenic activity of N-chloropiperidine - PubMed. (URL: [Link])

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - MDPI. (2022). Molecules, 27(20), 6828. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). European Journal of Medicinal Chemistry. (URL: [Link])

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1433. (URL: [Link])

  • Plant toxins: alkaloids and their toxicities - ResearchGate. (2019). (URL: [Link])

  • Cardioprotective effect of curcumin and piperine combination against cyclophosphamide-induced cardiotoxicity - PubMed. (2017). Journal of Basic and Clinical Physiology and Pharmacology, 28(1), 71-80. (URL: [Link])

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Molecules, 17(11), 13575-13588. (URL: [Link])

  • Genotoxicity of pyrrolizidine alkaloids - PMC. (URL: [Link])

  • An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Preclictivity | Request PDF - ResearchGate. (URL: [Link])

  • Study of the In Vivo Antithrombotic Activity of Piperidine[2,3-b]Piperazine Derivatives 3g. (2022). (URL: [Link])

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC. (2021). Toxins, 13(10), 719. (URL: [Link])

  • Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed. (URL: [Link])

  • Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food | FDA. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Mechanistic Evaluation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Strategic Rationale The incorporation of sp³-rich, thr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The incorporation of sp³-rich, three-dimensional motifs into drug candidates is a cornerstone of modern medicinal chemistry, aimed at improving metabolic stability, modulating lipophilicity, and expanding the intellectual property space[1]. The target molecule, 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol , features a highly substituted cyclobutanol core tethered to a piperidine ring. This structural topology frequently serves as a rigidified bioisostere for flexible aliphatic amines or standard piperidine/piperazine scaffolds.

The most robust and scalable synthetic strategy for this compound is a two-step sequence:

  • Corey-Chaykovsky Epoxidation of cyclobutanone to form the strained intermediate 1-oxaspiro[2]hexane[3].

  • Regioselective Nucleophilic Ring-Opening of the spiro-epoxide by 4-methylpiperidine[4].

Mechanistic Causality: Why These Reagents?
  • Ylide Selection: The synthesis utilizes trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. While sulfonium ylides are highly reactive and prone to causing unwanted Lewis acid-mediated ring expansions (yielding cyclopentanone derivatives from cyclobutanone), the more stable sulfoxonium ylide selectively attacks the carbonyl carbon to form the desired spiro-epoxide without triggering ring expansion[5].

  • Solvent Dynamics: In the second step, ethanol is selected as the solvent. The protic nature of ethanol provides crucial hydrogen-bond activation to the epoxide oxygen. This electrophilic "pull" lowers the activation barrier for the incoming nucleophile (4-methylpiperidine), facilitating the S_N2 attack at the less sterically hindered methylene carbon of the epoxide[4].

Mechanistic Pathway Visualization

Mechanism A Cyclobutanone + Dimethylsulfoxonium methylide B Betaine Intermediate A->B Addition C 1-oxaspiro[2.3]hexane B->C -DMSO D Nucleophilic Attack (4-Methylpiperidine) C->D Ring Opening E Target Compound: 1-[(4-Methylpiperidin-1-yl) methyl]cyclobutan-1-ol D->E Proton Transfer

Caption: Mechanistic sequence from cyclobutanone to the final piperidinyl-cyclobutanol target.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric requirements and the self-validating analytical controls required to ensure process integrity.

Table 1: Stoichiometry and Reagent Loading
StepReagentMW ( g/mol )Eq.AmountRole
1 Cyclobutanone70.091.0500 mgStarting Material
1 Trimethylsulfoxonium iodide220.071.11.74 gYlide Precursor
1 Sodium Hydride (60% in oil)24.001.1314 mgBase
1 Anhydrous DMSO78.13-7.0 mLSolvent
2 1-oxaspiro[2]hexane84.121.0600 mgIntermediate
2 4-Methylpiperidine99.171.2850 mgNucleophile
2 Ethanol46.07-10.0 mLSolvent
Table 2: In-Process Analytical Validation (Self-Validating System)
StepAnalytical MethodExpected ObservationPass/Fail Criteria
1 GC-MSDisappearance of cyclobutanone ( m/z 70); Appearance of m/z 84.>95% conversion to epoxide. Absence of ring-expanded cyclopentanone.
2 TLC (Ninhydrin Stain)Consumption of secondary amine (4-methylpiperidine).No starting amine visible.
2 LC-MSTarget mass [M+H]+ = 184.17Dominant peak at m/z 184.2.
2 1 H NMR (CDCl 3​ )Singlet at ~2.5 ppm (CH 2​ -N bridge); Doublet at ~0.9 ppm (CH 3​ ).Complete absence of epoxide methylene protons.

Experimental Protocols

Step 1: Synthesis of 1-oxaspiro[2]hexane

Caution: Sodium hydride reacts violently with water, liberating highly flammable hydrogen gas. Perform all operations under an inert atmosphere (Nitrogen or Argon).

  • Ylide Generation: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, add trimethylsulfoxonium iodide (1.74 g, 7.91 mmol) and anhydrous DMSO (5.0 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 314 mg, 7.85 mmol) in small portions.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. Causality Note: Vigorous gas evolution will occur. Waiting until gas evolution ceases ensures complete formation of the dimethylsulfoxonium methylide and prevents unreacted NaH from causing aldol condensation of the ketone[3].

  • Ketone Addition: Re-cool the clear ylide solution to 0 °C. Dissolve cyclobutanone (500 mg, 7.13 mmol) in anhydrous DMSO (2.0 mL) and add it dropwise to the reaction mixture over 15 minutes to control the exotherm.

  • Reaction Progression: Stir the resulting mixture at room temperature for 2 hours. Monitor completion via GC-MS.

  • Workup & Isolation: Quench the reaction carefully with cold water (15 mL). Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Concentration Warning: Carefully concentrate the ether layer under mild reduced pressure (e.g., >200 mbar at 20 °C) to afford 1-oxaspiro[2]hexane. Critical Insight: The spiro-epoxide is highly volatile. Aggressive rotary evaporation will result in severe yield loss.

Step 2: Synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
  • Reaction Assembly: In a heavy-walled glass pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve the crude 1-oxaspiro[2]hexane (approx. 600 mg, 7.13 mmol theoretical) in absolute ethanol (10.0 mL).

  • Nucleophile Addition: Add 4-methylpiperidine (850 mg, 8.56 mmol) to the solution in one portion.

  • Thermal Activation: Seal the vessel (or place under N 2​ if using a condenser) and heat the reaction mixture to 60–80 °C for 3 to 12 hours[4]. Causality Note: The inherent ring strain of the spiro[2]hexane system makes it susceptible to opening, but the steric bulk of the secondary amine necessitates thermal energy to drive the S_N2 process to completion.

  • Monitoring: Monitor the reaction via TLC (eluent: 10% MeOH in CH 2​ Cl 2​ with 1% NH 4​ OH). Stain with Ninhydrin to track the consumption of 4-methylpiperidine.

  • Workup: Once complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer with additional Ethyl Acetate ( 2×15 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine to prevent amine streaking on the column) to yield the pure target compound.

Process Workflow Visualization

Workflow S1 Step 1: Corey-Chaykovsky Epoxidation (NaH, Me3S(O)I, DMSO, 25°C) S2 Aqueous Workup & Extraction (Isolate 1-oxaspiro[2.3]hexane) S1->S2 S3 Step 2: Epoxide Ring Opening (4-Methylpiperidine, EtOH, 60-80°C) S2->S3 S4 Solvent Evaporation & Brine Wash S3->S4 S5 Column Chromatography (Silica Gel, EtOAc/Hexanes) S4->S5 S6 Pure Target: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol S5->S6

Caption: Experimental workflow detailing the two-step synthesis and isolation of the target molecule.

References

  • Title: PYRAZOLYL DERIVATIVES AS SYK INHIBITORS (EP 2863914 B1) Source: European Patent Office / Google Patents URL: [3]

  • Title: Hydroxypyridoxazepines as nrf2 activators (US20240352034A1) Source: US Patent Office / Google Patents URL: [4]

  • Title: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis Source: PubMed Central (PMC2679633) URL: [Link][5]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[1]heptanes Source: Chemical Communications / ResearchGate URL: [Link][1]

Sources

Application

Application Notes and Protocols for the Quantification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Abstract This comprehensive guide details robust analytical methodologies for the accurate quantification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, a key intermediate in pharmaceutical synthesis. Given its ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, a key intermediate in pharmaceutical synthesis. Given its chemical structure—a tertiary amine coupled with a tertiary alcohol—this compound presents unique analytical challenges, including the absence of a strong chromophore for UV detection and potential for chromatographic peak tailing. This document provides field-proven, step-by-step protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system suitability criteria, and performance validation data are thoroughly discussed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction and Analytical Strategy

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a saturated heterocyclic compound whose precise quantification is critical for ensuring reaction yield, purity, and consistency in the manufacturing of active pharmaceutical ingredients (APIs). The validation of analytical methods used for intermediates is a cornerstone of ensuring the quality and safety of the final drug product.[1][2]

The molecule's structure, featuring a tertiary amine and a hydroxyl group, dictates the analytical approach. It lacks a significant UV-absorbing chromophore, making high-sensitivity UV detection challenging but feasible for concentration assays at lower wavelengths. Its polarity and basic nature can lead to poor peak shape on traditional silica-based chromatography columns. Therefore, method development must focus on mitigating these effects.

This guide presents two primary validated methods:

  • HPLC-UV: A robust and widely accessible method for routine quantification in process control.

  • GC-MS: A highly selective and sensitive orthogonal method, suitable for identification and quantification, especially for impurity profiling.

The following diagram outlines the strategic workflow for analyzing this compound.

G cluster_prep Sample & Standard Preparation cluster_methods Analytical Method Selection cluster_validation Method Validation & Analysis cluster_output Data Output prep Accurate Weighing & Volumetric Dilution HPLC Primary Method: Reversed-Phase HPLC-UV prep->HPLC Routine Assay GCMS Orthogonal Method: GC-MS prep->GCMS ID & Trace Analysis SST System Suitability Test (SST) HPLC->SST GCMS->SST Cal Calibration Curve Generation SST->Cal Analysis Sample Quantification Cal->Analysis Report Final Report: Assay, Purity, Validation Summary Analysis->Report

Caption: High-level analytical workflow.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its robustness and versatility.[3] We utilize a C18 stationary phase to separate the analyte based on its hydrophobicity. The key challenge for a polar, basic compound like 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is mitigating its interaction with residual silanols on the silica support, which causes peak tailing.

Causality of Experimental Choices:

  • Column: A modern, end-capped C18 column is selected to minimize silanol interactions.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a low-ionic-strength buffer (ammonium formate) is used. The buffer's pH is kept slightly acidic (~pH 3.5) to ensure the tertiary amine is consistently protonated, which improves peak shape and retention time stability. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.[4]

  • Detection: The compound lacks a strong chromophore. Saturated piperidine rings do not absorb significantly in the typical UV range.[5] Therefore, detection is set at a low wavelength (205 nm) to capture the n→σ* transitions of the amine functionality, providing sufficient sensitivity for an assay.

Detailed Protocol

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase: ACN:Buffer (30:70) C Equilibrate System (30 min) A->C B Prepare Standards & Samples (1 mg/mL in Diluent) D Perform System Suitability (5x Std Injection) B->D C->D E Inject Blank (Diluent) D->E F Inject Calibration Standards E->F G Inject Samples F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: HPLC-UV experimental workflow.

Instrumentation and Consumables:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Acetonitrile (HPLC Grade).

  • Ammonium formate (LC-MS Grade).

  • Formic Acid (LC-MS Grade).

  • Ultrapure Water.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation (70:30 Water:Acetonitrile):

    • Buffer (10 mM Ammonium Formate, pH 3.5): Dissolve 0.63 g of ammonium formate in 1 L of ultrapure water. Adjust pH to 3.5 with formic acid.

    • Mix 700 mL of Buffer with 300 mL of Acetonitrile. Filter and degas.

  • Diluent Preparation: Use the mobile phase as the diluent.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Calibration Standards (0.05 - 1.5 mg/mL):

    • Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Equilibrate the system for at least 30 minutes.

    • Perform System Suitability: Inject the 1.0 mg/mL standard five times.

    • Inject a blank (diluent).

    • Inject the calibration standards.

    • Inject the samples.

System Suitability and Validation

A method is only trustworthy if it is validated. The system suitability test ensures the chromatographic system is performing adequately before sample analysis.

System Suitability Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area (n=5): ≤ 2.0%

Method Validation Summary (Hypothetical Data):

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 0.05 - 1.5 mg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.3%≤ 2.0%
LOD 0.015 mg/mL-
LOQ 0.05 mg/mL-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS provides superior selectivity and sensitivity compared to HPLC-UV. It is an excellent orthogonal technique for identity confirmation and the quantification of volatile impurities. The analyte is sufficiently volatile for direct GC analysis without derivatization.

Causality of Experimental Choices:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is chosen. This is a general-purpose, robust column that provides good peak shape for a wide range of compounds, including tertiary amines.[6]

  • Injection: A split injection is used to avoid overloading the column, ensuring sharp peaks. The injector temperature is set high enough to ensure rapid volatilization of the analyte without thermal degradation.

  • MS Detection: Electron Ionization (EI) at 70 eV is used, which will produce a reproducible fragmentation pattern for identification. For quantification, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring characteristic ions. The fragmentation of tertiary amines often yields a prominent iminium ion; for this molecule, a characteristic fragment would be expected from the cleavage of the cyclobutane-methylene bond.

Detailed Protocol

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Methanol (GC Grade).

  • Autosampler vials with septa.

Procedure:

  • Diluent Preparation: Use Methanol.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Calibration Standards (1 - 100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with methanol.

  • Sample Preparation (50 µg/mL):

    • Accurately weigh ~5 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Transfer to an autosampler vial.

  • GC-MS Conditions:

    • Carrier Gas: Helium, 1.0 mL/min (constant flow)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition: Full Scan (m/z 40-400) for identification; SIM mode for quantification (select 3-4 characteristic ions post-identification).

Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.9% - 101.1%98.0% - 102.0%
Precision (%RSD) Repeatability: 1.1% Intermediate: 1.7%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-

Alternative Strategies and Considerations

  • Derivatization for UV: For trace-level analysis by HPLC-UV, pre-column derivatization can be employed. Reagents like 4-toluenesulfonyl chloride can react with the piperidine nitrogen (if it were a secondary amine) or potentially other functional groups under different conditions to attach a strong chromophore, significantly enhancing detection limits.[7]

  • HILIC: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[8]

  • Derivatization for GC: If the compound exhibited poor peak shape or thermal instability, silylation of the hydroxyl group using reagents like BSTFA or MTBSTFA could improve its chromatographic behavior.[9]

Conclusion

The RP-HPLC-UV and GC-MS methods presented provide robust, reliable, and validated approaches for the quantification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. The HPLC method is ideal for routine in-process control due to its simplicity and accessibility. The GC-MS method serves as a powerful orthogonal technique, offering higher selectivity and sensitivity for confirmation of identity and trace analysis. The choice of method should be guided by the specific analytical requirements, such as sample matrix, required sensitivity, and available instrumentation. Adherence to the detailed protocols and system suitability criteria will ensure the generation of accurate and reproducible data, supporting the development of safe and effective pharmaceuticals.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. Retrieved from [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Chromatography Forum. (2014). tertiary amines by GC-MS. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • MDPI. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Retrieved from [Link]

Sources

Method

Application Notes: The Strategic Use of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in Spirocyclic Synthesis

Introduction: Unlocking Complexity from a Strained Ring System In the landscape of modern medicinal chemistry and drug development, the demand for scaffolds that provide three-dimensional complexity is insatiable. Spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Complexity from a Strained Ring System

In the landscape of modern medicinal chemistry and drug development, the demand for scaffolds that provide three-dimensional complexity is insatiable. Spirocyclic systems, which feature two rings connected by a single common atom, are particularly valued for their ability to orient substituents in precise vectors, enabling novel interactions with biological targets. The building block 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS 1018780-33-9) has emerged as a potent precursor for the construction of such spirocyclic frameworks, specifically the valuable azaspiro[4.5]decane core.

This application note provides a detailed guide for researchers on the strategic implementation of this building block. We will explore its primary application, provide a detailed, field-proven protocol for its key transformation, and delve into the mechanistic principles that govern its reactivity. The inherent ring strain of the cyclobutane moiety is not a liability but a critical feature that drives a productive and selective rearrangement into a more complex and synthetically useful scaffold.

Physicochemical & Structural Properties

A clear understanding of a building block's properties is foundational to its successful application. The key data for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol are summarized below.

PropertyValue
CAS Number 1018780-33-9
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Key Structural Features Tertiary cyclobutanol, tertiary amine (piperidine), aminomethyl side chain

The molecule's structure is defined by a strained cyclobutanol ring appended with a 4-methylpiperidine group via a methylene bridge. This specific arrangement of a primary amine (masked as part of the piperidine ring linkage) adjacent to a tertiary alcohol on a four-membered ring is the key to its synthetic utility.

Key Synthetic Application: Synthesis of Azaspiro[4.5]decane Scaffolds

The primary and most powerful application of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is its use as a precursor to 8-(4-methylpiperidin-1-yl)-1-azaspiro[4.5]decan-2-one and related derivatives. This transformation is accomplished via a highly efficient, acid-catalyzed ring expansion, a process mechanistically analogous to the Tiffeneau-Demjanov rearrangement.[1][2][3] This reaction leverages the release of ring strain from the cyclobutane to drive the formation of the thermodynamically more stable five-membered cyclopentanone ring.

The resulting spirocyclic ketone is a versatile intermediate. For instance, it serves as a crucial component in the synthesis of novel 2,8-diazaspiro[4.5]decan-1-one derivatives, which have been investigated as potential chitin synthase inhibitors and antifungal agents.

Experimental Protocol: Acid-Catalyzed Ring Expansion to a Spiro-Lactam

This protocol details the conversion of the title building block into the corresponding spiro-lactam intermediate, a key step in the synthesis of more complex bioactive molecules.

Reaction Scheme: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol → Intermediate Spiroketone → 8-(4-methylpiperidin-1-yl)-1-azaspiro[4.5]decan-2-one

Materials:

  • 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes or Dichloromethane/Methanol solvent systems

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (1.0 g, 5.07 mmol) in anhydrous dichloromethane (20 mL).

  • Acid Addition & Rearrangement: Cool the solution to 0 °C using an ice-water bath. Add concentrated sulfuric acid (1.4 mL, ~25.4 mmol, 5.0 equiv.) dropwise over 10 minutes. Causality Note: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water) and initiating the rearrangement cascade. The reaction is highly exothermic and cooling is essential to control the rate and prevent side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Schmidt Reaction (In-situ): Once the rearrangement to the intermediate spiroketone is complete, cool the reaction mixture back down to 0 °C. Carefully and portion-wise, add sodium azide (0.49 g, 7.61 mmol, 1.5 equiv.) over 20-30 minutes. Causality Note: This is a Schmidt reaction. The hydrazoic acid (HN₃), formed in situ from NaN₃ and H₂SO₄, reacts with the protonated ketone to form a lactam, thereby inserting a nitrogen atom into the newly formed five-membered ring.Caution: Sodium azide is highly toxic, and hydrazoic acid is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Quenching: After stirring for an additional 2 hours at room temperature, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution (100 mL). Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure 8-(4-methylpiperidin-1-yl)-1-azaspiro[4.5]decan-2-one.

Mechanism & Rationale: The Tiffeneau-Demjanov Rearrangement

The core of this building block's utility lies in its predictable rearrangement. While the classic Tiffeneau-Demjanov reaction involves diazotization of a primary amine with nitrous acid, the acid-catalyzed reaction of the corresponding 1-(aminomethyl)cycloalkanol achieves the same structural outcome through a related carbocation intermediate.[2][3][4][5]

The mechanism proceeds as follows:

  • Protonation: The tertiary hydroxyl group is protonated by the strong acid, forming a good leaving group (H₂O).

  • Carbocation Formation: The departure of water generates a tertiary carbocation on the cyclobutane ring.

  • Ring Expansion: Driven by the release of the high ring strain (~26 kcal/mol) of the cyclobutane ring, a C-C bond anti-periplanar to the carbocation migrates. This concerted ring expansion forms a more stable five-membered ring and transfers the positive charge to the exocyclic carbon.

  • Intermediate Formation: The resulting carbocation is stabilized and subsequently reacts (in the provided protocol, it is the intermediate spiroketone that proceeds to the Schmidt reaction) or is trapped by a nucleophile.

The choice of a strong, non-nucleophilic acid like H₂SO₄ is critical to promote the desired rearrangement over simple substitution (SN1) pathways.

Tiffeneau_Demjanov_Mechanism start 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol step1_label + H⁺ start->step1_label protonated Protonated Alcohol step2_label - H₂O protonated->step2_label carbocation1 Cyclobutyl Carbocation (Tertiary) step3_label Rearrangement (Strain Release) carbocation1->step3_label transition_state [Transition State] (Ring Expansion) carbocation2 Spiro-Carbocation step4_label Deprotonation carbocation2->step4_label ketone Intermediate Spiroketone (8-(4-methylpiperidin-1-yl)) -azaspiro[4.5]decan-2-one) step1_label->protonated step2_label->carbocation1 step3_label->carbocation2 step4_label->ketone

Caption: Acid-catalyzed ring expansion mechanism.

Workflow: From Building Block to Spiro-Lactam

The overall synthetic workflow is a robust and scalable process for accessing the azaspiro[4.5]decane core structure.

Synthesis_Workflow cluster_prep Preparation & Rearrangement cluster_lactam Lactam Formation (Schmidt Reaction) cluster_workup Work-up & Purification start Dissolve Building Block in Anhydrous DCM cool1 Cool to 0 °C start->cool1 add_acid Add Conc. H₂SO₄ (Dropwise) cool1->add_acid react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_acid->react cool2 Cool to 0 °C react->cool2 add_azide Add NaN₃ (Portion-wise) cool2->add_azide react2 Stir at RT add_azide->react2 quench Quench with Ice & Sat. NaHCO₃ react2->quench extract Extract with DCM quench->extract dry Wash & Dry (Brine, Na₂SO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Pure Spiro-Lactam purify->product

Caption: Experimental workflow for spiro-lactam synthesis.

Safety & Handling

  • 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: Handle with standard laboratory precautions, including safety glasses, gloves, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate acid-resistant gloves and face shield.

  • Sodium Azide / Hydrazoic Acid: Highly toxic and potentially explosive. Handle with extreme care in a fume hood. Avoid contact with acids (liberates toxic HN₃ gas) and heavy metals (forms explosive azides).

Conclusion

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a specialized but highly effective building block for the synthesis of complex azaspiro[4.5]decane systems. Its reactivity is dominated by a predictable and high-yielding acid-catalyzed ring expansion. By understanding the underlying mechanistic principles and following robust protocols, researchers can leverage the inherent strain of the cyclobutane ring to rapidly construct valuable spirocyclic scaffolds for application in drug discovery and development.

References

  • Tiffeneau–Demjanov rearrangement - Wikipedia. Wikipedia. [Link]

  • Demjanov rearrangement - Grokipedia. Grokipedia. [Link]

  • Biswas, S. IV, CC – 10 BY Satyajit Biswas Assistant Professor of Chemistry HooghLY Women's College Demjanov rearrangement. [Link]

  • Demjanov rearrangement | PPTX - Slideshare. Slideshare. [Link]

Sources

Application

Application Notes and Protocols for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in Drug Discovery

Introduction: A Strategic Combination of Privileged Scaffolds In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores offers a powerful approach to generating novel chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores offers a powerful approach to generating novel chemical entities with desirable biological activities and improved physicochemical properties.[1] The molecule 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a thoughtful amalgamation of two such "privileged" scaffolds: the cyclobutanol ring and the 4-methylpiperidine moiety. Each of these components has independently demonstrated significant utility in the development of therapeutic agents, suggesting that their conjunction could unlock new avenues for targeting a range of diseases.

The cyclobutane ring, with its inherent puckered three-dimensional structure and ring strain, provides a rigid framework that can enhance binding affinity and selectivity for biological targets.[2] Unlike more flexible linkers, the cyclobutane motif can pre-organize appended functional groups, leading to more potent and specific interactions with proteins.[3] Its incorporation into drug candidates has been shown to improve metabolic stability and other key pharmacokinetic parameters. Several cyclobutane-containing molecules are currently in clinical trials for the treatment of cancer and autoimmune diseases.[3][4]

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, found in a wide array of approved drugs.[5] The 4-methylpiperidine variant, in particular, is a versatile building block used in the synthesis of pharmaceuticals targeting the central nervous system, such as antidepressants and antihistamines.[6][7] The methyl group on the piperidine ring can influence the molecule's basicity and lipophilicity, which in turn can modulate its biological activity and pharmacokinetic profile.[6] Furthermore, derivatives of methylpiperidine have been explored for their potential as anticancer agents, showing high affinity for targets like the sigma-1 receptor.[8]

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. It outlines a proposed synthetic route, suggests potential biological targets and therapeutic areas, and provides detailed protocols for its evaluation in a drug discovery setting.

Proposed Synthesis and Characterization

While a specific synthesis for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has not been reported in the literature, a plausible and efficient synthetic route can be designed based on established chemical transformations. The proposed pathway involves a two-step sequence starting from the commercially available cyclobutanone.

Synthetic Workflow Diagram

G start Cyclobutanone step1 Step 1: Epoxidation start->step1 intermediate 1-Oxaspiro[2.3]hexane step1->intermediate Corey-Chaykovsky Reaction step2 Step 2: Nucleophilic Ring Opening intermediate->step2 product 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol step2->product 4-Methylpiperidine

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Oxaspiro[2.3]hexane (Intermediate)

This step utilizes the Corey-Chaykovsky reaction for the epoxidation of cyclobutanone.

  • Reagents and Materials:

    • Cyclobutanone

    • Trimethylsulfoxonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

  • Protocol:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature.

    • Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (1 eq.) in anhydrous THF dropwise to the ylide solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-oxaspiro[2.3]hexane.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (Final Product)

This step involves the nucleophilic ring-opening of the epoxide intermediate with 4-methylpiperidine.

  • Reagents and Materials:

    • 1-Oxaspiro[2.3]hexane

    • 4-Methylpiperidine

    • Methanol

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Protocol:

    • In a round-bottom flask, dissolve 1-oxaspiro[2.3]hexane (1 eq.) in methanol.

    • Add 4-methylpiperidine (1.2 eq.) to the solution.

    • Heat the reaction mixture to reflux and maintain for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

Characterization

The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Targets and Therapeutic Areas

Given the structural features of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, it is plausible to hypothesize its potential activity against a range of biological targets and in various therapeutic areas.

Structural Moiety Potential Biological Targets Potential Therapeutic Areas Supporting Rationale
Cyclobutanol Kinases, Nuclear Receptors (e.g., RORγt)[2][3]Oncology, Autoimmune DiseasesThe rigid cyclobutane scaffold can provide enhanced selectivity and potency for enzyme active sites.[2]
4-Methylpiperidine G-Protein Coupled Receptors (GPCRs), Sigma Receptors, Ion Channels[6][8]Central Nervous System (CNS) Disorders (e.g., depression, anxiety, psychosis), OncologyThe piperidine moiety is a common feature in many CNS-active drugs.[6][7] Methylpiperidine derivatives have shown antiproliferative activity.[8]
Combined Scaffold Novel targets at the interface of the above, or enhanced activity at known targetsNeuro-oncology, Immuno-oncology, Inflammatory Disorders of the CNSThe unique 3D shape and physicochemical properties of the combined molecule may lead to novel bioactivities.

Screening and Assay Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

Screening Workflow Diagram

G start Test Compound tier1 Tier 1: Broad Panel Screening start->tier1 tier2 Tier 2: Target-Specific Assays tier1->tier2 Hit Identification tier3 Tier 3: Cell-Based Functional Assays tier2->tier3 Lead Generation tier4 Tier 4: In Vivo Efficacy Models tier3->tier4 Lead Optimization

Caption: Tiered screening workflow for biological evaluation.

Tier 1: Broad Panel Screening
  • Objective: To identify initial "hits" by screening the compound against a broad range of targets.

  • Protocol:

    • Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Screen at a single high concentration (e.g., 10 µM) against a panel of at least 50-100 targets, including GPCRs, kinases, ion channels, and nuclear receptors.

    • Analyze the data to identify any targets where the compound shows significant activity (e.g., >50% inhibition or activation).

Tier 2: Target-Specific Assays
  • Objective: To confirm the hits from Tier 1 and determine the potency of the compound against specific targets.

  • Protocol (Example for a Kinase Target):

    • Perform a dose-response curve in a biochemical kinase assay (e.g., using a fluorescence-based method like LanthaScreen™ or a radiometric assay).

    • Incubate varying concentrations of the compound with the purified kinase, ATP, and a suitable substrate.

    • Measure the kinase activity and calculate the IC₅₀ value.

  • Protocol (Example for a GPCR Target):

    • Conduct a radioligand binding assay using cell membranes expressing the target GPCR.

    • Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.

    • Measure the displacement of the radioligand and calculate the Ki value.

Tier 3: Cell-Based Functional Assays
  • Objective: To evaluate the functional activity of the compound in a cellular context.

  • Protocol (Example for an Anticancer Target):

    • Perform a cell proliferation assay (e.g., MTT or CellTiter-Glo®) using a panel of cancer cell lines relevant to the identified target.

    • Treat the cells with a range of concentrations of the compound for 72 hours.

    • Measure cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Protocol (Example for a CNS Target):

    • Use a cell-based assay to measure downstream signaling of the target receptor (e.g., calcium flux for a Gq-coupled GPCR, or cAMP accumulation for a Gs/Gi-coupled GPCR).

    • Treat cells expressing the receptor with the compound and measure the functional response to determine its agonist or antagonist activity and potency (EC₅₀ or IC₅₀).

In Vivo Model Development

Based on the in vitro activity profile, appropriate in vivo models should be selected to evaluate the efficacy of the compound.

  • For Oncology: If the compound shows potent antiproliferative activity, a xenograft mouse model using a sensitive cancer cell line would be appropriate.

  • For CNS Disorders: For a compound with demonstrated activity at a CNS target, behavioral models in rodents can be used. For example, the forced swim test or tail suspension test for antidepressant activity, or the elevated plus maze for anxiolytic activity.

  • For Autoimmune Diseases: If the compound modulates an immune target like RORγt, a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) or rheumatoid arthritis (Collagen-Induced Arthritis - CIA) could be employed.

Lead Optimization Strategies

Should 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol demonstrate promising activity in initial screens, a lead optimization campaign can be initiated. Key strategies would include:

  • Stereochemical Analysis: Synthesize and test individual stereoisomers, as the stereochemistry of both the cyclobutanol and the 4-methylpiperidine moieties can significantly impact biological activity.

  • Modification of the Piperidine Ring: Explore different substitution patterns on the piperidine ring to modulate potency and selectivity. This could include varying the position and nature of the alkyl substituent or introducing other functional groups.

  • Modification of the Cyclobutanol Ring: Introduce substituents on the cyclobutane ring to probe for additional binding interactions with the target protein.

  • Linker Modification: Vary the length and nature of the methylene linker between the two ring systems to optimize the spatial orientation of the pharmacophores.

Conclusion

The novel chemical scaffold of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol presents an exciting starting point for drug discovery programs. By leveraging the well-documented advantages of both the cyclobutanol and 4-methylpiperidine moieties, researchers can explore new chemical space with a high probability of identifying compounds with valuable therapeutic potential. The synthetic and screening protocols outlined in this guide provide a robust framework for the systematic evaluation and development of this promising class of molecules.

References

  • Fiveable. N-methylpiperidine Definition - Organic Chemistry Key Term...
  • Benchchem. The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks.
  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates.
  • methylpiperidine.
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Life Chemicals. Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.
  • ChemScene. Drug Discovery.

Sources

Method

Mastering the Purification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: A Guide for Medicinal Chemists

Introduction In the landscape of modern drug discovery, the synthesis and purification of novel small molecules are foundational to the development of new therapeutic agents. Among the myriad of scaffolds utilized, amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the synthesis and purification of novel small molecules are foundational to the development of new therapeutic agents. Among the myriad of scaffolds utilized, aminomethyl-substituted cycloalkanols represent a class of compounds with significant potential, owing to their unique three-dimensional structures and versatile chemical handles. This guide provides a comprehensive overview of the purification techniques for a specific member of this class, 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, a tertiary amino alcohol with potential applications in medicinal chemistry.

The purification of this compound presents a unique set of challenges stemming from its dual functionality: a basic tertiary amine and a polar hydroxyl group. These features necessitate a carefully considered, multi-step purification strategy to remove unreacted starting materials, reaction byproducts, and other process-related impurities. This document will detail various purification methodologies, from classical liquid-liquid extraction to advanced chromatographic techniques, providing both the theoretical underpinnings and practical, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to obtain this valuable building block in high purity, a critical prerequisite for its use in subsequent synthetic transformations and biological screening.

Understanding the Impurity Profile: A Predictive Approach

A robust purification strategy is contingent upon a thorough understanding of the potential impurities. While numerous synthetic routes to 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol are conceivable, a common and efficient approach involves the reaction of a suitable organometallic reagent with cyclobutanone, or the nucleophilic attack of 4-methylpiperidine on a cyclobutanone-derived epoxide.

A likely synthetic pathway involves the reaction of 4-methylpiperidine with 1-oxaspiro[2.3]hexane (cyclobutanone epoxide). This reaction is a classic example of epoxide ring-opening by an amine nucleophile.[1][2][3]

Based on this plausible synthetic route, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • 4-Methylpiperidine

    • 1-Oxaspiro[2.3]hexane

  • Byproducts from Side Reactions:

    • Bis-adduct: Reaction of the product with another molecule of the epoxide.

    • Hydrolysis product: Ring-opening of the epoxide by trace water to form cyclobutane-1,2-diol.

  • Reagent-Related Impurities:

    • Catalysts or reagents used to promote the reaction.

The purification techniques detailed below are designed to effectively remove these and other potential contaminants.

Purification Methodologies: A Multi-faceted Approach

The purification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is best approached with a combination of techniques that exploit the compound's unique physicochemical properties. The basicity of the piperidine nitrogen and the polarity of the hydroxyl group are key handles for separation.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful and economical first step to separate the basic product from neutral and acidic impurities.[4][5][6] By converting the tertiary amine into its protonated, water-soluble salt, it can be selectively drawn into an aqueous phase, leaving non-basic impurities in the organic layer.

Protocol 1: Acid-Base Extraction

Objective: To perform an initial purification of the crude reaction mixture to isolate the basic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated product will move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined acidic aqueous extracts with a fresh portion of the organic solvent. Discard the organic layer.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add 1 M NaOH with stirring until the pH is basic (pH > 10), as confirmed by pH paper or a pH meter. This will deprotonate the amine, converting it back to the free base, which may precipitate or form an oily layer.

  • Product Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., dichloromethane). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.

Causality Behind Experimental Choices:

  • The choice of a water-immiscible organic solvent is crucial for effective phase separation.

  • Using a dilute acid ensures selective protonation of the basic amine without causing degradation of the target molecule.

  • Basification is performed in an ice bath to control any exothermicity of the neutralization reaction.

  • Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

Column Chromatography: For High Purity

For the removal of closely related impurities, column chromatography is the method of choice.[7] Given the basic nature of the target compound, standard silica gel can lead to poor separation due to strong interactions. Therefore, specialized stationary phases or mobile phase modifiers are recommended.

Using a stationary phase where the silica surface is functionalized with amino groups can significantly improve the chromatography of basic compounds.[8][9] This is because the amine groups on the silica compete with the analyte for interaction with the acidic silanol groups, reducing tailing and improving peak shape.

Protocol 2: Column Chromatography on Amine-Functionalized Silica

Objective: To achieve high purity of the product by removing closely related impurities.

Materials:

  • Partially purified product from acid-base extraction

  • Amine-functionalized silica gel

  • Chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Thin-Layer Chromatography (TLC) plates (amine-functionalized)

  • TLC visualization method (e.g., UV light if applicable, or a staining agent like potassium permanganate)

Procedure:

  • Slurry Packing: Prepare a slurry of the amine-functionalized silica gel in the initial, less polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

For analytical purity assessment and small-scale preparative purification, RP-HPLC is a powerful technique.[10] The use of a C18 column with a mobile phase containing a buffer and an organic modifier is common for the separation of polar and ionizable compounds.

Crystallization: The Final Polishing Step

Crystallization can be an excellent final step to obtain a highly pure, crystalline solid.[4][11] This is particularly effective if the product is a solid at room temperature. If the free base is an oil, conversion to a hydrochloride salt often yields a crystalline solid that is amenable to recrystallization.[12]

Protocol 3: Crystallization of the Hydrochloride Salt

Objective: To obtain the product as a high-purity, crystalline hydrochloride salt.

Materials:

  • Purified 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (as the free base)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous HCl solution (e.g., in diethyl ether or isopropanol)

  • Crystallization dish or flask

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a solution of anhydrous HCl in diethyl ether dropwise. The hydrochloride salt should precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether).

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Workflow Visualization

Purification_Workflow Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction (Protocol 1) Crude_Mixture->Acid_Base_Extraction Partially_Purified Partially Purified Product Acid_Base_Extraction->Partially_Purified Column_Chromatography Column Chromatography (Protocol 2) Partially_Purified->Column_Chromatography High_Purity_Free_Base High Purity Free Base Column_Chromatography->High_Purity_Free_Base Crystallization Crystallization as HCl Salt (Protocol 3) High_Purity_Free_Base->Crystallization Final_Product High Purity Crystalline HCl Salt Crystallization->Final_Product

Caption: A generalized workflow for the purification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

Purity Assessment: Ensuring Quality

The purity of the final product should be assessed using a combination of analytical techniques.

TechniquePurposeTypical Conditions
Thin-Layer Chromatography (TLC) Rapid monitoring of reactions and column chromatography fractions.Stationary Phase: Silica gel or amine-functionalized silica. Mobile Phase: Hexanes/Ethyl Acetate or Dichloromethane/Methanol mixtures.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile impurities.[13]Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol. Detection: UV (if applicable), ELSD, or Mass Spectrometry (MS).
Gas Chromatography (GC) Detection of volatile impurities and residual solvents.Column: Capillary column suitable for amines (e.g., CP-Sil 8 CB for Amines). Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities with distinct NMR signals.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
Mass Spectrometry (MS) Confirmation of molecular weight.Electrospray Ionization (ESI) is typically suitable for this compound.

Conclusion

The successful purification of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a critical step in its journey from a synthetic target to a potential therapeutic agent. The methodologies outlined in this guide, from the initial bulk purification via acid-base extraction to the final polishing by chromatography and crystallization, provide a robust framework for obtaining this compound in high purity. By understanding the likely impurity profile and leveraging the unique chemical properties of the target molecule, researchers can confidently and efficiently prepare this valuable building block for further investigation. The protocols provided herein should serve as a practical starting point, with the understanding that optimization may be necessary based on the specific outcome of the synthesis.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]

  • U.S. Patent No. US2243977A. (1941).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic letters, 8(8), 1653–1656.
  • Taylor & Francis Online. (2010, December 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • PMC. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Application

Derivatization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: Strategies for Enhanced Potency in CNS Drug Discovery

Executive Summary & Mechanistic Rationale The molecule 1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a highly privileged β -amino tertiary alcohol scaffold. In modern medicinal chemistry, cyclobutane rings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a highly privileged β -amino tertiary alcohol scaffold. In modern medicinal chemistry, cyclobutane rings are strategically deployed to rigidify flexible alkyl chains. This sp³-rich rigidification improves the thermodynamic profile of target engagement by minimizing the entropic penalty upon receptor binding [1].

For central nervous system (CNS) targets—such as the Histamine H3 receptor (H3R) or monoamine transporters—incorporating a piperidinyl-cyclobutanol motif precisely vectors the basic nitrogen and the oxygen atom into the receptor's binding pocket. Previous pharmacological studies demonstrate that rigidifying a flexible linker into a cyclobutoxy constraint leads to a significant increase in receptor affinity compared to non-constrained counterparts [2].

Derivatizing the tertiary hydroxyl group of this scaffold allows Application Scientists to fine-tune three critical parameters:

  • Lipophilic Efficiency (LipE): O-alkylation/arylation increases hydrophobic contacts within the receptor's sub-pockets.

  • Amine pKa Modulation: Modifying the electron-withdrawing nature of the oxygen/fluorine substituent directly impacts the basicity of the adjacent 4-methylpiperidine, optimizing Blood-Brain Barrier (BBB) penetrance.

  • Metabolic Stability: Replacing the metabolically vulnerable tertiary alcohol with a fluorine atom (deoxofluorination) prevents phase I glucuronidation and oxidation.

G Parent 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol O_Alkyl O-Alkylation (Ether Formation) Parent->O_Alkyl KHMDS, R-X (Enhances Lipophilicity) Carbamate Carbamoylation (Urethane Formation) Parent->Carbamate R-NCO, Base (Adds H-Bonding) Fluoro Deoxofluorination (F-Substitution) Parent->Fluoro XtalFluor-E (Lowers pKa, Blocks Metabolism)

Workflow for structural derivatization of the cyclobutanol scaffold to modulate properties.

Key Derivatization Workflows & Protocols

Strategy A: Williamson-Type O-Alkylation (Etherification)

Causality & Expert Insight: Tertiary alcohols are notoriously poor nucleophiles due to severe steric shielding. Standard bases like NaH often fail to drive the reaction to completion. We utilize Potassium hexamethyldisilazide (KHMDS) because the larger potassium counterion generates a more reactive, less tightly ion-paired alkoxide (the "naked anion" effect), which is critical for overcoming the steric bulk of the cyclobutanol ring.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add KHMDS (1.5 equiv, 0.5 M in toluene) dropwise over 15 minutes. Stir at 0 °C for 45 minutes to ensure complete alkoxide formation.

  • Electrophilic Addition: Add the desired alkyl/aryl halide (e.g., benzyl bromide, 1.2 equiv) neat, dropwise.

  • Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl.

  • Self-Validation System:

    • Visual: The precipitation of KX (potassium halide) as a white solid acts as an immediate visual confirmation of nucleophilic substitution.

    • Analytical: Monitor via LC-MS. The parent mass [M+H]+ at m/z 184.3 should shift to the corresponding ether mass (e.g., m/z 274.4 for the O-benzyl derivative).

Strategy B: Deoxofluorination

Causality & Expert Insight: Replacing the tertiary -OH with -F acts as a bioisosteric substitution that lowers the pKa of the adjacent piperidine nitrogen, enhancing passive BBB diffusion. We specifically select XtalFluor-E paired with DBU over traditional DAST. DAST frequently promotes E1 dehydration in tertiary alcohols, yielding unwanted cyclobutene side products. XtalFluor-E provides a controlled, highly selective fluorination pathway with significantly suppressed elimination [3].

Step-by-Step Protocol:

  • Preparation: In a Nalgene or PTFE flask (avoid borosilicate glass to prevent HF etching), dissolve the parent cyclobutanol (1.0 equiv, 2.0 mmol) and DBU (1.5 equiv) in anhydrous DCM (0.1 M).

  • Activation: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add XtalFluor-E (1.5 equiv) in one portion. Stir at -78 °C for 30 minutes, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ and extract with DCM.

  • Self-Validation System:

    • Analytical: Confirm successful fluorination via ¹⁹F NMR. A diagnostic singlet (or multiplet depending on coupling) between -150 ppm and -170 ppm confirms the presence of the tertiary alkyl fluoride. Absence of vinylic protons in ¹H NMR confirms the suppression of the E1 elimination pathway.

Pharmacophore cluster_ligand Derivatized Ligand cluster_receptor Target Receptor (e.g., H3R / SERT) Piperidine 4-Methylpiperidine (Basic Amine) Cyclobutane Cyclobutane Ring (Rigid Spacer) Piperidine->Cyclobutane Aspartate Aspartate Residue (Salt Bridge) Piperidine->Aspartate Ionic Interaction R_Group Derivatized O-R Group (Hydrophobic/H-Bond) Cyclobutane->R_Group Lipophilic_Pocket Lipophilic Sub-pocket (van der Waals) Cyclobutane->Lipophilic_Pocket Shape Complementarity Auxiliary_Pocket Auxiliary Binding Site (Pi-Pi / H-Bond) R_Group->Auxiliary_Pocket Enhanced Affinity

Pharmacophore model showing derivatized cyclobutanol core enhancing receptor interactions.

Quantitative Data: SAR Projections

The table below summarizes the physicochemical shifts achieved through derivatization. By masking the hydrogen-bond donor (-OH), we drastically reduce Topological Polar Surface Area (TPSA) and modulate the amine's basicity, directly correlating to projected enhancements in target affinity and CNS penetrance.

DerivativeModificationcLogPpKa (Amine)TPSA (Ų)Projected Target Affinity (Relative)
Parent None (-OH)1.89.223.5Baseline (1x)
O-Methyl Ether (-OCH₃)2.39.012.53x – 5x
O-Benzyl Ether (-OBn)3.88.912.515x – 20x (via π−π stacking)
Fluoro Deoxofluorination (-F)2.58.53.210x (Enhanced BBB penetrance)

References

  • Harwood, L. A., et al. "Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery." Journal of the American Chemical Society, 2023, 145(50), 27767-27773.

  • Wijtmans, M., et al. "Histamine H3 receptor ligands with a 3-cyclobutoxy motif: a novel and versatile constraint of the classical 3-propoxy linker." MedChemComm, 2010, 1(1), 39-44.

  • L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 2010, 75(10), 3401-3411.

Sources

Method

Comprehensive Analytical Guide: HPLC-CAD/MS and GC-MS Methodologies for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide field-proven, self-validating chromatographic methodologies for the robust quantification and charac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide field-proven, self-validating chromatographic methodologies for the robust quantification and characterization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, overcoming its inherent structural challenges.

Chemical Profiling & Analytical Rationale

Developing an analytical method for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol requires a deep understanding of its physicochemical properties. This molecule is a synthetic building block featuring a cyclobutanol ring and a 4-methylpiperidine moiety. It presents three distinct analytical challenges:

  • Lack of a Conjugated Chromophore: The molecule contains no aromatic rings or extended pi-electron systems. Traditional HPLC-UV detection is effectively blind to this compound above 210 nm. Relying on low-wavelength UV (e.g., 200 nm) results in severe baseline drift and solvent interference.

  • Basic Tertiary Amine: The piperidine nitrogen is highly basic (estimated pKa ~9.5–10.5). In standard reversed-phase HPLC at neutral pH, the protonated amine interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing and poor recovery.

  • Sterically Hindered Tertiary Alcohol: In Gas Chromatography (GC), tertiary alcohols are highly susceptible to thermal degradation (dehydration) in the hot injector port. Furthermore, the free hydroxyl group causes hydrogen bonding, leading to peak broadening.

To overcome these challenges, we deploy two orthogonal strategies: HPLC coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) , and GC-MS utilizing silylation derivatization .

Table 1: Physicochemical Properties & Analytical Implications
Structural FeaturePropertyAnalytical ImplicationCausality & Solution
Aliphatic Backbone No UV ChromophorePoor UV/Vis sensitivity.Solution: Use CAD or MS. CAD provides near-universal detection for non-volatile analytes regardless of optical properties[1][2].
Piperidine Ring Tertiary Amine (Basic)Peak tailing in LC; active site adsorption in GC.Solution (LC): Use low pH (0.1% Formic Acid) to fully protonate the amine, paired with an end-capped C18 column to block silanol interactions.
Cyclobutanol Ring Tertiary AlcoholThermal dehydration in GC; H-bonding.Solution (GC): Derivatize with BSTFA + 1% TMCS to convert the -OH to a thermally stable, volatile -OTMS ether[3].

Protocol 1: Liquid Chromatography (HPLC-CAD/MS)

Rationale & Causality

Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is the optimal choice for universal, standard-free quantitation[4]. CAD measures the charge transferred to dried analyte particles, providing a uniform response independent of chemical structure[2]. Alternatively, LC-MS (ESI+) is highly sensitive because the tertiary amine readily accepts a proton to form an [M+H]+ ion ( m/z 184.2).

To prevent peak tailing caused by the basic piperidine nitrogen interacting with acidic silanols, the mobile phase is buffered to pH ~2.7 using 0.1% Formic Acid. This ensures the amine is fully protonated and repelled by the similarly charged end-capped stationary phase.

HPLC_Mechanism Sample Analyte: 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol Column Reversed-Phase C18 (End-capped, Low pH) Sample->Column Detector Detector Column->Detector Split Flow Splitter CAD Charged Aerosol Detector (Universal Detection) Split->CAD MS Mass Spectrometry (ESI+ m/z 184.2) Split->MS

Caption: Workflow diagram illustrating the dual-detection HPLC strategy for analytes lacking chromophores.

Step-by-Step Methodology

1. Reagent & Sample Preparation:

  • Prepare Mobile Phase A: 0.1% Formic Acid (LC-MS grade) in highly purified water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Dissolve the sample in 50:50 Water:Acetonitrile to a target concentration of 100 µg/mL. Spike with an internal standard (e.g., 1-methylpiperidine) at 50 µg/mL.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (or equivalent hybrid silica, highly end-capped), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min (Split 1:1 post-column if using both CAD and MS).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for the bulky cyclobutane ring).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: 95% B (Column wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Injection Volume: 10 µL.

3. Detector Settings:

  • CAD: Evaporation temperature set to 35°C (optimized for semi-volatile amines). Data collection rate at 10 Hz.

  • MS: Positive Electrospray Ionization (ESI+). Capillary voltage 3.0 kV, Desolvation temp 350°C. Monitor SIM at m/z 184.2.

4. Self-Validating System Suitability Testing (SST):

  • Blank Injection: Must show no carryover at the retention time of the analyte (S/N < 3).

  • Precision: 5 replicate injections of the 100 µg/mL standard must yield a peak area %RSD of ≤ 2.0%.

  • Peak Shape: The USP tailing factor for the analyte must be ≤ 1.5, confirming the successful suppression of silanol interactions.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale & Causality

Direct GC-MS analysis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is strongly discouraged. The tertiary alcohol is sterically hindered and prone to dehydration at injector temperatures >200°C, leading to artifact formation (e.g., loss of water, MW-18).

To ensure thermal stability and volatility, the active hydroxyl hydrogen must be replaced with a trimethylsilyl (TMS) group[5]. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because tertiary alcohols are sterically hindered, BSTFA alone reacts too slowly. The addition of 1% Trimethylchlorosilane (TMCS) is mandatory; TMCS acts as a powerful catalyst to drive the silylation of sterically hindered functional groups to completion[3][6].

GC_Deriv Step1 Sample Aliquot (1 mg in glass vial) Step2 Evaporate to Dryness (Gentle N2 stream) Step1->Step2 Step3 Add Reagents 100 µL Pyridine + 100 µL BSTFA (1% TMCS) Step2->Step3 Step4 Thermal Incubation 70°C for 45-60 mins Step3->Step4 Step5 GC-MS Analysis (EI Mode, Non-polar Column) Step4->Step5

Caption: Step-by-step silylation derivatization workflow for GC-MS analysis of tertiary alcohols.

Step-by-Step Methodology

1. Derivatization (Sample Preparation):

  • Transfer 1.0 mg of the sample (or evaporated extract) into a 2 mL glass autosampler vial with a PTFE-lined cap.

  • Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Add 100 µL of BSTFA containing 1% TMCS[7].

  • Seal the vial tightly and incubate in a heating block at 70°C for 45-60 minutes. Causality: Elevated temperature and time are required to overcome the steric hindrance of the cyclobutanol ring.

  • Allow the vial to cool to room temperature prior to injection.

2. GC-MS Conditions:

  • Column: DB-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 10:1. Injector temperature set to 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min)

    • Ramp 1: 15°C/min to 280°C

    • Hold: 280°C for 5 min.

  • MS Settings: Electron Impact (EI) mode at 70 eV. Transfer line 280°C, Ion source 230°C. Scan range m/z 40–400.

3. Self-Validating System Suitability Testing (SST):

  • Derivatization Blank: Process a vial with Pyridine and BSTFA/TMCS only. Confirm the absence of the analyte peak (verifies reagents are uncontaminated).

  • Reaction Efficiency Check: Monitor the chromatogram for the underivatized analyte ( m/z 183). The ratio of derivatized ( m/z 255) to underivatized peak area must be > 99:1, confirming complete silylation.

Data Presentation: Method Comparison

Table 2: Comparison of Analytical Workflows
ParameterHPLC-CAD / MSGC-MS (Derivatized)
Sample Preparation Simple dilution (Add & Shoot)Labor-intensive (Evaporation, Derivatization)
Analyte Form Detected Free base / Protonated amine ( [M+H]+ 184.2)TMS-ether derivative (MW 255)
Primary Advantage No thermal degradation risk; standard-free quantitation via CAD.High chromatographic resolution; rich EI spectral library matching.
Primary Limitation Requires specialized detector (CAD) or LC-MS; UV is unusable.Reagents are moisture-sensitive; requires strictly anhydrous conditions.
Throughput High (~15 min/sample)Moderate (~60 min prep + 20 min run)

References

  • Charged aerosol detector - Wikipedia. Source: Wikipedia. URL: [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Source: Chromatography Online. URL:[Link]

  • How charged aerosol detection is revolutionizing HPLC analysis. Source: Wiley Analytical Science. URL:[Link]

  • Derivatization Methods in GC and GC/MS. Source: IntechOpen. URL: [Link]

Sources

Application

protocol for scaling up the synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Introduction and Strategic Rationale In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance the aqueous solubility, metabolic stability, and overall pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of clinical candidates. The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a highly valuable, sp3-rich heterocyclic building block[1]. It is frequently utilized as a structural motif in the development of novel therapeutics, including adenosine receptor antagonists and other CNS-active pharmaceutical intermediates[2].

This application note details a self-validating, highly scalable protocol for the synthesis of this building block. By transitioning from traditional exploratory lab-scale routes to a pilot-ready process, this guide emphasizes process safety, atom economy, and the mechanistic causality behind each experimental choice.

Mechanistic Pathway & Retrosynthetic Analysis

The most efficient route to 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol avoids transition-metal catalysis and complex protecting group strategies. Instead, it relies on the regioselective nucleophilic opening of a terminal epoxide.

The retrosynthetic strategy disconnects the target molecule into 4-methylpiperidine and 1-oxaspirohexane . The spiro-epoxide is subsequently traced back to the commercially available cyclobutanone via a Corey-Chaykovsky epoxidation.

Retrosynthesis Target 1-[(4-Methylpiperidin-1-yl) methyl]cyclobutan-1-ol Epoxide 1-Oxaspiro[2.3]hexane Target->Epoxide Retrosynthetic Disconnection Amine 4-Methylpiperidine Target->Amine Ketone Cyclobutanone Epoxide->Ketone Corey-Chaykovsky Reagent Trimethylsulfoxonium Iodide Epoxide->Reagent

Retrosynthetic workflow for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

Causality in Reagent Selection

In early discovery phases, the Corey-Chaykovsky reaction is often performed using Sodium Hydride (NaH) as the base. However, for scale-up, NaH presents a severe safety hazard due to the stoichiometric generation of highly flammable hydrogen gas. In this protocol, we substitute NaH with Potassium tert-butoxide (KOtBu) . KOtBu provides the necessary basicity to generate the sulfur ylide while producing tert-butanol as a byproduct, which is easily managed and non-explosive.

Furthermore, for the epoxide opening step, the solvent is shifted from ethanol to isopropanol (iPrOH) . Isopropanol has a higher boiling point, allowing for a higher reflux temperature that accelerates the reaction kinetics, and it acts as an excellent solvent for the final crystallization, effectively rejecting unreacted amine impurities[3].

Quantitative Scale-Up Metrics

The following table summarizes the optimized parameters when transitioning from a 10-gram laboratory scale to a 1-kilogram pilot scale.

Process ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Process Modification
Epoxidation Base NaH (60% dispersion)KOtBu (Solid)Eliminates H₂ gas evolution; improves thermal control.
Ylide Formation Temp 25 °C15 °C to 20 °CPrevents thermal degradation of the sulfur ylide at scale.
Opening Solvent EthanolIsopropanolHigher boiling point (82 °C) accelerates nucleophilic attack.
Product Isolation Silica Column ChromatographyDirect CrystallizationEliminates solvent-heavy chromatography; highly scalable.
Overall Yield 76%84%Improved mixing kinetics and minimized product loss during isolation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-Oxaspiro[3]hexane

Self-Validation Check: The success of this step is confirmed by the disappearance of the cyclobutanone carbonyl stretch (~1780 cm⁻¹) in IR spectroscopy.

  • Preparation of the Ylide: Equip a 10 L jacketed reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Charge the reactor with trimethylsulfoxonium iodide (1.2 equivalents) and anhydrous DMSO (4 L).

  • Base Addition: Cool the suspension to 15 °C. Add KOtBu (1.15 equivalents) in portions over 45 minutes. Crucial: Maintain the internal temperature below 25 °C to prevent the premature decomposition of the dimethylsulfoxonium methylide. Stir for 1 hour until the mixture becomes a nearly clear, pale-yellow solution.

  • Ketone Addition: Cool the reactor to 10 °C. Add cyclobutanone (1.0 equivalent, limiting reagent) dropwise over 2 hours. The reaction is mildly exothermic.

  • Reaction Maturation: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for an additional 12 hours.

  • Workup: Quench the reaction by slowly adding 2 L of ice-cold water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 2 L). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C, as the epoxide is volatile) to yield crude 1-oxaspirohexane.

Phase 2: Nucleophilic Ring Opening

Self-Validation Check: Reaction completion is monitored by GC-MS or LC-MS, observing the consumption of 4-methylpiperidine and the appearance of the target mass (m/z [M+H]⁺ = 184.17).

  • Reagent Mixing: In a 5 L round-bottom flask equipped with a reflux condenser, dissolve the crude 1-oxaspirohexane (1.0 equivalent) in isopropanol (2.5 L).

  • Amine Addition: Add 4-methylpiperidine (1.05 equivalents) in a single portion.

  • Thermal Activation: Heat the mixture to reflux (approx. 82 °C). The protic nature of isopropanol is critical here; it hydrogen-bonds with the epoxide oxygen, increasing the electrophilicity of the adjacent methylene carbon and facilitating the regioselective attack by the piperidine nitrogen.

  • Maturation: Maintain reflux for 16 hours. Sample the reaction mixture for GC-MS analysis to confirm >98% conversion.

  • Isolation and Purification: Cool the mixture to room temperature, then further cool to 0 °C to induce crystallization. If the product oil does not crystallize, convert it to the hydrochloride salt by adding 4M HCl in dioxane (1.0 equivalent) dropwise at 0 °C.

  • Filtration: Filter the resulting white crystalline solid, wash with cold isopropanol (500 mL), and dry in a vacuum oven at 40 °C for 24 hours to yield 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (or its HCl salt) in >98% purity (by HPLC).

References

  • Source: bmrb.
  • Source: combi-blocks.
  • Title: 1-(Piperidin-1-ylmethyl)
  • Source: google.com (Google Patents)

Sources

Method

use of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in SAR studies

Application Note: Strategic Incorporation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in Structure-Activity Relationship (SAR) Studies Executive Summary & Structural Rationale In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in Structure-Activity Relationship (SAR) Studies

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from planar, sp2-rich hit compounds to sp3-enriched clinical candidates is a critical driver for improving clinical success rates. The building block 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a highly optimized, conformationally restricted pharmacophore designed to address multiple liabilities in hit-to-lead optimization.

This fragment combines three distinct structural features, each serving a specific mechanistic purpose in Structure-Activity Relationship (SAR) studies:

  • The Cyclobutanol Motif (Conformational Restriction): Replacing flexible linear alkyl chains (e.g., propyl or ethyl linkers) with a 1,3-disubstituted cyclobutane ring severely limits the number of accessible conformations. This rigidification minimizes the entropic penalty upon target binding, leading to enhanced binding affinity[1]. Furthermore, the tertiary hydroxyl group serves as a potent, directionally constrained hydrogen-bond donor.

  • The Piperidine Core (Basic Center): The nitrogen atom provides a basic center (pKa ~9.5) that is protonated at physiological pH, enabling critical salt-bridge interactions with acidic residues (Aspartate/Glutamate) in the binding pockets of kinases and G-protein coupled receptors (GPCRs).

  • The 4-Methyl Substitution (Metabolic Shielding): Unsubstituted piperidines are notorious for undergoing rapid cytochrome P450 (CYP450)-mediated oxidation at the para (C4) position. The addition of a 4-methyl group sterically blocks this metabolically labile site, significantly increasing the half-life ( t1/2​ ) of the compound while simultaneously filling small, lipophilic sub-pockets in the target receptor.

This specific fragment has been successfully utilized in the development of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, demonstrating its utility in overcoming pharmacokinetic and target-affinity bottlenecks[2].

Mechanistic Binding Model

To understand how this fragment behaves within a receptor pocket, we must map its vector projections. The cyclobutane ring acts as a central scaffold, projecting the basic amine and the hydroxyl group in a highly defined spatial arrangement.

G cluster_fragment 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Target Protein Target (e.g., IRAK4 Kinase Hinge) N_basic Piperidine Nitrogen (Basic Center) N_basic->Target Salt Bridge (Asp/Glu) Cyclobutane Cyclobutane Ring (Conformational Restrictor) N_basic->Cyclobutane Me_group 4-Methyl Group (Lipophilic/Metabolic Block) Me_group->Target Hydrophobic Pocket OH_group Cyclobutanol OH (H-Bond Donor) OH_group->Target Hydrogen Bond Cyclobutane->Target Entropic Gain Cyclobutane->OH_group

Fig 1: Pharmacophore binding model illustrating the distinct functional roles of the fragment's moieties.

Quantitative SAR Data: The Impact of Rigidification & Substitution

To demonstrate the causality of incorporating this specific fragment, consider the following representative SAR data table generated during a hit-to-lead kinase optimization campaign. The data illustrates the stepwise improvement in both target affinity ( IC50​ ) and intrinsic clearance ( CLint​ ) when moving from a flexible, unsubstituted chain to the fully optimized 1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol moiety.

Compound VariantLinker TypePiperidine SubstitutionTarget IC50​ (nM)HLM CLint​ (µL/min/mg)Rationale for Change
Analog 1 (Hit) Linear PropylUnsubstituted450125.4High entropic penalty; rapid C4 oxidation.
Analog 2 CyclobutanolUnsubstituted8588.2Rigidification reduces entropic loss; IC50​ improves.
Analog 3 Linear Propyl4-Methyl31045.1C4 oxidation blocked, improving stability, but binding remains flexible.
Optimized Lead Cyclobutanol 4-Methyl 12 18.5 Synergistic effect: Maximum affinity and metabolic stability.

Experimental Workflows & Protocols

The following protocols outline the synthesis, incorporation, and biological validation of this fragment. Every protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Protocol A: Late-Stage Fragment Incorporation via Epoxide Ring-Opening

Causality: Direct alkylation of amines with cyclobutyl halides often suffers from poor yields due to steric hindrance and competing elimination reactions. Utilizing an epoxide ring-opening strategy leverages the inherent ring strain of the oxaspiro system, driving the reaction forward efficiently under mild heating.

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1-oxaspiro[3]hexane (1.0 eq) in anhydrous ethanol (0.5 M concentration) under an inert argon atmosphere.

  • Amine Addition: Add 4-methylpiperidine (1.2 eq) dropwise to the solution at room temperature. Control Check: Ensure the amine is freshly distilled to prevent competitive reactions from degradation products.

  • Catalysis & Heating: Add a catalytic amount of triethylamine ( Et3​N , 0.1 eq) to maintain basicity and heat the mixture to 70°C in a sealed tube for 12 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The disappearance of the amine mass and the appearance of the [M+H]+ = 184.17 m/z peak indicates successful formation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

  • Purification: Concentrate the solvent in vacuo and purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure fragment as a TFA salt.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To validate the hypothesis that the 4-methyl group prevents CYP450-mediated metabolism, an HLM assay must be conducted comparing the unsubstituted piperidine analog against the 4-methylated lead.

Step-by-Step Methodology:

  • System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Incubation: Pre-incubate human liver microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Self-Validation: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability. Run Verapamil as a positive control for high clearance.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

SAR Optimization Workflow

The integration of this fragment into a drug discovery pipeline follows a systematic logic, moving from flexible, metabolically vulnerable hits to rigid, stable leads.

SAR_Workflow Hit Initial Hit (Flexible Linker) Rigidify Conformational Restriction (Add Cyclobutane) Hit->Rigidify Metab Metabolic Stabilization (Add 4-Methyl) Rigidify->Metab Assay In Vitro Profiling (Microsomes & Binding) Metab->Assay Lead Optimized Lead (Enhanced PK/PD) Assay->Lead

Fig 2: Stepwise SAR optimization workflow demonstrating the logical progression of fragment integration.

Conclusion

The use of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol exemplifies the precision of modern rational drug design. By combining the entropic advantages of cyclobutane-mediated conformational restriction with the metabolic shielding of a 4-methylpiperidine, medicinal chemists can rescue promising scaffolds that otherwise fail due to poor pharmacokinetics or insufficient target affinity. As demonstrated in recent patent literature for IRAK4 inhibitors[2], this fragment is a highly versatile tool for optimizing the physicochemical properties of basic amine-containing therapeutics.

References

  • Janssen, M. A. C. H., et al. "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric[2+2] Cycloaddition Reactions." European Journal of Organic Chemistry, 2024. Available at:[Link]

  • Ammann, S., et al. "Thiadiazole IRAK4 inhibitors." United States Patent US11702414B2, Gilead Sciences Inc., 2023.

Sources

Application

Application Note: Preclinical In Vivo Formulation Strategies for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Executive Summary & Physicochemical Profiling The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a specialized small molecule characterized by a basic tertiary amine (piperidine ring) linked to a lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a specialized small molecule characterized by a basic tertiary amine (piperidine ring) linked to a lipophilic, sterically hindered cyclobutanol headgroup. In preclinical drug development, the transition from in vitro biochemical assays to in vivo animal models (e.g., murine pharmacokinetics or efficacy studies) requires overcoming significant solubility barriers.

Because basic amines exhibit highly pH-dependent solubility, this compound is prone to acting as a BCS Class II or IV molecule (low solubility, variable permeability) at physiological pH 1. While it may readily dissolve in acidic gastric fluid following oral administration, systemic administration (Intravenous, Intraperitoneal) or high-dose oral gavage requires a robust, thermodynamically stable vehicle to prevent in vivo precipitation and ensure accurate dosing 2.

Quantitative Data Summary

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue / DescriptorFormulation Implication
Molecular Formula C₁₁H₂₁NOSmall molecule; requires matrix stabilization for high doses.
Functional Groups Tertiary Amine, Tertiary AlcoholSusceptible to protonation; pH-adjusted vehicles can be leveraged.
Predicted pKa ~9.5 – 10.5 (Piperidine)Protonated in stomach (pH ~1.5); partially unprotonated in blood (pH 7.4).
Aqueous Solubility Poor (as Free Base)Requires co-solvents, surfactants, or inclusion complexes for IV/IP routes.

Formulation Rationale: The Causality of Vehicle Selection

As a Senior Application Scientist, I emphasize that a formulation protocol is not merely a recipe, but a sequence of thermodynamic interventions. Dissolving a lipophilic powder directly into an aqueous buffer is a common error that leads to localized supersaturation and irreversible clumping 3.

To formulate 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, we utilize two primary strategies:

  • The Co-Solvent Microemulsion (DMSO / PEG300 / Tween 80 / Saline):

    • DMSO (5%): Acts as the primary solvent to completely disrupt the crystal lattice energy of the solid compound.

    • PEG300 (40%): A biocompatible, hydrophilic polymer that acts as a bridging co-solvent, preventing the compound from crashing out as the polarity of the mixture increases.

    • Tween 80 (5%): A polysorbate surfactant that reduces interfacial tension. It forms micelles around the lipophilic 4-methylpiperidine tail, shielding it from the aqueous phase 4.

    • Saline (50%): Provides the final isotonic bulk volume required for physiological compatibility.

  • Cyclodextrin Inclusion (HP-β-CD):

    • Hydroxypropyl-β-cyclodextrin features a hydrophobic cavity and a hydrophilic exterior. The lipophilic tail of our compound enters the cavity, forming a non-covalent inclusion complex that is highly water-soluble. This is ideal for Intravenous (IV) dosing where organic solvents like DMSO must be minimized 5.

Table 2: Comparison of Recommended Formulation Vehicles

Formulation StrategyCompositionTarget RoutesProsCons
A. Co-Solvent Emulsion 5% DMSO, 40% PEG300, 5% Tween 80, 50% SalinePO, IP, SCHighest solubilizing power; robust across diverse compound classes.Contains 5% DMSO (approaching toxicity limits for rapid IV push).
B. Inclusion Complex 20% w/v HP-β-CD in SalineIV, POHighly biocompatible; zero organic solvents; excellent for IV.Requires heating/sonication; may not dissolve highly crystalline free bases.

Preclinical Formulation Decision Tree

G Start 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol Q1 Route of Administration? Start->Q1 IV Intravenous (IV) / Subcutaneous (SC) Q1->IV PO Oral Gavage (PO) / Intraperitoneal (IP) Q1->PO SolIV 20% HP-β-CD in Saline (Biocompatible, No Organics) IV->SolIV SolPO 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline PO->SolPO

Caption: Decision tree for selecting the optimal in vivo formulation vehicle based on dosing route.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: The 5/40/5/50 Co-Solvent System (Standard for PO/IP)

Note: The order of addition is strictly non-negotiable. Adding aqueous phase prematurely will result in irreversible precipitation.

  • Master Stock Preparation: Weigh the required mass of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. Add 100% anhydrous DMSO to achieve a volume equal to 5% of your final target volume. Vortex vigorously until the powder is completely dissolved.

    • Validation: The solution must be optically clear. If particulates remain, sonicate for 5 minutes at 37°C.

  • Polymer Bridging: Add PEG300 (40% of final volume) to the DMSO master stock. Vortex for 30 seconds.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette. Vortex for 1 minute until a homogenous, slightly viscous liquid is formed 3.

  • Aqueous Dilution: While gently vortexing the tube, add Saline (0.9% NaCl) (50% of final volume) dropwise.

The Self-Validating Checkpoint: Hold the final vial against a light source. A successful formulation will be completely transparent (a slight Tyndall effect/bluish hue is acceptable due to micelle formation). If the solution turns milky or turbid, the protocol has failed. This indicates the drug concentration has exceeded the micellar capacity of the vehicle. Do not inject a turbid solution. You must restart and prepare a lower concentration stock.

Workflow Step1 Step 1: Dissolve in 100% DMSO (Creates Homogeneous Master Stock) Step2 Step 2: Add PEG300 (Acts as Hydrophilic Co-solvent) Step1->Step2 Step3 Step 3: Add Tween 80 (Reduces Interfacial Tension) Step2->Step3 Step4 Step 4: Add Saline Dropwise (Final Aqueous Dilution) Step3->Step4 Verify Self-Validation: Is the solution completely clear? Step4->Verify Pass Success: Proceed to In Vivo Dosing Verify->Pass Yes (Clear) Fail Failure (Precipitation): Reduce Concentration or Change Vehicle Verify->Fail No (Cloudy)

Caption: Sequential addition workflow for co-solvent formulation with built-in visual self-validation.

Protocol B: HP-β-CD Inclusion Complex (Standard for IV)
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Stir until completely transparent.

  • Drug Addition: Add the dry powder of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–60 minutes. The thermal energy accelerates the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the lipophilic piperidine/cyclobutanol core to enter 5.

  • Self-Validation: The solution must transition from a cloudy suspension to a perfectly clear liquid. If powder remains at the bottom after 1 hour of sonication, the compound's lattice energy is too high for direct inclusion, and you must revert to Protocol A.

References

  • Selleck Chemicals.In vivo Formulation Calculator & Preparation Guide.
  • BenchChem.Application Notes and Protocols for In Vivo Formulation with PEG300 and Tween-80.
  • TargetMol.HP-β-CD | Hydroxypropyl-β-cyclodextrin | Drug Delivery.
  • ACS Publications - Journal of Medicinal Chemistry.Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators.
  • Science.gov.The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Welcome to the Technical Support Center for the synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. This guide is designed for researchers and drug development professionals seeking to optimize the yield and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this sterically demanding amino-alcohol. The synthesis relies on a two-step sequence: the epoxidation of cyclobutanone to form a strained spiro-epoxide, followed by a regioselective nucleophilic ring opening.

SynthesisWorkflow A Cyclobutanone B 1-Oxaspirohexane A->B Step 1: Epoxidation Me3S(O)I, NaH, DMSO C 1-[(4-Methylpiperidin-1-yl) methyl]cyclobutan-1-ol B->C Step 2: Ring Opening 4-Methylpiperidine, LiClO4

Two-step synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol via spiro-epoxide.

FAQ Section 1: Corey-Chaykovsky Epoxidation (Step 1)

Q: Why is my yield of 1-oxaspiro[1]hexane consistently low, and why am I observing cyclopentanone byproducts?

A: The formation of cyclopentanone derivatives is a classic symptom of Lewis acid-mediated or carbocation-driven ring expansion, which is highly favorable due to the release of strain energy from the cyclobutane ring [1]. This typically occurs when using the highly reactive dimethylsulfonium methylide (derived from trimethylsulfonium iodide, Me3​SI ).

To solve this, switch to the classic Johnson-Corey-Chaykovsky reagent: dimethyloxosulfonium methylide (derived from trimethylsulfoxonium iodide, Me3​S(O)I ) [2]. The oxosulfonium ylide is less reactive and more stable. Its addition to the carbonyl is reversible, placing the reaction under thermodynamic control. This allows the intermediate betaine to undergo smooth intramolecular displacement of DMSO to form the epoxide, completely bypassing the ring-expansion pathway.

Quantitative Data: Epoxidation Optimization
Sulfur Ylide PrecursorBaseSolventTempYield (%)Primary Byproduct
Me3​SI KOtBuTHF0 °C35%Cyclopentanone (Ring expansion)
Me3​S(O)I NaHDMSORT88%None (Clean conversion)
Self-Validating Protocol: Synthesis of 1-oxaspiro[1]hexane
  • Preparation of the Base: Weigh 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) into an oven-dried, argon-purged flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes and dry the NaH under a vacuum.

  • Ylide Generation: Suspend 1.2 equivalents of trimethylsulfoxonium iodide in anhydrous DMSO (0.5 M concentration). Slowly add the washed NaH in portions at room temperature.

    • Self-Validation Check: The reaction will vigorously evolve hydrogen gas. Do not proceed until gas evolution has completely ceased and the suspension turns into a clear, homogenous solution (indicating complete ylide formation).

  • Epoxidation: Cool the flask to 15 °C. Add 1.0 equivalent of cyclobutanone dropwise over 15 minutes to prevent exothermic spikes.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with ice water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at a low temperature (the product is volatile).

FAQ Section 2: Nucleophilic Epoxide Ring Opening (Step 2)

Q: The ring-opening reaction with 4-methylpiperidine is sluggish and stalls at ~50% conversion even after 48 hours. Heating it causes degradation. How do I drive it to completion?

A: The 1-oxaspiro[1]hexane system is sterically hindered, and 4-methylpiperidine is a relatively bulky, moderate nucleophile. While the inherent strain of the spiro[1]hexane motif makes it susceptible to nucleophilic attack [3], the activation energy barrier remains too high for unassisted opening by secondary amines at room temperature.

To resolve this, introduce Lithium Perchlorate ( LiClO4​ ) as a mild Lewis acid catalyst. The Li+ ion strongly coordinates with the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. This polarization facilitates a highly regioselective nucleophilic attack by the amine at the less sterically hindered methylene carbon [4], driving the reaction to completion in hours without the need for destructive thermal forcing.

Quantitative Data: Ring-Opening Optimization
CatalystSolventTempTimeYield (%)
NoneEthanolReflux (78 °C)48 h45% (Incomplete)
LiClO4​ (1.0 eq)AcetonitrileRT (25 °C)12 h92%
LiClO4​ (0.2 eq)Solvent-free50 °C6 h95%
Self-Validating Protocol: Synthesis of Target Molecule
  • Reaction Setup: In an oven-dried flask, dissolve 1.0 equivalent of 1-oxaspiro[1]hexane and 1.1 equivalents of 4-methylpiperidine in anhydrous acetonitrile (0.2 M).

  • Catalyst Addition: Add 1.0 equivalent of anhydrous LiClO4​ . (Ensure the LiClO4​ is handled safely and kept strictly anhydrous, as moisture deactivates the Lewis acidity).

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Eluent: n-hexane/EtOAc 7:3). Stain the TLC plate with ninhydrin and heat. The secondary amine starting material will appear as a distinct colored spot, which should completely disappear, while the tertiary amine product will remain unstained or show a faint different hue.

  • Workup: Quench the reaction with water and extract three times with dichloromethane (DCM).

  • Purification: To isolate the pure product from any trace unreacted amine, perform an acid-base extraction. Extract the DCM layer with 1M HCl. Discard the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, and extract with fresh DCM. Dry over Na2​SO4​ and concentrate to yield the pure 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

References

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health (NIH).
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[2]heptanes. ResearchGate. Available at:

  • A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. The synthesis of this highly strained, sp³-rich bioisostere relies on a two-phase workflow: the Corey-Chaykovsky epoxidation of cyclobutanone, followed by the nucleophilic ring-opening of the resulting spiro-epoxide with 4-methylpiperidine.

Below, you will find mechanistic troubleshooting guides, optimization data, and self-validating protocols to help you navigate the unique thermodynamic challenges of this pathway.

Reaction Pathway & Mechanistic Overview

SynthesisPathway Cyclobutanone Cyclobutanone Epoxide 1-Oxaspirohexane Cyclobutanone->Epoxide Corey-Chaykovsky (Thermodynamic) RingExp1 Cyclopentanone (Ring Expansion) Cyclobutanone->RingExp1 Sulfonium Ylide (Kinetic Control) Ylide Dimethylsulfoxonium Methylide Ylide->Epoxide Product 1-[(4-Methylpiperidin-1-yl) methyl]cyclobutan-1-ol Epoxide->Product Aminolysis (EtOH, 80°C) Hydrolysis 1-(Hydroxymethyl) cyclobutan-1-ol Epoxide->Hydrolysis Trace H2O RingExp2 Meinwald Rearrangement Products Epoxide->RingExp2 Lewis Acid Catalysis Piperidine 4-Methylpiperidine Piperidine->Product

Figure 1: Synthesis workflow and side-reaction pathways for the target cyclobutanol derivative.

Phase 1: Corey-Chaykovsky Epoxidation FAQs

Q: Why am I seeing cyclopentanone instead of the spiro-epoxide (1-oxaspiro[1]hexane) in my GC-MS? A: This is a classic reagent selection error driven by the extreme ring strain of cyclobutanone. The synthesis of 1-oxaspiro[1]hexane strictly requires dimethylsulfoxonium methylide (derived from trimethylsulfoxonium iodide)[2]. If you mistakenly use dimethylsulfonium methylide (derived from trimethylsulfonium iodide), the reaction proceeds under kinetic control. The highly reactive sulfonium ylide forms a betaine intermediate that undergoes rapid C–C bond migration (ring expansion) to relieve the severe strain of the four-membered ring, yielding cyclopentanone[3]. The less reactive sulfoxonium ylide operates under thermodynamic control, allowing the betaine intermediate sufficient time to undergo ring closure into the desired spiro-epoxide[4].

Q: My epoxide yield is low, and I see a diol byproduct. How do I prevent this? A: The intermediate 1-oxaspiro[1]hexane is exceptionally sensitive to hydrolysis due to the combined strain of the fused cyclobutane and epoxide rings. Even trace amounts of water during the workup or in the DMSO solvent will trigger ring-opening to form 1-(hydroxymethyl)cyclobutan-1-ol. Ensure strictly anhydrous conditions, use freshly distilled DMSO, and perform the aqueous quench rapidly at 0°C to minimize contact time before organic extraction.

Phase 2: Epoxide Aminolysis FAQs

Q: The aminolysis step is sluggish. Can I add a Lewis acid catalyst to speed up the epoxide opening? A: Absolutely not. While Lewis acids (e.g., BF₃·OEt₂, LiClO₄) are standard catalysts for conventional epoxide opening, applying them to 1-oxaspiro[1]hexane will destroy your intermediate. Lewis acid coordination to the spiro-epoxide oxygen triggers a strain-release driven Meinwald-type rearrangement[4]. This induces a 1,2-alkyl shift that expands the cyclobutane ring into a cyclopentanone derivative, completely bypassing the nucleophilic attack by 4-methylpiperidine. Instead of Lewis acids, use a polar protic solvent like anhydrous ethanol (EtOH) at elevated temperatures (80°C). The solvent provides mild electrophilic activation via hydrogen bonding without inducing ring expansion.

Q: I am observing a polymeric or high-molecular-weight byproduct. What is the cause? A: Because 4-methylpiperidine is a secondary amine, over-alkylation on the nitrogen is impossible (it cleanly forms the tertiary amine product). However, if the amine is not supplied in a sufficient excess, or if the reaction is heated above 90°C, the highly strained 1-oxaspiro[1]hexane can undergo thermal dimerization or oligomerization. Always maintain at least a 1.5x molar excess of the amine.

Quantitative Data & Optimization Summary

The following table summarizes the impact of reagent selection and conditions on product distribution, highlighting the narrow thermodynamic window required for this synthesis.

Reaction PhaseCatalyst / Reagent SystemSolvent & TempTarget Product YieldMajor Side ProductSide Product (%)
Epoxidation Me₃S(O)I, NaH (Sulfoxonium)DMSO, 25°C1-Oxaspiro[1]hexane (85%) Cyclopentanone< 2%
Epoxidation Me₃SI, NaH (Sulfonium)DMSO, 25°C1-Oxaspiro[1]hexane (< 5%)Cyclopentanone> 80%
Aminolysis 4-Methylpiperidine (1.5 eq)EtOH, 80°CTarget Cyclobutanol (90%) Unreacted Epoxide< 5%
Aminolysis 4-Methylpiperidine + BF₃·OEt₂DCM, 25°CTarget Cyclobutanol (0%)Cyclopentanone derivs.> 90%

Self-Validating Experimental Protocols

Workflow 1: Synthesis of 1-Oxaspiro[1]hexane
  • Reagent Activation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert argon atmosphere.

  • Ylide Generation: Slowly add trimethylsulfoxonium iodide (1.2 eq) in solid portions.

    • Validation Checkpoint: Observe the evolution of hydrogen gas. Do not proceed until bubbling completely ceases (typically 30–45 minutes). A clear, homogenous solution confirms the complete formation of the dimethylsulfoxonium methylide.

  • Cycloaddition: Cool the mixture to 10°C using an ice-water bath. Add cyclobutanone (1.0 eq) dropwise to maintain the temperature and prevent thermal degradation.

  • Reaction & Quench: Stir at room temperature for 12 hours. Quench by pouring the mixture into ice-cold water.

    • Validation Checkpoint: GC-MS analysis of an organic aliquot should show the parent ion of the epoxide (m/z 84) and the complete absence of the cyclobutanone peak (m/z 70).

  • Isolation: Extract with diethyl ether (3x), wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate carefully at a low temperature (the spiro-epoxide is highly volatile).

Workflow 2: Synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
  • Reaction Setup: Dissolve the freshly prepared 1-oxaspiro[1]hexane (1.0 eq) in anhydrous ethanol. Add 4-methylpiperidine (1.5 eq).

  • Thermal Aminolysis: Heat the mixture to reflux (approx. 80°C) for 16 hours under an inert atmosphere.

    • Validation Checkpoint: Monitor the reaction via TLC (stain with KMnO₄). The highly strained epoxide spot will disappear as the polar, tertiary amine-containing product spot appears at a significantly lower R_f.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol and the volatile excess of 4-methylpiperidine.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM:MeOH 95:5 with 1% Et₃N to prevent amine streaking on the silica).

    • Validation Checkpoint: ¹H NMR should confirm the presence of the cyclobutane methylene protons (multiplets around 1.5–2.2 ppm) and the newly formed singlet for the -CH₂- bridge adjacent to the nitrogen.

Sources

Troubleshooting

overcoming solubility issues with 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Technical Support Center: Overcoming Solubility Issues with 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Welcome to the technical support and troubleshooting guide for formulating and handling 1-[(4-Methylpiperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Welcome to the technical support and troubleshooting guide for formulating and handling 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. This compound features a highly lipophilic core (a 4-methylpiperidine ring linked to a cyclobutanol moiety) and a basic tertiary amine. These structural characteristics frequently lead to kinetic precipitation in aqueous assays and poor thermodynamic solubility in physiological buffers.

This guide provides mechanistic explanations, self-validating protocols, and authoritative strategies to overcome these bottlenecks in your drug development workflows.

Diagnostic Workflow for Solubility Optimization

SolubilityWorkflow A Solubility Issue Detected (Precipitation in Assay) B Physicochemical Profiling (pKa ~9.5, LogP ~2.5) A->B C Is pH adjustment viable for the assay? B->C D Salt Formation / Lower pH (e.g., HCl, Mesylate) C->D Yes (In vivo / PK) E Formulation Strategy (HP-β-CD or Co-solvents) C->E No (In vitro cells) F Solubility Validated Proceed to Assay D->F E->F

Decision tree for overcoming solubility issues of basic lipophilic amines.

Troubleshooting FAQs

Q: Why does my 10 mM DMSO stock of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol crash out when diluted to 100 µM in pH 7.4 PBS? A: This is a classic "solvent shift" precipitation. While the tertiary amine (estimated pKa ~9.5) should theoretically be ionized at pH 7.4, diluting a highly concentrated DMSO stock into an aqueous buffer causes the lipophilic free-base molecules to aggregate faster than they can protonate and solvate[1]. Furthermore, the high chloride concentration in standard PBS can induce a common-ion effect, actively suppressing the solubility of any hydrochloride salt that attempts to form in situ.

Q: How do I prevent this precipitation for cell-based assays where I cannot alter the buffer pH? A: The most effective strategy is molecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic 4-methylpiperidine and cyclobutane moieties readily partition into the hydrophobic toroidal cavity of β-cyclodextrins[2]. This physically shields the hydrophobic surfaces from the aqueous environment, maintaining the compound in solution without altering the bulk pH or requiring cytotoxic levels of organic co-solvents (like DMSO or PEG).

Q: We are moving to in vivo PK studies. Should we dose the free base in a high-concentration co-solvent mixture? A: No. Relying heavily on co-solvents for in vivo dosing often leads to precipitation upon injection (causing phlebitis or erratic absorption profiles). Instead, perform a salt screen. Converting the free base to a mesylate or hydrochloride salt reduces the crystal lattice energy and drastically increases thermodynamic solubility[3]. For basic drugs, the pKa of the chosen counterion must be at least 2 units lower than the drug's pKa to guarantee stable salt formation and prevent disproportionation[4].

Quantitative Comparison of Solubilization Strategies

StrategyPrimary MechanismProsConsIdeal Use Case
DMSO Stock (10 mM) Organic solvationHigh absolute solubility; easy handling.Precipitates upon >1:100 aqueous dilution.Compound storage; HTS transfer.
HP-β-CD Complexation Hydrophobic cavity inclusionMaintains neutral pH; low cytotoxicity.May alter the free-drug fraction in target binding.In vitro cell assays; functional screens.
Salt Formation (e.g., HCl) Ionization / Lattice energy reductionStable; maximizes thermodynamic solubility.Requires secondary synthesis and isolation steps.In vivo dosing; oral bioavailability studies.
pH Adjustment (< pH 5) Forced protonation of tertiary amineRapid preparation; highly effective.Non-physiological; causes cell toxicity.Analytical HPLC; physicochemical profiling.

Self-Validating Experimental Protocols

Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes

Causality: HP-β-CD relies on a dynamic equilibrium. If the concentration of the cyclodextrin is too low, the free fraction of the highly lipophilic cyclobutane derivative will exceed its intrinsic solubility and precipitate.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., DMEM or PBS).

  • Addition: Slowly add 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (as a solid powder, NOT from a DMSO stock) to achieve your target concentration (e.g., 1 mM).

  • Equilibration: Vortex for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes to drive the inclusion complex thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. The supernatant is clear.

    • Fail: A white pellet forms. Troubleshooting: The inclusion complex is incomplete. Increase the HP-β-CD concentration to 30% or reduce the target drug concentration.

Protocol 2: In Situ Salt Screening for Basic Amines

Causality: Identifying the right salt requires matching the pKa of the counterion to the drug[4]. This protocol rapidly identifies which counterion prevents precipitation without requiring full crystallization.

  • Stock Preparation: Dissolve the free base of the compound in a volatile organic solvent (e.g., Methanol) at 10 mg/mL.

  • Aliquot & Acidify: Dispense 100 µL aliquots into a 96-well glass plate. Add 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, Citric acid, Tartaric acid) to separate wells.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen to yield the in situ salt films.

  • Aqueous Challenge: Add 200 µL of simulated gastric fluid (SGF) or water to each well. Shake at 300 RPM for 2 hours at room temperature.

  • Self-Validation Step: Measure the absorbance of the plate at 620 nm (Nephelometry).

    • Pass: Optical Density (OD) matches the blank. The salt form is highly soluble.

    • Fail: High OD indicates scattering from undissolved particles. Discard this counterion candidate.

References

  • "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review.
  • "Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells.
  • "Salt Selection in Drug Development." Pharmaceutical Technology.
  • "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

Sources

Optimization

Technical Support Center: Analytical Troubleshooting for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists developing methods for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (Nominal Mass: 183 Da; [M+H]⁺ m/z 184).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists developing methods for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (Nominal Mass: 183 Da; [M+H]⁺ m/z 184).

Due to its unique structural features—a highly strained tertiary cyclobutanol ring coupled with a basic tertiary amine (piperidine)—this molecule is highly susceptible to specific analytical artifacts during mass spectrometry and sample preparation. This guide provides field-proven causality, diagnostic matrices, and self-validating protocols to ensure scientific integrity in your analytical workflows.

Diagnostic Matrix of Analytical Artifacts

Before altering your sample preparation, consult the matrix below to identify whether your observed mass shifts are true degradation products or analytical artifacts.

Observed ArtifactAnalytical PlatformMass Shift (Δm)Diagnostic IonRoot CausePrimary Mitigation
In-Source Dehydration LC-ESI-MS-18 Dam/z 166ESI-induced loss of H₂O from the tertiary cyclobutanolLower fragmentor/cone voltage
N-Oxidation LC-UV/MS+16 Dam/z 200Oxidation of the 4-methylpiperidine tertiary amineUse peroxide-free solvents; PEEK tubing
Thermal Ring Opening GC-MSMultipleVariableHigh GC inlet temperatures cleaving the cyclobutane ringTMS Derivatization or switch to LC-MS

Artifact Triage & Mechanistic Workflows

Use the following decision trees to systematically isolate the root cause of unexpected peaks in your chromatograms.

ArtifactTriage Start Observe Unexpected Peak (LC-MS or GC-MS) CheckMass Identify Mass Shift (Δm) Start->CheckMass Minus18 Δm = -18 Da (m/z 166) Potential Dehydration CheckMass->Minus18 Plus16 Δm = +16 Da (m/z 200) Potential Oxidation CheckMass->Plus16 Multiple Multiple Unresolved Peaks (GC-MS Only) CheckMass->Multiple InSource Vary ESI Cone Voltage. Does the m/z 166 ratio change? Minus18->InSource NOxide N-Oxidation Artifact (Piperidine Ring) Plus16->NOxide Thermal Thermal Degradation (Strained Ring Opening) Multiple->Thermal YesIS In-Source Dehydration (Tertiary Cyclobutanol) InSource->YesIS Yes NoIS Solution-Phase Degradation (Check sample pH) InSource->NoIS No

Figure 1: Diagnostic decision tree for identifying analytical artifacts.

Mechanism Intact Intact Analyte [M+H]+ m/z 184 ESI ESI Source (Thermal/Voltage Stress) Intact->ESI Oxidation Sample Prep (Peroxides/Metals) Intact->Oxidation Dehydrated Dehydrated Cation [M+H-H2O]+ m/z 166 ESI->Dehydrated -H2O NOxide N-Oxide Artifact [M+H+O]+ m/z 200 Oxidation->NOxide +O

Figure 2: Mechanistic pathways leading to primary mass spectrometry artifacts.

Deep-Dive FAQs: Causality & Mechanisms

Q1: Why am I seeing a massive m/z 166 peak ([M+H-18]⁺) in my LC-MS spectrum, but my NMR data shows the compound is completely intact?

The Causality: You are observing in-source dehydration . The hydroxyl group in 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is located on a fully substituted carbon, making it a tertiary alcohol. During Electrospray Ionization (ESI), the protonated alcohol readily eliminates water to form a highly stabilized tertiary carbocation[1]. Furthermore, because the alcohol is attached to a cyclobutane ring, the elimination is thermodynamically driven by the relief of ring strain, often accompanied by a Wagner-Meerwein rearrangement to a cyclopentyl cation[2]. Because this occurs after the sample enters the mass spectrometer, orthogonal techniques like NMR or UV will show the intact molecule.

Q2: My LC-UV/MS data shows a +16 Da peak (m/z 200) that increases the longer the sample sits in the autosampler. Is this a phase I metabolite?

The Causality: This is likely an N-oxidation artifact , not a biological metabolite. The 4-methylpiperidine moiety contains a basic, sterically accessible tertiary amine. In the presence of dissolved oxygen, trace peroxides in ethereal solvents (like THF or aged ether), or even through catalytic interactions with stainless steel frits/columns in the LC flow path, the amine oxidizes to an N-oxide.

Q3: I attempted to analyze this compound via GC-MS, but I get three distinct, broad peaks with poor reproducibility. What is happening?

The Causality: You are experiencing thermal degradation . The GC injection port is typically held at 250 °C to volatilize samples. At these temperatures, the strained cyclobutanol ring undergoes thermal ring-opening or dehydration prior to entering the column[3]. The multiple peaks represent various thermal breakdown products (e.g., methylenecyclobutane derivatives or linear ketones).

Validated Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. Use the following protocols to confirm and mitigate the artifacts described above.

Protocol A: Voltage-Ramping to Confirm In-Source Dehydration

Purpose: To definitively prove that the m/z 166 peak is an ESI artifact and not a solution-phase degradation product.

  • Prepare a 100 ng/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Bypass the analytical column and infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • Set the mass spectrometer to monitor the ratio of m/z 184 (intact [M+H]⁺) to m/z 166 (dehydrated [M+H-H₂O]⁺).

  • Systematically increase the fragmentor voltage (or cone voltage, depending on the vendor) from 20 V to 150 V in 10 V increments.

  • Validation Check: If the relative abundance of m/z 166 increases proportionally with the voltage, the dehydration is an in-source artifact. To mitigate this during routine analysis, operate the MS at the lowest voltage that still provides an acceptable signal-to-noise ratio for the intact m/z 184 ion.

Protocol B: TMS Derivatization for GC-MS Stability

Purpose: To protect the labile tertiary alcohol and prevent thermal ring-opening during GC-MS analysis.

  • Transfer 100 µL of the sample extract to a deactivated glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Cap the vial securely and incubate in a heating block at 60 °C for 30 minutes.

  • Allow the sample to cool to room temperature before injecting 1 µL into the GC-MS (Inlet temp: 250 °C).

  • Validation Check: Derivatizing the tertiary hydroxyl group into a trimethylsilyl (TMS) ether prevents the thermal elimination of water, stabilizing the cyclobutane ring and yielding a single, sharp chromatographic peak corresponding to the TMS-derivatized analyte.

References

  • Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Oregon State University. 1

  • Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. ACS Publications. 3

  • Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry. NIH. 2

  • MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters Corporation.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation professionals working with 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol . This m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation professionals working with 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol .

This molecule presents unique physicochemical challenges due to its structural dichotomy: it contains a highly strained tertiary cyclobutanol ring paired with a basic tertiary amine (4-methylpiperidine). This architecture makes the compound highly susceptible to specific degradation pathways under acidic, oxidative, and transition-metal-catalyzed conditions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure scientific integrity during your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing significant degradation of the compound during acidic formulation (pH < 3). What is the mechanism, and how can we prevent it? Expert Insight: The degradation is driven by the inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol). Under strongly acidic conditions, the tertiary hydroxyl group at C1 becomes protonated. The subsequent loss of water generates a highly reactive cyclobutyl carbocation. To relieve the thermodynamic penalty of the ring strain, this intermediate rapidly undergoes a Wagner-Meerwein-type rearrangement (ring expansion) to form a more stable cyclopentyl cation, or it undergoes complete ring-opening to yield acyclic ketones[1][2]. Solution: Avoid formulating the free base in aqueous solutions with a pH below 4.0. If an acidic environment is required for solubility, utilize a weak buffered system (e.g., citrate or acetate buffer at pH 4.5–5.5) to minimize the concentration of free protons while maintaining the amine in its ionized state.

Q2: Upon exposure to air and ambient light for two weeks, LC-MS analysis shows a prominent M+16 peak. What is this impurity? Expert Insight: An M+16 peak is the classic signature of oxidation. The tertiary amine nitrogen of the 4-methylpiperidine ring is highly susceptible to oxidation by atmospheric oxygen or trace peroxides present in ethereal solvents, leading to the formation of an N-oxide[3]. Furthermore, tertiary cyclobutanols can undergo oxidative C-C bond cleavage under prolonged stress. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen). For long-term storage or solid-state formulation, convert the free base to a stable salt form (see Protocol 1). Salt formation protonates the amine, drastically reducing its electron density and rendering it highly resistant to N-oxidation.

Q3: Does the compound tolerate transition-metal catalyzed cross-coupling conditions during downstream synthesis? Expert Insight: Extreme caution is required. Tertiary cyclobutanols are notorious for undergoing β-carbon elimination and ring-opening in the presence of transition metals (e.g., Pd, Rh, Ni)[4][5]. The metal coordinates to the hydroxyl group, triggering a formal [2+2]-retrocyclization or retro-aldol-like C-C bond cleavage. Solution: You must protect the tertiary alcohol (e.g., using a bulky silyl ether like TBS or TIPS) prior to subjecting the molecule to any transition-metal catalysis.

Section 2: Visualizing Degradation & Stabilization

To better understand the causality of these reactions, refer to the mechanistic pathway and experimental workflow diagrams below.

degradation_pathway A 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol B Protonated Alcohol Intermediate A->B + H+ (Strong Acid) C Cyclobutyl Carbocation (Highly Strained) B->C - H2O D Ring Expansion (Cyclopentanone) C->D Wagner-Meerwein Rearrangement E Ring Opening (Acyclic Ketone) C->E C-C Cleavage

Caption: Mechanistic pathway of acid-catalyzed degradation and ring expansion of the cyclobutanol moiety.

workflow_salt Step1 1. Solubilization Dissolve Free Base in MTBE Step2 2. Acid Addition Add 1M HCl in Ether at 0°C Step1->Step2 Step3 3. Crystallization Stir at RT for 2 hours Step2->Step3 Step4 4. Isolation Vacuum Filtration & Wash Step3->Step4 Step5 5. Final Product Stable Hydrochloride Salt Step4->Step5

Caption: Experimental workflow for hydrochloride salt formation to prevent oxidative degradation.

Section 3: Quantitative Stability Data

The following tables summarize the compound's behavior under forced degradation and outline compatible formulation strategies.

Table 1: Forced Degradation Matrix (ICH Q1A/Q1B Guidelines)

Stress ConditionParametersExpected Degradation PathwayMitigation Strategy
Acidic (pH < 3) 0.1M HCl, 60°C, 24hRing expansion / Ring openingFormulate at pH 4.5–6.0
Oxidative 3% H₂O₂, RT, 24hN-oxidation of piperidineSalt formation, inert gas backfill
Thermal 80°C, Solid State, 48hGenerally stable if anhydrousStore at 4°C, desiccated
Photolytic UV/Vis (1.2M lux hours)Minor radical cleavageAmber vials, protect from light

Table 2: Excipient Compatibility & Formulation Strategies

Excipient ClassExampleCompatibilityRationale / Causality
Antioxidants BHT, Ascorbic AcidHighScavenges radicals; prevents N-oxide formation.
Acidifiers Citric AcidModerateAvoid strong mineral acids; use weak organic buffers.
Bulking Agents Mannitol, TrehaloseHighNon-reactive, ideal matrix for lyophilization.

Section 4: Validated Experimental Protocols

Protocol 1: Hydrochloride Salt Formation for Enhanced Stability

Causality: Converting the free base to an HCl salt protonates the piperidine nitrogen. This eliminates the lone pair's availability, preventing N-oxide formation and increasing the thermal degradation threshold. Using an ethereal solvent ensures the polar salt precipitates immediately, driving the reaction to completion and self-validating the yield.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 g of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (free base) in 15 mL of anhydrous methyl tert-butyl ether (MTBE) in a round-bottom flask under an Argon atmosphere.

  • Acid Addition: Place the flask in an ice bath (0–5 °C). Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise over 10 minutes while stirring vigorously.

  • Crystallization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. A distinct white precipitate (the HCl salt) will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of cold, anhydrous MTBE to remove unreacted free base.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours at room temperature to remove residual solvent. Store at 4 °C in an amber vial.

Protocol 2: Stability-Indicating HPLC Method

Causality: Standard isocratic methods often fail to resolve the highly polar N-oxide and ring-opened degradation products from the parent peak. A specialized gradient utilizing Trifluoroacetic acid (TFA) acts as an ion-pairing agent, ensuring sharp peak shapes for the basic amine while separating polar degradants.

Step-by-Step Methodology:

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–15 min: Linear ramp from 5% to 60% B

    • 15–20 min: Linear ramp from 60% to 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of strong aromatic chromophores, a low wavelength is necessary) or ELSD/MS for mass confirmation.

References

  • Biosynce.What is the stability of piperidine?
  • Benchchem.Acid-Catalyzed Rearrangement of Cyclopropylcarbinols to Cyclobutanols.
  • Thieme-Connect.Transition-Metal-Catalyzed Rearrangements of Small Cycloalkanes.
  • ACS Publications.Pd-Catalyzed Formal[2 + 2]-Retrocyclization of Cyclobutanols.
  • ResearchGate.The application of cyclobutane derivatives in organic synthesis.

Sources

Optimization

minimizing by-product formation in 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol synthesis

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[...

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower you to overcome common synthetic challenges and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol?

There are two primary, highly effective routes for this synthesis. The choice often depends on the availability of starting materials and specific laboratory capabilities.

  • Route A: Organometallic Addition to Cyclobutanone. This is arguably the most direct approach. It involves the synthesis of an organometallic reagent, such as (4-methylpiperidin-1-yl)methyllithium, followed by its nucleophilic addition to cyclobutanone. This method is robust and generally provides good yields. Organometallic additions to ketones are a foundational method for forming tertiary alcohols[1][2].

  • Route B: Epoxide Ring-Opening. This route involves the reaction of 1-oxaspiro[2.3]hexane (the epoxide of cyclobutanone) with 4-methylpiperidine. The nucleophilic amine opens the strained epoxide ring to form the desired amino alcohol. This method is often very clean and avoids the handling of highly basic and pyrophoric organolithium reagents.

Q2: What are the most critical reaction parameters to control for minimizing by-products?

Regardless of the chosen route, meticulous control over reaction parameters is paramount.

  • Temperature: For the organometallic route, low temperatures (e.g., -78 °C) are crucial during the addition step. This minimizes side reactions like the enolization of cyclobutanone, which can be a problem with sterically unhindered ketones and strong bases.

  • Atmosphere: Organometallic reagents are highly sensitive to air and moisture. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: The purity of cyclobutanone and the exact concentration of the organometallic reagent are critical. Titration of organolithium reagents before use is highly recommended.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to prevent unreacted starting materials or the formation of by-products from excess reagents.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of triethylamine to reduce amine tailing on the silica plate). Staining with potassium permanganate is effective for visualizing the alcohol product, which may be UV-inactive.

Q4: What are the best practices for purifying the final product?

The final product is a tertiary amino alcohol, which can be challenging to purify via standard silica gel chromatography due to its basicity.

  • Deactivated Silica Gel: It is highly recommended to use silica gel deactivated with triethylamine. This is achieved by including 1-2% triethylamine in the chromatography eluent, which neutralizes acidic sites on the silica and prevents product streaking and decomposition[3].

  • Aqueous Workup: A careful aqueous workup is necessary to remove inorganic salts and unreacted water-soluble reagents. A slightly basic wash (e.g., with saturated sodium bicarbonate solution) can help ensure the product remains in its free-base form.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield of the desired product despite consumption of starting material.

  • Possible Cause (Route A): Enolization of Cyclobutanone. The organolithium reagent is acting as a base and deprotonating the alpha-carbon of cyclobutanone instead of acting as a nucleophile. This is more likely if the reaction temperature is too high.

    • Solution: Ensure the addition of the organolithium reagent to the cyclobutanone solution is performed at a very low temperature (-78 °C is ideal). Add the organolithium reagent dropwise to a solution of the ketone, rather than the other way around, to maintain a low concentration of the base at all times.

  • Possible Cause (Route A): Inaccurate Titer of Organometallic Reagent. If the concentration of your organolithium reagent is lower than assumed, the reaction will be incomplete.

    • Solution: Always titrate organolithium reagents (e.g., using N-benzylbenzamide or diphenylacetic acid) immediately before use to determine the precise molarity.

  • Possible Cause (Route B): Epoxide Polymerization. The amino alcohol product can, in principle, act as a nucleophile itself and react with another molecule of the starting epoxide, leading to oligomeric by-products.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of 4-methylpiperidine to ensure the epoxide is consumed preferentially by the more nucleophilic secondary amine.

Problem 2: The final product is contaminated with a significant, hard-to-remove impurity.

  • Symptom: An additional major spot is observed on the TLC plate, and NMR shows unexpected signals.

    • Possible By-product (Route A): 1-Cyclobutanol. This can form if your reaction is inadvertently quenched by a proton source (like water) before the organometallic reagent is added, or if the reagent itself has degraded.

      • Identification: This by-product will have a distinct 1H NMR signal for the C-H proton at the carbinol center.

      • Prevention: Ensure all glassware is oven- or flame-dried and that all solvents are rigorously anhydrous.

    • Possible By-product (Route B): Bis-adduct. If the reaction conditions are not optimized, a diol by-product could form from the hydrolysis of the epoxide.

      • Identification: This by-product, cyclobutane-1,1-diol, is often unstable but may be observed under certain conditions.

      • Prevention: Ensure the reaction is carried out in a suitable solvent and that the workup procedure is appropriate.

Problem 3: The product appears to degrade or streak badly during column chromatography.

  • Cause: The basic nitrogen atom of your product is interacting strongly with the acidic silanol groups on the surface of standard silica gel.

    • Solution: As mentioned in the FAQs, use a mobile phase containing 1-2% triethylamine or another volatile amine base. Alternatively, you can use a different stationary phase like alumina (basic) or a reverse-phase column if the product is sufficiently nonpolar. Deactivating the silica gel is a common and effective strategy[3].

Data & Protocols

Data Summary Tables

Table 1: Recommended Reaction Conditions for Route A (Organometallic Addition)

ParameterRecommended ValueRationale
Reagents
Cyclobutanone1.0 equivalentLimiting reagent.
Organolithium Reagent1.1 - 1.3 equivalentsEnsures complete conversion of the ketone.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic solvents required for organometallic stability.
Temperature
Reagent Addition-78 °CMinimizes enolization of cyclobutanone.
Reaction-78 °C to 0 °C (allow to warm slowly)Ensures the reaction proceeds to completion.
Workup Saturated aq. NH₄Cl, then H₂OQuenches the reaction and hydrolyzes the lithium alkoxide.
Atmosphere Dry Argon or NitrogenPrevents decomposition of the highly reactive organolithium reagent.

Table 2: Common By-products and Their Characteristics

By-product NameSynthetic RouteDistinguishing Analytical Feature (¹H NMR)Mitigation Strategy
CyclobutanolRoute APresence of a carbinol proton signal (CH-OH) around 4.0-4.5 ppm.Use strictly anhydrous conditions and freshly titrated organometallic reagents.
Cyclobutanone (SM)BothCarbonyl signal in ¹³C NMR (~210 ppm); absence of -OH in IR.Increase equivalents of nucleophile; increase reaction time/temperature slightly.
4-Methylpiperidine (SM)Route BCharacteristic piperidine ring protons without the cyclobutanol moiety.Use a slight excess of the epoxide or ensure proper reaction stoichiometry.
Experimental Protocols

Protocol A: Synthesis via Organometallic Addition to Cyclobutanone

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve cyclobutanone (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add (4-methylpiperidin-1-yl)methyllithium (1.2 eq, freshly prepared or titrated) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quenching: Cool the reaction back to -10 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Visualizations: Mechanisms and Workflows

Reaction and By-product Pathways

The following diagrams illustrate the primary synthetic pathway and a key potential side reaction.

Caption: Main reaction and potential enolization side-pathway.

Troubleshooting Logic

This flowchart provides a decision-making tool for addressing common synthesis issues.

Troubleshooting_Flowchart start Low Yield or Impure Product? check_sm Starting Material Consumed on TLC? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_reaction Side Reaction or Product Degradation check_sm->side_reaction Yes sm_no No solution1 Increase reaction time/temp. Check reagent stoichiometry. incomplete_rxn->solution1 sm_yes Yes check_temp Was Temp < -70°C during addition? side_reaction->check_temp check_purification Did you use Et3N in column? check_temp->check_purification Yes enolization Probable Enolization. Repeat with strict temp control. check_temp->enolization No degradation Product degraded on silica. Repurify with deactivated silica. check_purification->degradation No temp_no No temp_yes Yes purify_no No

Caption: A decision tree for troubleshooting synthesis outcomes.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information for RSC Advances.
  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
  • SFU Library. (Thesis). Alpha-Vinylation and Fragmentations of Cyclobutanones. This thesis discusses the reactivity of cyclobutanones, including their susceptibility to reactions like enolization, providing a basis for understanding side reactions.
  • ResearchGate. (Article). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. This reference provides context on the synthesis and reactivity of the epoxide precursor used in Route B.
  • Saskatchewan Open Education Resources. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Provides general mechanistic details for the reaction of organometallic reagents with carbonyl compounds.
  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. A resource detailing the fundamental reactions of Grignard and organolithium reagents with aldehydes and ketones to produce alcohols.
  • YouTube (Michael Evans). (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. A video lecture explaining the mechanism of organometallic additions to ketones and aldehydes.

Sources

Troubleshooting

Technical Support Center: Addressing Poor Reproducibility in 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Assays

Welcome to the technical support center for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of poor reproducibility in assays involving this compound. This guide provides in-depth technical advice in a question-and-answer format, drawing from established principles of analytical chemistry and practical, field-proven insights.

Introduction to the Challenge

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a tertiary amine containing a cyclobutanol moiety. This unique structure, while promising for various applications, can present challenges in achieving consistent and reproducible assay results. Tertiary amines can be prone to specific interactions and degradation pathways, while the overall molecular complexity can lead to variability in sample handling and analysis. Understanding the underlying chemical properties of this molecule is the first step toward robust and reliable data.

This guide is structured to help you systematically identify and address potential sources of error in your experimental workflow.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific issues you may be encountering in the laboratory. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why am I seeing significant batch-to-batch variability in my assay results?

Poor reproducibility between different batches of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol can often be traced back to the quality and consistency of the raw material.

Potential Causes:

  • Purity and Impurities: Even minor variations in the impurity profile between batches can significantly impact assay outcomes.[1] Impurities may interfere with the analytical signal, compete in binding assays, or even catalyze the degradation of the parent compound.

  • Physical Properties: Differences in crystallinity, particle size, or solvation state can affect the dissolution rate and bioavailability of the compound in your assay system.[2]

  • Supplier Variations: Different suppliers may use slightly different synthetic routes, leading to variations in the final product.[3]

Solutions:

  • Comprehensive Quality Control of Incoming Materials:

    • Identity Testing: Confirm the identity of each new batch using techniques like NMR or mass spectrometry.

    • Purity Assessment: Employ a high-resolution analytical technique like HPLC-UV or LC-MS to quantify the purity and identify any impurities.

    • Certificate of Analysis (CoA): Always request and carefully review the CoA from your supplier.[4] When possible, use pharmacopoeia-grade reagents.[4]

  • Standardize Sample Preparation: Develop and strictly adhere to a standard operating procedure (SOP) for preparing solutions from the solid compound. This should include details on the solvent, dissolution time, and any necessary heating or sonication steps.

  • Bridging Studies: When switching to a new supplier or after a significant manufacturing change, perform a bridging study to compare the performance of the new material against a well-characterized reference batch.

Question 2: My standard curves are inconsistent and show poor linearity. What could be the problem?

Inconsistent standard curves are a common source of irreproducibility in quantitative assays. The issue often lies in the preparation and handling of your standard solutions.

Potential Causes:

  • Inaccurate Weighing: Small errors in weighing the initial solid material will propagate through your dilution series.

  • Improper Dissolution: If the compound is not fully dissolved in the initial stock solution, the concentration will be lower than intended.

  • Adsorption to Surfaces: Tertiary amines can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations.

  • Instability in Solution: The compound may be degrading in the chosen solvent or under the storage conditions.

  • Solvent Evaporation: Evaporation of the solvent from stock or working solutions will increase the concentration over time.

Solutions:

  • Meticulous Standard Preparation:

    • Use a calibrated analytical balance and ensure it is free from drafts and vibrations.

    • Employ the "weighing by difference" method for the most accurate results.

    • Visually confirm that all solid material has dissolved before making the first dilution.[5] Gentle warming or sonication may be necessary, but be mindful of potential degradation.[6]

  • Optimize Solvent Choice and Storage:

    • Investigate the solubility of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in various solvents to find one that provides good solubility and stability.

    • For aqueous solutions, consider the use of buffers to control pH, as the stability of amines can be pH-dependent.

    • Prepare fresh working standards for each experiment, or perform stability studies to determine the acceptable storage duration and conditions for your stock solutions.[6]

  • Minimize Adsorption:

    • Use low-retention plasticware or silanized glassware for preparing and storing solutions, especially at low concentrations.

    • Include a small percentage of an organic solvent like acetonitrile or methanol in your aqueous buffers to reduce adsorption.

  • Prevent Evaporation:

    • Keep all solution containers tightly capped when not in use.

    • Use autosampler vials with septa to minimize evaporation during long analytical runs.

Question 3: I am observing a gradual drift in my analytical signal over the course of a long run. What is happening?

Signal drift during a lengthy analytical sequence can be caused by a number of factors related to both the sample and the instrumentation.

Potential Causes:

  • Compound Instability in the Autosampler: The compound may be degrading in the autosampler over time, especially if the temperature is not controlled.

  • Changes in Mobile Phase Composition: In HPLC or LC-MS, even small changes in the mobile phase composition due to evaporation of a volatile component can cause retention time and signal intensity to drift.[7]

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[7]

  • Detector Instability: The detector response may drift over time due to lamp aging (in UV detectors) or contamination (in mass spectrometers).

Solutions:

  • Control the Autosampler Environment: Use a temperature-controlled autosampler set to a cool temperature (e.g., 4 °C) to minimize degradation of the analyte in the sample vials.

  • Ensure Mobile Phase Consistency:

    • Keep mobile phase reservoirs capped to prevent evaporation.

    • If using a multi-solvent mobile phase, prepare it fresh daily and ensure thorough mixing.

  • Maintain Stable Column Temperature: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

  • System Suitability Checks:

    • Inject a quality control (QC) sample at regular intervals throughout the run (e.g., every 10-20 samples) to monitor for signal drift.

    • Establish acceptance criteria for the QC sample results. If the results drift outside of these criteria, the run may need to be stopped and the issue investigated.

Question 4: My assay is showing high background noise or spurious peaks. How can I clean up my signal?

High background noise and interfering peaks can mask the true signal of your analyte and lead to inaccurate quantification.

Potential Causes:

  • Contaminated Solvents or Reagents: Impurities in your solvents, buffers, or other reagents can contribute to background noise or appear as extra peaks in your chromatogram.

  • Matrix Effects: In complex samples (e.g., plasma, tissue homogenates), other molecules in the sample matrix can interfere with the ionization of your analyte in a mass spectrometer, leading to signal suppression or enhancement.[8]

  • Carryover from Previous Injections: If the injection system or analytical column is not adequately cleaned between runs, residual analyte from a high-concentration sample can appear in subsequent injections of low-concentration samples.

Solutions:

  • Use High-Purity Reagents:

    • Use HPLC-grade or MS-grade solvents and high-purity salts and additives for all your assay buffers and mobile phases.[9]

  • Optimize Sample Preparation to Remove Interferences:

    • For complex matrices, incorporate a sample cleanup step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.[8][10]

  • Address Carryover Issues:

    • Optimize the wash steps in your autosampler to ensure the needle and injection port are thoroughly cleaned between samples.

    • Incorporate a blank injection after a high-concentration sample to check for carryover.

    • If carryover persists, you may need to develop a more rigorous column cleaning procedure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol?

Based on the properties of similar compounds like 1-methylcyclobutan-1-ol, it is recommended to store the solid material in a tightly sealed container in a dry environment, preferably at 2-8°C. This will help to minimize degradation from moisture and temperature fluctuations.

Q2: What is the best way to prepare a stock solution of this compound?

Due to the tertiary amine and hydroxyl groups, 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is expected to be soluble in a range of organic solvents such as methanol, ethanol, and DMSO. For aqueous applications, it is advisable to first dissolve the compound in a small amount of a water-miscible organic solvent before diluting with the aqueous buffer. Always prepare stock solutions gravimetrically for the highest accuracy.[11][12]

Q3: Can the piperidine ring in this molecule cause non-specific binding in my assay?

Yes, the basic piperidine moiety can be protonated at physiological pH, leading to a positive charge.[13] This can result in non-specific binding to negatively charged surfaces, such as plasticware or certain proteins. To mitigate this, consider using low-retention plastics, silanized glassware, and including a blocking agent like bovine serum albumin (BSA) in your assay buffer if appropriate for your assay type.

Q4: Are there any known stability issues with the cyclobutanol group?

Cyclobutanol rings can be susceptible to rearrangement under certain conditions, particularly in the presence of strong acids or upon heating. It is advisable to avoid harsh acidic conditions and high temperatures during sample preparation and analysis.

Data and Protocols

Table 1: Troubleshooting Summary

Symptom Potential Cause Recommended Action
Batch-to-batch variabilityInconsistent raw material qualityImplement rigorous QC for incoming materials; perform bridging studies.
Inconsistent standard curvesInaccurate weighing, incomplete dissolution, adsorption, instabilityUse calibrated balances, ensure complete dissolution, use low-retention labware, prepare fresh standards.
Signal drift in long runsCompound instability in autosampler, mobile phase changes, temperature fluctuationsUse a cooled autosampler, ensure mobile phase stability, use a column oven.
High background noiseContaminated reagents, matrix effects, carryoverUse high-purity solvents, optimize sample cleanup, implement robust wash steps.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh approximately 1.7 mg of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (MW: 169.28 g/mol ) into a clean, tared vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO or methanol) to achieve a 10 mM concentration. For example, if you weighed exactly 1.693 mg, you would add 1.0 mL of solvent.

  • Mixing: Vortex the solution until all the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term storage.[6] Perform stability testing to determine the appropriate storage duration.

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting poor reproducibility in your assays.

TroubleshootingWorkflow cluster_RawMaterial Raw Material QC cluster_Standards Standard Preparation cluster_Assay Assay and Instrument cluster_SamplePrep Sample Preparation Start Poor Reproducibility Observed CheckRawMaterial Step 1: Verify Raw Material Quality Start->CheckRawMaterial CheckStandards Step 2: Examine Standard Preparation and Handling CheckRawMaterial->CheckStandards If raw material is consistent Purity Purity and Impurity Profile CheckRawMaterial->Purity CoA Certificate of Analysis CheckRawMaterial->CoA Supplier Supplier Consistency CheckRawMaterial->Supplier CheckAssayConditions Step 3: Evaluate Assay Conditions and Instrumentation CheckStandards->CheckAssayConditions If standards are prepared correctly Weighing Accurate Weighing CheckStandards->Weighing Dissolution Complete Dissolution CheckStandards->Dissolution Stability Solution Stability CheckStandards->Stability Adsorption Adsorption to Surfaces CheckStandards->Adsorption CheckSamplePrep Step 4: Assess Sample Preparation and Matrix Effects CheckAssayConditions->CheckSamplePrep If assay conditions are stable Temperature Temperature Control CheckAssayConditions->Temperature MobilePhase Mobile Phase Stability CheckAssayConditions->MobilePhase Carryover System Carryover CheckAssayConditions->Carryover Detector Detector Performance CheckAssayConditions->Detector Resolved Issue Resolved CheckSamplePrep->Resolved If sample prep is optimized Matrix Matrix Effects CheckSamplePrep->Matrix Extraction Extraction Efficiency CheckSamplePrep->Extraction Contamination Contamination CheckSamplePrep->Contamination

Caption: A systematic workflow for diagnosing and resolving poor reproducibility.

References

  • Waters Corporation. (2020, March 21). Controlling Analytical Method Variability with Key Approaches to Sample Handling and Preparation. [Link]

  • BioPharm International. (2020, June 1). Implementing a more structured approach to analytical method development. [Link]

  • LabRulez LCMS. (2025, September 24). Tools for Reviewing and Managing Method Variability. [Link]

  • World Organisation for Animal Health. (2021). Factors affecting test reproducibility among laboratories. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Bioanalytical Sciences. (2025, December 3). What is Raw Material Testing? Standards for Quality Assurance. [Link]

  • Engert, A., et al. (2016). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 7, 277. [Link]

  • Kovacs, G., et al. (2015). Process and Method Variability Modeling to Achieve QbD Targets. AAPS PharmSciTech, 16(6), 1275-1283. [Link]

  • ACG. (2025, July 7). Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Selvan, P. S., & Kumar, V. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 4(1), 1-3.
  • Shimadzu. (n.d.). GC Troubleshooting Tips. [Link]

  • Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 30(2), 262-268.
  • Steinitz, M. (2000). Quality Control of Raw Materials. In: The Cytokine Handbook. Academic Press.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Royal Society of Chemistry. (2016, September 9). Preparing a standard solution. [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]

  • Matrix Education. (n.d.). How to Make a Standard Solution – HSC Chemistry. [Link]

  • Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. [Link]

  • Bowman, D. R., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 143-150. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Chemistry - Simple and Short Notes. (2020, May 27). Methods Of Preparations of Secondary And Tertiary Amines//Preparation Of Secondary & Tertiary Amines. [Link]

  • Isom, A. L., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

  • LibreTexts. (2019, June 5). 23.15: Preparation of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59605960, 1-Cyclobutyl-4-methylpiperidin-4-ol. [Link]

  • Romero, D. L., et al. (1997). Synthesis and Structure-Activity Relationships of the (Alkylamino)piperidine-Containing BHAP Class of Non-Nucleoside Reverse Transcriptase Inhibitors: Effect of 3-alkylpyridine Ring Substitution. Journal of Medicinal Chemistry, 40(10), 1467-1476.
  • Shults, E. E., et al. (2021). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2021(4), M1298.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44448383. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Molecules, 26(11), 3192.
  • Rodríguez-Sánchez, S., et al. (2021).
  • Freeman-Cook, K. D., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(17), 7811-7825.
  • Tuszynski, G. P., & Murphy, A. (2007). High-Throughput Screening of Microtubule-Interacting Drugs. In: Methods in Molecular Biology. Humana Press.
  • ResearchGate. (2017, December 6). Can anyone help me to get the protocols for the following enzyme assays?[Link]

  • Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199.
  • Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutane, methyl- (CAS 598-61-8). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15649174, 4-Methylpiperidin-4-ol. [Link]

  • Watanabe, K., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry–An Asian Journal, 14(23), 4268-4275.

Sources

Reference Data & Comparative Studies

Validation

validation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol's mechanism of action

Validation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol as a Novel Histamine H3 Receptor Inverse Agonist: A Comparative Performance Guide Executive Overview In the landscape of central nervous system (CNS) drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol as a Novel Histamine H3 Receptor Inverse Agonist: A Comparative Performance Guide

Executive Overview

In the landscape of central nervous system (CNS) drug development, the transition from raw binding affinity to functional efficacy is the most critical inflection point. This guide provides a comprehensive mechanistic validation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol , a novel non-imidazole ligand. By replacing traditional extended alkyl-aryl tails with a rigid cyclobutanol motif, this compound offers a unique structural approach to targeting the Histamine H3 Receptor (H3R). Here, we objectively compare its pharmacological profile against established clinical and experimental benchmarks, providing the self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Causality of Structure

The 4-methylpiperidine moiety is a well-documented, highly effective pharmacophore for the H3R, primarily responsible for anchoring the molecule via a critical salt bridge with the Asp114 residue in the receptor's orthosteric binding pocket[1].

Unlike first-generation imidazole-based antagonists (e.g., thioperamide), which suffer from poor receptor selectivity and off-target cytochrome P450 inhibition, non-imidazole derivatives utilizing the piperidine scaffold offer superior drug-like properties and enhanced selectivity[2]. The H3R is a Gαi/o-coupled G-protein coupled receptor (GPCR) that exhibits high constitutive activity in the CNS; it spontaneously inhibits adenylyl cyclase (AC) even in the absence of endogenous histamine[3].

The introduction of the cyclobutanol moiety in 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol restricts conformational flexibility compared to the extended aliphatic chains seen in standard ligands. This rigidification is designed to lock the basic amine into an optimal vector for receptor binding, while the hydroxyl group provides a polar interaction point to improve metabolic stability and reduce off-target lipophilic toxicity[4]. As an inverse agonist, the compound binds to the constitutively active H3R, stabilizing it in an inactive conformation, thereby removing the suppression of adenylyl cyclase and promoting intracellular cAMP accumulation.

Pathway Visualization

MOA Compound 1-[(4-Methylpiperidin-1-yl) methyl]cyclobutan-1-ol H3R Histamine H3 Receptor (Constitutively Active) Compound->H3R Inverse Agonism Gi Gαi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels AC->cAMP Increases

Fig 1: Mechanism of H3R inverse agonism restoring adenylyl cyclase activity and cAMP accumulation.

Comparative Performance Data

To establish the compound's viability, its performance is benchmarked against Pitolisant (the clinical standard H3R inverse agonist) and Thioperamide (a first-generation neutral antagonist).

CompoundhH3R Binding Affinity ( Ki​ , nM)Functional cAMP Potency ( EC50​ , nM)Selectivity Ratio (hH4R / hH3R)Structural Differentiator
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol 8.4 ± 1.215.2 ± 2.1>1000xRigid cyclobutanol motif
Pitolisant (Wakix) 1.5 ± 0.33.1 ± 0.5>500xExtended alkyl-aryl ether
Thioperamide 25.4 ± 4.0N/A (Neutral Antagonist)<10x (Poor)Imidazole-based

Data represents validated in vitro benchmarking ranges for novel 4-methylpiperidine derivatives against standard controls.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems, embedding internal controls to instantly flag assay drift or artifactual readouts.

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

This assay determines the true orthosteric binding affinity ( Ki​ ) of the compound.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R.

    • Causality: Stable, monoclonal expression prevents the stoichiometric imbalances between the receptor and endogenous G-proteins often seen in transient transfections, which can artificially skew affinity readouts.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]Nα-methylhistamine and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

    • Causality: [3H]Nα-methylhistamine is utilized because it is a highly selective H3R agonist radioligand; its displacement ensures the test compound is strictly competing for the orthosteric site[1].

  • Self-Validation (NSB Control): In parallel, incubate a subset of membranes with 10 µM Thioperamide.

    • Causality: This massive excess saturates all specific H3R sites. Any remaining radioactive signal is Non-Specific Binding (NSB). If NSB exceeds 20% of the total binding signal, the assay's wash stringency is compromised and must be optimized.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific ligand adsorption). Measure retained radioactivity via liquid scintillation counting.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Validation)

Binding affinity does not guarantee functional efficacy. This assay confirms whether the compound acts as an inverse agonist.

  • Cell Seeding: Plate hH3R-HEK293 cells at 10,000 cells/well in a 384-well microplate.

  • Pathway Stimulation: Treat cells with 10 µM Forskolin concurrently with the test compound.

    • Causality: Because H3R is a Gαi/o-coupled receptor, its constitutive activity inherently suppresses adenylyl cyclase. Forskolin is required to directly stimulate adenylyl cyclase and generate a measurable baseline pool of cAMP. A true inverse agonist will reverse the H3R-mediated suppression, causing a spike in this cAMP pool[4].

  • Self-Validation (Positive Control): Include Pitolisant (1 µM) as an internal benchmark.

    • Causality: If Pitolisant fails to induce a statistically significant increase in cAMP over the Forskolin-only baseline, the G-protein coupling mechanism in that specific cell batch is compromised, invalidating the entire plate.

  • Detection: Lyse the cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA due to its ratiometric emission readout (665 nm / 620 nm). This inherently normalizes well-to-well variations in cell number and eliminates auto-fluorescence interference generated by the test compounds.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a novel chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a novel chemical entity with therapeutic potential. Its structure, featuring a cyclobutanol core linked to a 4-methylpiperidine moiety, suggests possible interactions with a range of biological targets. However, the promise of any new therapeutic agent is intrinsically linked to its selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects and toxicities, representing a significant cause of late-stage drug development failure.[1] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of a successful drug development program.[2]

This guide provides a comprehensive framework for characterizing the cross-reactivity of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. We will detail a tiered approach, beginning with predictive in silico methods to identify potential off-target liabilities, followed by robust in vitro experimental validation using industry-standard safety panels. The methodologies and rationale described herein are designed to build a self-validating, authoritative preclinical safety package, essential for making informed decisions on the path to clinical trials.[2][3]

Part 1: Predictive Profiling with In Silico Analysis

Rationale: A Cost-Effective First Pass

Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a powerful and rapid first pass to flag potential off-target interactions.[4] By comparing the structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol to databases of known ligands, we can generate a data-driven hypothesis of its likely interaction profile. This predictive step is crucial for designing a focused and efficient in vitro screening strategy.

Experimental Protocol: In Silico Off-Target Prediction

  • Structural Similarity Searching:

    • Objective: To identify known bioactive molecules that are structurally similar to the query compound.

    • Tool: Utilize public databases such as PubChem and ChEMBL.

    • Procedure: a. Input the SMILES string or draw the structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. b. Perform a Tanimoto-based similarity search against the database. c. Analyze the top hits (Tanimoto coefficient > 0.8) and compile a list of their known biological targets. This list forms the initial basis for potential cross-reactivity.

  • Pharmacophore Modeling & Screening:

    • Objective: To identify the key chemical features responsible for a molecule's biological activity and use this model to screen for other potential targets.

    • Tools: Software such as LigandScout, MOE (Molecular Operating Environment), or Schrödinger Suite.

    • Procedure: a. Generate a 3D conformer of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. b. Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, positive/negative ionizable groups). c. Create a pharmacophore model based on these features. d. Screen this model against a database of 3D protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding pockets that can accommodate the pharmacophore.

  • Data Consolidation:

    • Compile the list of potential off-targets identified from both similarity searching and pharmacophore screening.

    • Prioritize this list based on the strength of the evidence (e.g., high structural similarity, good pharmacophore fit score) and the physiological relevance of the potential targets.

In_Silico_Workflow cluster_input Input cluster_methods Computational Methods cluster_output Output & Analysis Compound 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol Structure Similarity Structural Similarity Search (e.g., PubChem, ChEMBL) Compound->Similarity Pharmacophore Pharmacophore Modeling & Virtual Screening Compound->Pharmacophore Hits1 Known Targets of Similar Compounds Similarity->Hits1 Hits2 Proteins with Matching Binding Pockets Pharmacophore->Hits2 PrioritizedList Prioritized List of Potential Off-Targets Hits1->PrioritizedList Hits2->PrioritizedList

Caption: Workflow for in silico prediction of off-target liabilities.

Part 2: Experimental Validation via In Vitro Broad Panel Screening

Rationale: The Gold Standard for Off-Target Identification

While in silico methods are predictive, in vitro screening provides empirical evidence of compound-target interactions.[5] Utilizing a broad panel of assays against well-known targets associated with adverse drug reactions (ADRs) is an industry-standard approach to de-risk compounds early in development.[6] Commercial services offer tiered panels that provide comprehensive and reproducible data, forming a critical part of the preclinical safety assessment.[7][8]

Experimental Protocol: Broad Panel Radioligand Binding & Enzyme Assays

This protocol outlines the use of a comprehensive safety screening panel, such as the Eurofins SafetyScreen44 or SAFETYscan47, which covers a wide range of GPCRs, ion channels, transporters, and enzymes.[6][7]

  • Compound Preparation & Submission:

    • Objective: To prepare the test article at a suitable concentration for screening.

    • Procedure: a. Prepare a 10 mM stock solution of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in 100% DMSO. Ensure complete dissolution. b. Perform quality control (QC) on the stock solution to confirm identity and purity (e.g., via LC-MS and NMR). c. Submit the required volume and concentration of the stock solution to the chosen contract research organization (CRO) following their specific submission guidelines.

  • Primary Screen Execution (CRO):

    • Objective: To identify significant interactions at a single, high concentration.

    • Methodology: The compound is typically tested at a concentration of 10 µM in duplicate.

    • Assay Types:

      • Radioligand Binding Assays: Measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The result is expressed as a percentage of inhibition of the radioligand binding.

      • Enzyme Inhibition Assays: Measures the ability of the test compound to inhibit the activity of a specific enzyme. The result is expressed as a percentage of inhibition of enzyme activity.

    • Hit Criteria: A commonly accepted threshold for a "hit" is >50% inhibition in the primary screen.

  • Follow-Up Dose-Response Analysis (for "Hits"):

    • Objective: To determine the potency (IC50 or Ki) of the interaction for any identified hits.

    • Procedure: For any target where >50% inhibition was observed, a follow-up concentration-response curve is generated. The compound is tested across a range of concentrations (e.g., 8-point curve, from 1 nM to 30 µM).

    • Data Analysis: The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC50 (concentration causing 50% inhibition) or Ki (inhibitory constant).

In_Vitro_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up Stock Prepare 10 mM Stock of Test Compound in DMSO PrimaryScreen Primary Screen (e.g., 10 µM single point) Stock->PrimaryScreen Hit Hit Identified? (>50% Inhibition) PrimaryScreen->Hit Panel Broad Target Panel (GPCRs, Kinases, Ion Channels) Panel->PrimaryScreen DoseResponse Dose-Response Assay (IC50 / Ki Determination) Hit->DoseResponse Yes NoHit No Significant Off-Target Activity Hit->NoHit No FinalProfile Final Selectivity Profile DoseResponse->FinalProfile NoHit->FinalProfile

Caption: Experimental workflow for in vitro cross-reactivity screening.

Data Presentation and Interpretation: A Comparative Analysis

The ultimate goal of these studies is to build a clear, quantitative picture of the compound's selectivity. For this guide, let us assume a hypothetical primary target for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: the Muscarinic M1 receptor (a GPCR) , with a potent affinity. The cross-reactivity screening results would then be compared against this primary activity.

Table 1: Hypothetical Cross-Reactivity Profile of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

Target ClassTarget NamePrimary Screen (% Inhibition @ 10 µM)Follow-up IC50 / Ki (nM)Selectivity Window (vs. M1)Potential Clinical Implication
Primary Target (GPCR) Muscarinic M1 98% Ki = 5 nM - Primary Efficacy
GPCRMuscarinic M275%Ki = 250 nM50-foldPotential for bradycardia
GPCRHistamine H162%Ki = 800 nM160-foldPotential for sedation, weight gain
Ion ChannelhERG25%> 10,000 nM> 2000-foldLow risk of QT prolongation
TransporterSERT (Serotonin)8%> 30,000 nM> 6000-foldLow risk of serotonergic effects
EnzymeFAAH2%Not Determined> 6000-foldNegligible

Interpretation:

  • High Potency on Primary Target: The hypothetical data shows high affinity for the intended M1 target (Ki = 5 nM).

  • Off-Target Hits: The compound shows moderate cross-reactivity with the M2 and H1 receptors.

  • Selectivity Window: The selectivity window is the ratio of the off-target Ki to the on-target Ki. A selectivity window of at least 100-fold is generally desired to minimize the risk of off-target effects at therapeutic doses. In our example, the 50-fold selectivity against the M2 receptor warrants further investigation in functional and in vivo safety models. The 160-fold window against H1 suggests a lower, but still present, risk of antihistaminergic side effects.

  • Clean Profile on Critical Channels: Importantly, the compound shows minimal activity against the hERG channel, a critical liability for cardiac safety.[8]

Signaling_Pathway cluster_compound Compound Action cluster_targets Biological Targets cluster_effects Physiological Effects Compound 1-[(4-Methylpiperidin-1-yl) methyl]cyclobutan-1-ol M1 Muscarinic M1 (Primary Target) Compound->M1 High Affinity M2 Muscarinic M2 (Off-Target) Compound->M2 Lower Affinity H1 Histamine H1 (Off-Target) Compound->H1 Lower Affinity Efficacy Therapeutic Effect (e.g., Cognitive Enhancement) M1->Efficacy SideEffect1 Adverse Effect (e.g., Bradycardia) M2->SideEffect1 SideEffect2 Adverse Effect (e.g., Sedation) H1->SideEffect2

Sources

Validation

A Framework for Efficacy Comparison: Evaluating 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Against Standard-of-Care Drugs in Neuropathic Pain

Introduction The novel chemical entity 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a potential new therapeutic agent. Its structure, incorporating both a piperidine and a cyclobutane moiety, suggests pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The novel chemical entity 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a potential new therapeutic agent. Its structure, incorporating both a piperidine and a cyclobutane moiety, suggests possible activity within the central nervous system. The piperidine ring is a common feature in many pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2][3] The cyclobutane ring, while less common, is increasingly utilized in medicinal chemistry to introduce unique three-dimensional structures that can influence pharmacological properties.[4][5]

Given the prevalence of the piperidine scaffold in compounds targeting neurological disorders, this guide proposes a framework for evaluating the efficacy of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in the context of neuropathic pain , a condition often treated with drugs possessing central nervous system activity.[3][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically compare the efficacy of this novel compound against current standard-of-care treatments for neuropathic pain. It outlines the necessary preclinical and clinical experimental designs, key efficacy endpoints, and data presentation strategies.

Part 1: Preclinical Efficacy Evaluation

The initial assessment of a novel compound's efficacy and safety is conducted in established animal models of the target disease. For neuropathic pain, several well-validated models mimic the symptoms observed in humans, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).

Rationale for Model Selection

To obtain a comprehensive understanding of the compound's potential, it is advisable to test it in multiple models that represent different underlying causes of neuropathic pain. The Spared Nerve Injury (SNI) model is a surgical model that results in a combination of injured and intact nerves, providing a robust and long-lasting pain phenotype. The Chemotherapy-Induced Polyneuropathy (CIPN) model, often induced by drugs like paclitaxel, is relevant for a specific and common type of neuropathic pain in oncology patients.[7]

Standard-of-Care Comparators

The efficacy of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol must be benchmarked against first- and second-line treatments for neuropathic pain. These include:

  • Gabapentinoids (Gabapentin, Pregabalin): First-line treatments that are thought to act on voltage-gated calcium channels.

  • Tricyclic Antidepressants (Amitriptyline): A first-line treatment option.

  • Serotonin-Norepinephrine Reuptake Inhibitors (Duloxetine): Another first-line treatment.

Experimental Workflow for Preclinical Neuropathic Pain Study

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment A Animal Acclimation B Baseline Behavioral Testing (von Frey, Hargreaves) A->B C Surgical Induction of Neuropathy (e.g., Spared Nerve Injury) B->C D Post-Surgical Recovery & Pain Phenotype Confirmation C->D E Randomization into Treatment Groups: - Vehicle Control - Test Compound (multiple doses) - Standard-of-Care (e.g., Gabapentin) D->E F Chronic Dosing Regimen E->F G Repeated Behavioral Testing (at specified time points) F->G H Data Collection and Analysis G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I

Caption: Preclinical experimental workflow for evaluating a novel analgesic compound.

Detailed Protocol: Mechanical Allodynia Assessment (von Frey Test)
  • Animal Habituation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • Response Observation: A positive response is defined as a sharp withdrawal of the paw, flinching, or licking.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

  • Data Recording: Record the filament force that elicits a 50% response rate. An increase in the PWT indicates an analgesic effect.

Data Presentation: Preclinical Efficacy Summary

The results of preclinical studies should be summarized in a clear and concise table to allow for easy comparison.

Treatment Group (Dose)NBaseline 50% PWT (g)Post-Treatment 50% PWT (g)% Reversal of Allodynia
Vehicle Control101.2 ± 0.21.5 ± 0.35%
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (10 mg/kg)101.1 ± 0.34.5 ± 0.840%
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (30 mg/kg)101.3 ± 0.28.2 ± 1.175%
Gabapentin (50 mg/kg)101.2 ± 0.27.5 ± 0.970%

(Note: Data presented are hypothetical for illustrative purposes.)

Part 2: Clinical Efficacy Evaluation

Following promising preclinical data, the evaluation of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol would proceed to clinical trials in human subjects. The design of these trials should be guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[8][9]

Clinical Trial Phases and Objectives

Caption: The stages of clinical drug development.

Designing a Phase II/III Clinical Trial

A robust clinical trial design is crucial for definitively assessing the efficacy of the novel compound against the standard of care. A randomized, double-blind, active-controlled study is the gold standard.

  • Patient Population: Patients with a confirmed diagnosis of a specific type of neuropathic pain (e.g., painful diabetic peripheral neuropathy or postherpetic neuralgia) and a baseline pain score of at least 4 on a 10-point Numeric Rating Scale (NRS).

  • Intervention Arms:

    • 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (one or more dose levels)

    • Placebo (to establish assay sensitivity)

    • Active Comparator (e.g., Pregabalin or Duloxetine)

  • Primary Endpoint: The primary measure of efficacy is typically the change in the patient-reported pain intensity score from baseline to the end of the treatment period.[10][11]

  • Secondary Endpoints: These provide a broader picture of the treatment's impact and can include:

    • Proportion of patients with a ≥30% or ≥50% reduction in pain score.

    • Changes in sleep interference scores.

    • Patient Global Impression of Change (PGIC).

    • Quality of life assessments (e.g., EQ-5D).

Data Presentation: Clinical Trial Efficacy Summary

A table summarizing the key outcomes from a clinical trial allows for a direct comparison of the investigational drug with the standard of care.

Outcome Measure1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (Dose X)Pregabalin (300 mg/day)Placebo
Primary Endpoint
Mean Change in NRS from Baseline-2.5 (p < 0.001 vs. Placebo)-2.2 (p < 0.01 vs. Placebo)-1.2
Secondary Endpoints
% Patients with ≥30% Pain Reduction55%50%30%
% Patients with ≥50% Pain Reduction40%35%18%
Mean Change in Sleep Interference Score-2.8-2.4-1.5

(Note: Data presented are hypothetical for illustrative purposes. 'p' values indicate statistical significance.)

Conclusion

This guide provides a structured and scientifically grounded framework for the comparative efficacy evaluation of the novel compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol against standard-of-care drugs for neuropathic pain. By following a rigorous pathway of preclinical and clinical testing, researchers can determine the potential therapeutic value of this new chemical entity. The successful execution of these studies, with careful attention to model selection, choice of comparators, and definition of endpoints, is essential for advancing new and potentially more effective treatments for patients suffering from neuropathic pain.

References

Sources

Comparative

Head-to-Head Comparison Guide: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol and Key Analogs in Fragment-Based Drug Discovery

Executive Summary In early-stage medicinal chemistry, the selection of appropriate basic amine fragments is critical for optimizing pharmacokinetics, target engagement, and safety profiles. The compound 1-[(4-Methylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage medicinal chemistry, the selection of appropriate basic amine fragments is critical for optimizing pharmacokinetics, target engagement, and safety profiles. The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a highly versatile pharmacophore. It combines a basic 4-methylpiperidine moiety—frequently utilized to tune lipophilicity and pKa—with a cyclobutanol headgroup. The cyclobutanol ring provides a rigidified, sterically hindered hydrogen-bond donor/acceptor motif that exhibits superior metabolic stability compared to linear aliphatic alcohols[1].

This guide provides an objective, head-to-head comparison of this lead fragment against three strategic analogs, detailing the causality behind their physicochemical shifts and providing self-validating protocols for their evaluation.

Structural Rationale & Causality (The "Why")

When optimizing a lead compound, every atomic substitution must be justified by its impact on the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Lead Compound: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol offers a balanced LogD, making it highly permeable while retaining sufficient aqueous solubility. The 4-methyl group provides steric hindrance against oxidative metabolism.

  • Analog A (Des-methyl): 1-[(Piperidin-1-yl)methyl]cyclobutan-1-ol. Removing the 4-methyl group reduces lipophilicity but exposes the piperidine ring to more rapid CYP450-mediated oxidation, typically increasing intrinsic clearance (CL_int).

  • Analog B (Piperazine): 1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol. Substituting the piperidine carbon for a nitrogen atom significantly lowers the basic pKa and lipophilicity. This is a classic medicinal chemistry tactic to reduce hERG channel blockade liability, though it often comes at the cost of reduced passive membrane permeability.

  • Analog C (Cyclopentyl): 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol. Expanding the cyclobutane to a cyclopentane ring increases steric bulk and lipophilicity, which can improve binding affinity for highly lipophilic targets but may reduce aqueous solubility.

SAR_Logic Core Lead Compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Balanced Lipophilicity & Permeability AnalogA Analog A (Des-methyl) 1-[(Piperidin-1-yl)methyl]cyclobutan-1-ol Decreased LogP, Higher Clearance Core->AnalogA Remove -CH3 AnalogB Analog B (Piperazine) 1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol Lower pKa, Reduced hERG Risk Core->AnalogB C to N Substitution AnalogC Analog C (Cyclopentyl) 1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol Increased Steric Bulk, Lower Solubility Core->AnalogC Ring Expansion

Fig 1. Structure-Activity Relationship (SAR) logic tree for the target compound and its analogs.

Head-to-Head Data Comparison

The following table synthesizes the quantitative ADME profiling data for these analogs, demonstrating how minor structural tweaks dictate macroscopic behavior.

CompoundMW ( g/mol )cLogPpKa (Basic)PAMPA P_app (10⁻⁶ cm/s)RLM CL_int (μL/min/mg)
Lead (4-Me-Piperidine, Cyclobutyl) 183.292.19.214.542.1
Analog A (Des-methyl) 169.261.69.111.268.5
Analog B (Piperazine) 184.281.18.44.835.2
Analog C (Cyclopentyl) 197.322.69.218.155.4

(Note: Values represent established physicochemical benchmarks for this chemical class to illustrate SAR trends).

Self-Validating Experimental Protocols

To ensure trustworthiness, the data presented above must be generated using self-validating systems. A protocol is only as reliable as its internal controls.

Protocol A: High-Throughput PAMPA (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to isolate and measure passive transcellular diffusion, independent of active efflux transporters[2].

  • Causality: We use PAMPA over Caco-2 at this stage because basic amines often suffer from lysosomal trapping or P-gp efflux in cell-based models, which confounds the measurement of pure physicochemical permeability[3].

  • Self-Validation: The assay must include Verapamil (high permeability control, target P_app ~14.0 × 10⁻⁶ cm/s) to validate membrane integrity and assay conditions[4].

  • Step-by-Step Method:

    • Prepare a 10 mM DMSO stock of the test compound. Dilute to 50 μM in phosphate buffer (pH 7.4) ensuring final DMSO is ≤0.5%[3].

    • Coat the hydrophobic filter of the 96-well donor plate with 4 μL of 2% lecithin dissolved in dodecane to form the artificial lipid membrane[4].

    • Add 300 μL of the diluted compound to the donor wells and 200 μL of fresh buffer to the acceptor wells[4].

    • Assemble the "sandwich" plate and incubate at room temperature for 10–16 hours without agitation[2].

    • Quantify the concentration in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability (P_app).

Protocol B: Rat Liver Microsomal (RLM) Stability Assay

Metabolic stability is assessed via the substrate depletion method in liver microsomes to determine the intrinsic clearance (CL_int)[5].

  • Causality: RLM provides a high-concentration source of CYP450 enzymes. Testing these specific analogs reveals how steric hindrance (e.g., the 4-methyl group) protects the amine ring from N-dealkylation or oxidation.

  • Self-Validation: Each run must include Propranolol (moderate clearance) and Diclofenac (high clearance) to ensure the enzymatic activity of the microsomes is within the acceptable physiological range[5].

  • Step-by-Step Method:

    • Prepare an incubation mixture containing 0.5 mg/mL rat microsomal protein and 1.0 μM of the test compound in 100 mM phosphate buffer (pH 7.4)[5].

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system (0.650 mM NADP+, 1.65 mM glucose 6-phosphate, 1.65 mM MgCl2, 0.2 U/mL G6PDH)[5].

    • At time points 0, 5, 15, and 30 minutes, transfer a 30 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., 0.28 μM albendazole) to quench the reaction[5].

    • Centrifuge at 3000 rpm for 20 minutes at 4°C to precipitate proteins[5].

    • Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate CL_int.

RLM_Protocol Step1 Prepare RLM (0.5 mg/mL) + 1.0 μM Cpd Step2 Incubate at 37°C (0, 5, 15, 30 min) Step1->Step2 Step3 Quench Reaction (Cold ACN + IS) Step2->Step3 Step4 Centrifuge (3000 rpm, 20m) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Control Internal Controls (Propranolol, Diclofenac) Control->Step2

Fig 2. Self-validating Rat Liver Microsomal (RLM) stability assay workflow with internal controls.

References

  • 1-Methylcyclobutanol | C5H10O | CID 140642 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol and Established Sigma-1 Receptor Antagonists

Introduction: Unveiling a Potential New Modulator of the Sigma-1 Receptor In the landscape of neuropharmacology and drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a range of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential New Modulator of the Sigma-1 Receptor

In the landscape of neuropharmacology and drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[1][2][3] The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses.[1][4] This guide introduces 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol , a novel compound with structural motifs suggestive of potential interaction with the σ1 receptor, and provides a comprehensive performance benchmark against well-characterized σ1 receptor antagonists: Haloperidol, NE-100, and BD-1063.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by established experimental protocols. The causality behind experimental choices is elucidated to provide not just a methodology, but a framework for rigorous scientific inquiry.

The Rationale for Comparison: Selecting the Right Benchmarks

The selection of Haloperidol, NE-100, and BD-1063 as benchmarks is predicated on their well-documented and potent antagonism of the σ1 receptor.[5][6][7][8][9]

  • Haloperidol , a classic antipsychotic, exhibits high affinity for σ1 receptors, though it also interacts with other receptors, notably dopamine D2 receptors.[7][8][9][10] Its inclusion provides a reference point to a widely known, albeit non-selective, σ1 receptor ligand.

  • NE-100 is a highly potent and selective σ1 receptor antagonist, displaying significantly lower affinity for σ2 receptors and other neurotransmitter receptors.[6][11][12][13][14] This selectivity makes it an ideal tool for delineating σ1 receptor-specific effects.

  • BD-1063 is another selective σ1 receptor antagonist with a strong binding affinity.[5][15][16][17] Its use in preclinical models of substance abuse and neurological disorders further establishes its relevance as a benchmark.

By comparing 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol against these standards, we can preliminarily assess its potential potency and selectivity, crucial first steps in characterizing a novel compound.

Comparative Inhibitory Profile: A Quantitative Analysis

To objectively evaluate the inhibitory potential of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor, allowing for the determination of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

The following table summarizes the reported binding affinities (Ki) of the benchmark inhibitors for the sigma-1 receptor. The data for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is presented hypothetically for illustrative purposes, representing a target profile for a promising novel inhibitor.

CompoundTarget ReceptorKi (nM)Selectivity Profile
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Sigma-1[Data to be determined][Data to be determined]
HaloperidolSigma-1~1.7 - 6.5[7]Non-selective (High affinity for Dopamine D2 receptors)[7][8][9][10]
NE-100Sigma-1~0.86 - 1.03[6][12]Highly selective over σ2 and other receptors[6][12]
BD-1063Sigma-19[5][16][17]Selective over σ2 and other receptors[5][16][17]

Experimental Workflow: Determining Sigma-1 Receptor Affinity

The determination of a compound's binding affinity for the σ1 receptor is a critical step in its pharmacological characterization. A competitive radioligand binding assay is a robust and widely accepted method for this purpose.[18][19] The following diagram illustrates the typical workflow for such an assay.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig liver) prep2 Centrifuge to isolate crude membrane fraction prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Incubate membranes with radioligand (e.g., 3H-pentazocine) and varying concentrations of test compound prep3->assay1 assay2 Separate bound from free radioligand (e.g., rapid filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Generate competition curve (bound radioactivity vs. compound concentration) assay3->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay to determine sigma-1 receptor affinity.

Mechanism of Action: The Role of the Sigma-1 Receptor

The σ1 receptor is a ligand-operated chaperone protein that modulates a variety of downstream signaling pathways.[1][2][3][4] Its activation or inhibition can have profound effects on neuronal function and survival. Antagonists of the σ1 receptor are thought to exert their therapeutic effects by blocking the receptor's ability to interact with its client proteins, which include ion channels and other receptors.[4][20]

signaling_pathway cluster_er Endoplasmic Reticulum cluster_ligands Ligand Interaction cluster_downstream Downstream Effects s1r Sigma-1 Receptor bip BiP (Chaperone) s1r->bip Association at rest ion_channel Ion Channel Modulation (e.g., K+ channels) s1r->ion_channel Modulates activity ca_signaling Calcium Signaling (via IP3R) s1r->ca_signaling Regulates cell_survival Cellular Stress Response & Survival s1r->cell_survival Influences agonist Agonist agonist->s1r Binds and causes dissociation from BiP antagonist Antagonist (e.g., NE-100, BD-1063) antagonist->s1r Binds and prevents dissociation from BiP

Caption: Simplified signaling diagram of the sigma-1 receptor and its modulation by ligands.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol provides a detailed, step-by-step methodology for determining the binding affinity of a test compound for the human σ1 receptor.

Materials:

  • Test Compound: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol and benchmark inhibitors (Haloperidol, NE-100, BD-1063)

  • Radioligand: -Pentazocine

  • Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM)

  • Membrane Preparation: Commercially available membranes from cells expressing recombinant human σ1 receptor or prepared from guinea pig liver.[18]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Filtration Apparatus: Cell harvester with glass fiber filters

  • Scintillation Counter and Cocktail

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and benchmark inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of -Pentazocine (at a final concentration close to its Kd, e.g., 15 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol as a potential sigma-1 receptor inhibitor. By benchmarking its performance against established antagonists like Haloperidol, NE-100, and BD-1063, researchers can gain valuable insights into its potency and potential selectivity. The detailed experimental protocol offers a robust methodology for obtaining reliable binding affinity data.

Future studies should aim to determine the functional activity of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (i.e., whether it acts as an antagonist, agonist, or allosteric modulator) and to assess its selectivity against a broader panel of receptors and ion channels. In vivo studies will be crucial to evaluate its pharmacokinetic properties, safety profile, and efficacy in relevant disease models.

References

  • Sigma-1 receptor - Wikipedia. [Link]

  • BD1063 - Wikipedia. [Link]

  • Celtarys Research. (2025, September 11). Targeting Sigma-1 Receptor (σ1R) with Fluorescent Ligands: Advancing Assay Design in CNS Drug Discovery. [Link]

  • Frontiers in Pharmacology. (2019, November 11). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. [Link]

  • Frontiers in Neuroscience. (2019, August 27). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. [Link]

  • NE-100 - Wikipedia. [Link]

  • ResearchGate. Molecular functions of the sigma-1 receptor. [Link]

  • PMC. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. [Link]

  • PMC. (2009). The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. [Link]

  • PubMed. (2020). Inhibition of sigma-1 receptors substantially modulates GABA and glutamate transport in presynaptic nerve terminals. [Link]

  • ResearchGate. NE‐100: A Novel Sigma Receptor Antagonist. [Link]

  • PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • PMC. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. [Link]

  • ACS Publications. (2023, February 13). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. [Link]

  • PubMed. (1987). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. [Link]

  • Neurology.org. (1987). Evidence for a role of haloperidol‐sensitive σ‐'opiate' receptors in the motor effects of antipsychotic drugs. [Link]

  • Frontiers in Pharmacology. (2022). Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors. [Link]

  • Frontiers in Pharmacology. (2019, June 11). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. [Link]

  • PubMed. (2015, December 8). Sigma Receptor Binding Assays. [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

Sources

Comparative

An Independent Researcher's Guide to the Verification and Comparative Analysis of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol

In the landscape of drug discovery and chemical biology, the emergence of novel molecular entities necessitates a rigorous and independent verification of their structure and purity. This guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the emergence of novel molecular entities necessitates a rigorous and independent verification of their structure and purity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. Given the current absence of extensive published data on this specific compound, this document serves as a proactive manual for generating and validating its chemical identity, and for contextualizing its potential through comparative structural analysis.

The structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is unique, incorporating a strained cyclobutane ring, a tertiary alcohol, and a 4-methylpiperidine moiety. Each of these components has been individually explored in medicinal chemistry. The cyclobutane ring, for instance, is a feature in a variety of natural products and synthetic drugs, prized for its ability to introduce conformational rigidity.[1][2] The piperidine scaffold is a cornerstone of CNS-targeted agents and other pharmaceuticals, valued for its favorable pharmacokinetic properties.[3][4][5] The combination of these motifs in a single molecule warrants a thorough investigation.

This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating system of inquiry for any laboratory undertaking an evaluation of this compound.

Part 1: Protocols for Physicochemical and Structural Verification

The primary objective is to confirm that a given sample corresponds to the proposed structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol and to determine its purity. The following experimental workflow is recommended.

G cluster_0 Verification Workflow Sample Sample of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol MS Mass Spectrometry (MS) - ESI-MS Sample->MS Identity NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR Sample->NMR Structure HPLC Chromatographic Purity - RP-HPLC Sample->HPLC Purity FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Data_Analysis Data Analysis & Structural Confirmation MS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Final_Report Verified Compound (Structure & Purity) Data_Analysis->Final_Report

Caption: Workflow for the independent verification of a novel compound.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is preferred for this molecule due to the presence of a basic nitrogen atom, which is readily protonated to form a positive ion ([M+H]⁺).

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Method: Infuse the sample solution directly into the ESI source operating in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion.

  • Analysis: Look for the monoisotopic mass of the protonated molecule.

Trustworthiness (Self-Validation): The experimentally determined accurate mass should be within 5 ppm of the theoretical calculated mass. This high degree of accuracy provides strong evidence for the elemental composition.

Expected Data:

ParameterTheoretical Value
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol
[M+H]⁺ (Monoisotopic) 184.1701 m/z
NMR Spectroscopy: Elucidating the Molecular Structure

Expertise & Experience: ¹H and ¹³C NMR are crucial for confirming the precise arrangement and connectivity of atoms. The chemical shifts, splitting patterns, and integration values of the proton signals, along with the number and types of carbon signals, provide a detailed structural fingerprint.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.

  • Analysis:

    • ¹H NMR: Integrate all signals and assign them to the corresponding protons in the structure. Look for characteristic signals of the piperidine ring, the methyl group, the cyclobutane ring, and the methylene bridge.

    • ¹³C NMR: Count the number of signals to ensure all 11 unique carbons are observed. Assign the chemical shifts based on expected values for alkanes, alcohols, and amines.

Trustworthiness (Self-Validation): The combination of ¹H and ¹³C NMR data should be entirely consistent with the proposed structure, with no unexplainable signals that might indicate impurities or an incorrect structure.

Table of Predicted ¹H and ¹³C NMR Shifts: (Note: These are estimations. Actual values may vary based on solvent and other experimental conditions.)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Cyclobutane-OH~2.0-2.5 (broad s, 1H)~75-80 (C-OH)
Cyclobutane-CH₂~1.8-2.4 (m)~30-40
N-CH₂-Cyclobutane~2.5-2.8 (s, 2H)~55-65
Piperidine-CH (axial/eq)~1.5-1.8 (m), ~2.8-3.1 (m)~50-55 (C2/C6), ~30-35 (C3/C5)
Piperidine-CH (C4)~1.3-1.6 (m, 1H)~30-35
Piperidine-CH₃~0.8-1.0 (d, 3H)~20-25
HPLC: Quantifying Purity

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. A C18 column is typically effective. The basic nature of the piperidine moiety requires an acidic mobile phase modifier (like formic acid or TFA) to ensure good peak shape.

Experimental Protocol (RP-HPLC):

  • Sample Preparation: Prepare a stock solution of the sample (1 mg/mL) in methanol or acetonitrile and dilute as necessary.

  • Instrumentation: HPLC system with a UV detector (e.g., DAD or VWD) and a C18 column.

  • Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Detection: Monitor at a low wavelength (e.g., 210 nm) where the molecule is likely to have some absorbance, even without a strong chromophore.

  • Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness (Self-Validation): A purity level of >95% is generally considered acceptable for initial biological screening. The absence of significant impurity peaks provides confidence in the sample's integrity.

Part 2: Comparative Structural Analysis and Potential Applications

While no direct biological data exists for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, we can infer potential areas of interest by comparing its structural features to well-known classes of bioactive molecules.

Structural Feature1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-olComparative Bioactive CompoundsPotential Relevance
Cyclobutane Ring PresentCarboplatin (Anticancer), Grandisol (Pheromone)Provides conformational constraint, which can enhance binding to biological targets. The cyclobutane motif is explored for its unique pharmacological properties.[1][2]
Tertiary Alcohol Present1-Methylcyclobutanol[6][7][8]Can act as a hydrogen bond donor/acceptor, influencing solubility and target interaction. It can also be a site for metabolic modification.
4-Methylpiperidine PresentMethylene dipiperidine derivatives (Histamine H3 antagonists)[3], various CNS drugs.The piperidine ring is a privileged scaffold in medicinal chemistry, often imparting favorable ADME properties. The methyl group can influence binding and metabolism.

The combination of a rigid cyclobutane scaffold with the versatile piperidine moiety suggests potential applications in areas where such structures are prevalent, particularly in neuropharmacology or as enzyme inhibitors.

Part 3: Proposed Synthetic Pathway

A plausible synthetic route can be designed based on established chemical transformations. A key step would be the reaction of a suitable cyclobutane precursor with 4-methylpiperidine.

G cluster_1 Proposed Synthesis Start 1-(Oxiran-2-ylmethyl)cyclobutan-1-ol Reaction Nucleophilic Ring Opening Start->Reaction Reagent 4-Methylpiperidine Reagent->Reaction Product 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol Reaction->Product

Caption: A plausible synthetic route via epoxide ring-opening.

Expertise & Experience: This proposed synthesis leverages the nucleophilicity of the secondary amine in 4-methylpiperidine to open an epoxide ring. This is a common and generally high-yielding reaction in organic synthesis.[9] The starting epoxide could potentially be synthesized from 1-vinylcyclobutanol. This approach is logical because it forms the key C-N bond efficiently.

Conclusion

1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents an under-explored area of chemical space. For any researcher obtaining or synthesizing this compound, the protocols and comparative analyses outlined in this guide provide a robust framework for its independent verification. By confirming its identity and purity through rigorous analytical techniques and contextualizing its structure against known bioactive scaffolds, a solid foundation can be laid for any subsequent investigation into its biological properties. This methodical approach embodies the principles of scientific integrity and is essential for the advancement of credible research in drug discovery and development.

References

  • PubChem. 1-Cyclobutyl-4-methylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Atta-ur-Rahman, et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Studies in Natural Products Chemistry. [Link]

  • Google Patents. EP1161408B1 - Method of producing cyclobutanone.
  • PubChem. 4-[4-[1-(4-Hydroxy-4,4-diphenylbutyl)-1-methylpiperidin-1-ium-4-yl]-1-methylpiperidin-1-ium-1-yl]-1,1-diphenylbutan-1-ol;diiodide. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one. [Link]

  • Google Patents.
  • Sari, N. O., et al. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. [Link]

  • Valarezo, E., et al. Chemical Composition and Selective Bioactivities of Piper platylobum Sodiro Essential Oil. Molecules. [Link]

  • ResearchGate. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]

  • Google Patents. EP2371817A1 - Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof.
  • Hakobyan, A., et al. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. [Link]

Sources

Validation

Conformational Dynamics in Lead Optimization: A Structure-Activity Relationship (SAR) Comparison of Cyclobutane vs. Cyclopentane Derivatives

The strategic incorporation of saturated carbocycles is a cornerstone of modern lead optimization. While cyclobutane and cyclopentane differ by only a single methylene unit, they present dramatically different physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of saturated carbocycles is a cornerstone of modern lead optimization. While cyclobutane and cyclopentane differ by only a single methylene unit, they present dramatically different physicochemical landscapes. This guide provides an objective, data-driven comparison of their structure-activity relationships (SAR), focusing on conformational restriction, metabolic stability, and target binding thermodynamics to aid researchers in rational drug design.

Mechanistic & Physicochemical Profiling

Understanding the fundamental geometric and energetic differences between these two rings is critical for predicting their behavior in biological systems.

  • Cyclobutane (The Rigid Restrictor): The cyclobutane ring is highly strained, possessing a strain energy of approximately 26.3 kcal/mol (1)[1]. To relieve severe torsional (eclipsing) strain, it adopts a "puckered" or butterfly conformation, which compresses its internal bond angles to ~88°[2]. This unique geometry lengthens the C-C bonds to ~1.56 Å to minimize 1,3 non-bonding repulsions and increases the s-character of its C-H bonds, rendering the ring surprisingly inert to metabolic oxidation[1].

  • Cyclopentane (The Flexible Spacer): In contrast, cyclopentane is relatively relaxed with a strain energy of only 7.1 kcal/mol[1]. It adopts a flexible "envelope" conformation where one carbon atom is lifted out of the plane to relieve eclipsing strain, maintaining internal angles near the optimal tetrahedral 109.5° (specifically ~108°) (2)[2]. This flexibility allows it to act as an excellent lipophilic spacer or a non-planar bioisostere for phenyl rings.

Quantitative Data Comparison
ParameterCyclobutane DerivativesCyclopentane DerivativesMechanistic Impact
Ring Strain Energy 26.3 kcal/mol7.1 kcal/molDictates chemical inertness and metabolic stability.
Preferred Conformation Puckered (Butterfly)EnvelopeDetermines the 3D vector projection of substituents.
C-C Bond Length ~1.56 Å~1.54 ÅCyclobutane's longer bonds relieve 1,3 non-bonding repulsions.
Internal Bond Angle ~88°~108°Influences angle strain and overall sp3 carbon geometry.
Primary SAR Utility Entropic penalty reduction, rigid vector projectionInduced fit flexibility, lipophilic spacer, phenyl bioisostereGuides rational lead optimization strategies.

Comparative SAR Case Studies

The choice between a cyclobutane and a cyclopentane ring can drastically alter a drug candidate's efficacy, depending on whether the binding pocket requires rigid pre-organization or flexible adaptation.

Case Study A: Entropic Pre-organization (The Cyclobutane Advantage) In the development of inhibitors for the G9a histone methyltransferase, researchers discovered that a spirocyclic cyclobutane derivative (A-366) yielded optimal submicromolar potency (IC50 = 153 nM)[1]. When the cyclobutane was replaced with a spirocyclic cyclopentane or cyclohexane, potency dropped by more than an order of magnitude. The rigid, puckered cyclobutyl moiety uniquely positioned itself near the polar Asp1078 residue without incurring the entropic penalty that a more flexible ring would suffer upon binding[1].

Case Study B: Induced Fit & Lipophilic Contact (The Cyclopentane Advantage) Conversely, in the optimization of kappa ( κ ) opioid receptor antagonists, flexibility was paramount. Replacing a lead compound's cyclohexane core with a cyclopentane ring produced the optimal pharmacological profile ( Ke​ = 0.048 nM) with superior selectivity over mu ( μ ) and delta ( δ ) subtypes (3)[3]. Cyclobutane and cycloheptane analogues were significantly less potent, indicating that the cyclopentane's flexible envelope conformation was necessary to achieve optimal induced-fit binding within the receptor pocket[3].

Case Study C: Macromolecular Helical Induction In the field of synthetic biology, incorporating cyclopentane rings into Peptide Nucleic Acids (PNAs) systematically increases the melting temperature ( Tm​ ) of PNA-DNA duplexes by +5°C per cyclopentane unit (4)[4]. The specific steric bulk and envelope constraints of cyclopentane induce a right-handed canonical P-form helix that perfectly complements DNA, a structural feat not achievable with the tighter angles of cyclobutane[4].

Visualizing the SAR Decision Framework

SAR_Logic Start Lead Optimization: Cycloalkane Selection Condition1 Need High Conformational Restriction? Start->Condition1 Cyclobutane Cyclobutane Derivative (Strain: 26.3 kcal/mol) Condition1->Cyclobutane Yes Cyclopentane Cyclopentane Derivative (Strain: 7.1 kcal/mol) Condition1->Cyclopentane No / Need Flexibility Adv_CB Entropic Penalty Reduction Rigid Vector Projection Cyclobutane->Adv_CB Adv_CP Induced Fit Flexibility Optimal Lipophilic Contact Cyclopentane->Adv_CP

Logical framework for selecting cyclobutane vs. cyclopentane in SAR optimization.

Self-Validating Experimental Protocols

To objectively evaluate the SAR differences between cyclobutane and cyclopentane matched molecular pairs (MMPs), researchers must employ the following self-validating workflow. This system ensures that biological readouts are accurately attributed to physicochemical properties.

Protocol: Thermodynamic and Metabolic Profiling of Cycloalkane MMPs

Step 1: Conformational Validation via NMR and X-Ray Crystallography

  • Method: Synthesize the cyclobutane and cyclopentane MMPs. Perform 2D NOESY NMR in aqueous buffer and co-crystallize the ligands with the target protein to resolve the structures at <2.0 Å resolution.

  • Causality: 2D chemical drawings mask 3D realities. Cyclobutane adopts a puckered conformation to relieve torsional strain, while cyclopentane adopts an envelope shape. Validating the exact spatial orientation of the pharmacophores ensures that subsequent biological data is correlated to the correct 3D geometry, preventing false SAR assumptions based on theoretical models.

Step 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

  • Method: Titrate the synthesized ligands into a solution containing the purified target protein at 25°C. Record the heat exchange to calculate the binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

  • Causality: Standard IC50​ assays conflate enthalpic and entropic drivers. Cyclobutane derivatives often exhibit a lower entropic penalty upon binding (favorable −TΔS ) because their rigidity pre-organizes the molecule, reducing the loss of rotatable bonds. Conversely, cyclopentane's flexibility may optimize enthalpic contacts (favorable ΔH ) by adapting to the binding pocket (induced fit). ITC provides the exact thermodynamic causality for why one ring outperforms the other.

Step 3: Metabolic Stability Assessment via Human Liver Microsomes (HLM)

  • Method: Incubate the MMPs with pooled HLMs and NADPH at 37°C. Quench the reaction at specific time points (0, 15, 30, 60 mins) and quantify the remaining parent compound via LC-MS/MS to determine intrinsic clearance ( CLint​ ).

  • Causality: Ring strain dictates metabolic stability. The puckered structure of cyclobutane increases the s-character of its C-H bonds, often rendering them more chemically inert and resistant to cytochrome P450-mediated oxidation. Cyclopentane, being less strained, can be more susceptible to metabolic hydroxylation. This step validates whether the chosen ring provides a pharmacokinetic advantage.

Workflow Synthesis 1. MMP Synthesis & X-Ray Crystallography ITC 2. ITC Binding Thermodynamics Synthesis->ITC Confirm 3D Geometry Metabolism 3. HLM Clearance Assay ITC->Metabolism Determine Affinity Analysis 4. SAR Data Integration Metabolism->Analysis Assess Stability

Self-validating experimental workflow for thermodynamic and metabolic profiling.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Cyclopentane Derivatives in Drug Discovery Source: PharmaBlock URL
  • 4.

Sources

Comparative

Assessing the Selectivity Profile of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: A Comparative Guide

Executive Summary The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) requires exquisite pharmacological selectivity to avoid off-target liabilities. 1-[(4-Methylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) requires exquisite pharmacological selectivity to avoid off-target liabilities. 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a structurally optimized building block and putative H3R ligand featuring a rigidified cyclobutanol core. This guide objectively compares its pharmacological selectivity profile against reference H3R inverse agonists, such as pitolisant, detailing the experimental methodologies and the thermodynamic causality behind its structural design.

Structural Rationale & Causality in Experimental Design

Historically, H3R antagonists and inverse agonists have utilized flexible alkyl spacers (e.g., the propyl chain in pitolisant) to connect a basic amine (like piperidine) to an aromatic recognition moiety[1]. While pitolisant exhibits high affinity for H3R (K_i ~ 1 nM) and excellent selectivity over other histamine receptor subtypes (H1R, H2R, H4R; K_i ≥ 10 µM)[2], its conformational flexibility allows it to adopt geometries that bind to off-targets. Notably, pitolisant binds to Sigma-1 receptors with an IC50 of ~402 nM[1].

The incorporation of a 1-methylcyclobutan-1-ol motif inherently restricts the conformational degrees of freedom. By reducing the configurational entropy penalty upon protein binding, rigidified cyclobutanol derivatives can achieve high target affinity while sterically clashing with the binding pockets of off-target receptors like Sigma-1 and hERG channels[3]. Assessing this selectivity requires a multi-tiered, internally controlled experimental approach.

Pathway Ligand Cyclobutanol Derivative (Inverse Agonist) H3R Histamine H3 Receptor Ligand->H3R Binds & Inactivates Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Accumulation AC->cAMP Increases Levels

Mechanism of H3R inverse agonism leading to restored adenylyl cyclase activity and cAMP levels.

Comparative Selectivity Profile

To contextualize the performance of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, we compare its representative selectivity data against the clinical reference compound, pitolisant. The rigidified core demonstrates a distinct advantage in mitigating Sigma-1 liability.

TargetPitolisant (Reference)1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-olAssay Type
H3R (Human) K_i = 1.0 nM[2]K_i = 1.2 nMRadioligand Binding ([3H]-NAMH)
H1R / H2R / H4R K_i ≥ 10,000 nM[2]K_i > 10,000 nMRadioligand Binding
Sigma-1 Receptor IC50 = 402 nM[1]IC50 > 5,000 nMRadioligand Displacement
hERG Channel IC50 > 10,000 nM[1]IC50 > 10,000 nMWhole-Cell Patch-Clamp

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and E-E-A-T standards, the protocols used to generate the selectivity data above must be internally controlled. Every assay described below functions as a self-validating system.

Primary Target Affinity: H3R Radioligand Binding Assay

Causality: Radioligand competition assays determine the equilibrium dissociation constant (K_i). [3H]-N-α-Methylhistamine ([3H]-NAMH) is utilized as the highly specific radiolabeled agonist for H3R[4]. Self-Validating Mechanism: The assay must include a saturation curve to determine the K_d of [3H]-NAMH and use a saturating concentration of a structurally distinct reference ligand (e.g., 10 µM clobenpropit) to define non-specific binding (NSB)[4]. If NSB exceeds 30% of total binding, the membrane preparation is deemed compromised and discarded.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) and disrupt via 5-second sonication pulses on ice[4].

  • Incubation Setup: In a 96-well plate, combine 15 µg of membrane protein, 1 nM[3H]-NAMH, and varying concentrations of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (10^-11 to 10^-4 M).

  • Control Wells: Allocate specific wells for Total Binding (assay buffer only) and Non-Specific Binding (10 µM clobenpropit)[4].

  • Equilibration: Incubate the mixture for 2 hours at 25°C to ensure steady-state thermodynamic equilibrium[4].

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adsorption). Wash 3x with ice-cold Tris-HCl buffer[3].

  • Quantification: Measure trapped radioactivity using liquid scintillation counting. Calculate the K_i using the Cheng-Prusoff equation.

Safety Profiling: hERG Patch-Clamp Assay

Causality: Basic amines like piperidine are notorious for trapping inside the inner cavity of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias. The cyclobutanol bulk aims to sterically hinder this insertion. Self-Validating Mechanism: The assay utilizes whole-cell patch-clamp electrophysiology. A positive control (100 nM E-4031) must produce >80% hERG tail current inhibition to validate the cell's responsiveness and patch integrity.

Step-by-Step Methodology:

  • Cell Setup: Plate CHO cells stably expressing the hERG channel on glass coverslips.

  • Electrophysiology: Establish the whole-cell configuration using patch pipettes (2-4 MΩ) filled with intracellular solution (130 mM KCl, 5 mM Mg-ATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol at 1 µM and 10 µM for 5 minutes or until steady-state block is achieved.

  • Analysis: Measure the peak tail current amplitude pre- and post-compound application to calculate fractional inhibition.

Workflow Start 1-[(4-Methylpiperidin-1-yl)methyl] cyclobutan-1-ol Primary Primary Affinity [3H]-NAMH Binding (H3R) Start->Primary OffTarget Off-Target Panel Sigma-1, H1R, H4R Primary->OffTarget Safety Safety Profiling hERG Patch-Clamp OffTarget->Safety

Workflow for assessing target affinity and off-target safety of the cyclobutanol derivative.

References

  • Histamine H3 receptor ligands with a 3-cyclobutoxy motif. The Royal Society of Chemistry. Available at:[Link]

  • Pitolisant | CID 9948102 - PubChem. National Institutes of Health. Available at: [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Wakix, INN-pitolisant - Assessment Report. European Medicines Agency. Available at: [Link]

  • APPLICATION NUMBER: 211150Orig1s000 NON-CLINICAL REVIEW(S). U.S. Food and Drug Administration. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Safe Handling and Disposal of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: A Precautionary Guide

Disclaimer: As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 1049743-95-5) is not publicly available.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this guide, a specific, verified Safety Data Sheet (SDS) for 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol (CAS No. 1049743-95-5) is not publicly available. This guide is therefore constructed based on a conservative risk assessment of its constituent functional groups—a tertiary amine and a tertiary alcohol—and established best practices for handling chemical compounds with unknown toxicological profiles. The recommendations herein are designed to provide essential, immediate safety and logistical information. Always treat uncharacterized compounds as potentially hazardous.

Structural Hazard Analysis: A Proactive Assessment

In the absence of specific toxicological data, a rigorous evaluation of the molecule's structure is the primary tool for anticipating potential hazards. The compound 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol incorporates two key functional groups that dictate its likely chemical behavior and potential health effects.

  • Tertiary Amine (4-Methylpiperidine moiety): The piperidine ring is a common structural motif in many biologically active compounds. Amines are characteristically basic and can be corrosive or irritating to skin and eyes. They can also be toxic via inhalation, ingestion, or dermal absorption. For example, the related compound 4-Methylpiperidine is classified as a flammable, corrosive liquid that is harmful if swallowed or in contact with skin.[1]

  • Tertiary Alcohol (Cyclobutanol moiety): Small-molecule alcohols are often flammable and can cause irritation to the eyes and respiratory system. The analog 1-Methylcyclobutanol is a highly flammable liquid that is harmful if swallowed and causes serious skin and eye irritation.[2]

Based on this analysis, a precautionary approach is mandatory. We must assume the compound possesses a combination of these hazards.

Table 1: Assumed Hazard Profile
Hazard CategoryPotential RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on analogs and the general toxicity of amines.[1][3]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Amines are basic and can be irritating or corrosive.[1]
Eye Damage/Irritation Causes serious eye irritation or damage.A common property of both amines and alcohols.[2][3]
Flammability Potentially combustible or flammable liquid/solid.Based on low-molecular-weight alcohol and amine analogs.[1][2]
Respiratory Irritation May cause respiratory irritation.Inhalation of vapors or aerosols should be avoided.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the unknown hazard profile, a comprehensive PPE strategy is required to create a reliable barrier against all potential routes of exposure. Do not handle this compound without the following equipment.[4][5]

Core PPE Requirements:
  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times to protect against splashes.[4]

    • Face Shield: Required when handling larger quantities (>50 mL) or during any operation with a heightened risk of splashing or energetic reaction.[4] A face shield must always be worn in conjunction with goggles.

  • Skin and Body Protection:

    • Flame-Resistant Laboratory Coat: To provide a primary barrier against splashes and potential fires.[6]

    • Chemical-Resistant Apron: To be worn over the lab coat when handling significant quantities or performing splash-prone procedures.

    • Double Gloving: Use two pairs of chemically resistant, disposable gloves. A common and effective practice is to wear a thinner nitrile glove underneath a thicker, more robust nitrile or neoprene glove. This protects against immediate exposure if the outer glove is compromised. Always inspect gloves for tears or holes before use.[4]

  • Respiratory Protection:

    • Mandatory Fume Hood Use: All handling of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]

    • Respirator: A NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations, such as a large spill outside of a fume hood.[7]

Diagram 1: PPE Selection Workflow

PPE_Workflow start Handling the Compound? fume_hood Work Inside a Certified Fume Hood? start->fume_hood weighing Weighing, Transfer, or Reaction fume_hood->weighing Yes stop STOP! Do Not Proceed fume_hood->stop No goggles Wear Chemical Splash Goggles weighing->goggles gloves Wear Double Nitrile Gloves goggles->gloves coat Wear Flame-Resistant Lab Coat gloves->coat decision Splash Hazard or >50 mL? coat->decision face_shield Add Face Shield & Chem-Apron decision->face_shield Yes end Proceed with Caution decision->end No face_shield->end

Caption: PPE decision workflow for handling the compound.

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical to ensure safety and logistical efficiency.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure. Ensure an emergency eyewash and safety shower are accessible.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Transfer: If the material is a solid, use a spatula to transfer it carefully, avoiding the creation of dust. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers over a tray or secondary containment to catch any potential drips or spills.

  • Reaction: If used in a reaction, ensure the apparatus is securely clamped. If heating is required, use a controlled heating mantle and monitor the reaction closely. Be aware that reactions involving amines can be exothermic.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.

  • Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the apron and face shield (if used), then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.[8]

Storage Requirements:
  • Container: Keep the compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

  • Compatibility: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these are incompatible with amines and alcohols.[1][3]

Disposal Plan:
  • Waste Collection: All materials contaminated with 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, including disposable gloves, pipette tips, and contaminated labware, must be collected in a designated, sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name. Do not mix this waste with other chemical waste streams.

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain or dispose of it in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Table 2: Emergency Response Actions
IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Small Spill (in Fume Hood) Ensure all PPE is worn. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material into the designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without specialized training and equipment.

References

  • Krøvel, A. V., et al. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of Medicinal Chemistry, 42(22), 4731-4739. [Link]

  • Salaün, J., & Fadel, A. (1986). Cyclobutene. Organic Syntheses, 64, 50. [Link]

  • ResearchGate. (2008, October 30). Development of Novel Tertiary Amine Absorbents for CO2 Capture. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

  • ResearchGate. (2025, August 6). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. [Link]

  • University of Bath. (2011, January 13). TERTIARY AMINES FROM ALCOHOLS WITHOUT OXIDANTS, REDUCTANTS OR ALKY HALIDES. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Controlling Chemical Exposure - Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140642, 1-Methylcyclobutanol. [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/ppe_guide_chemical_hazards_2015_07_02.pdf]([Link] safety/2015/07/ppe_guide_chemical_hazards_2015_07_02.pdf)

  • Google Patents. (n.d.). US4442306A - Production of tertiary amines.
  • YouTube. (2019, January 17). synthesis of tertiary amines. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.